1-methylpiperidine-2-carboxylic Acid Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENMKHNMVUDRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948117 | |
| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25271-35-6 | |
| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-methylpiperidine-2-carboxylic acid hydrochloride: Chemical Properties and Structure Elucidation
Abstract
This technical guide provides a comprehensive overview of 1-methylpiperidine-2-carboxylic acid hydrochloride (N-methyl pipecolic acid hydrochloride), a pivotal chiral building block in pharmaceutical synthesis. The document details its essential physicochemical properties and presents a systematic, multi-technique approach to its definitive structure elucidation. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this guide offers researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar N-heterocyclic compounds. Detailed experimental protocols and the underlying scientific rationale are provided to ensure methodological rigor and data integrity.
Introduction
This compound is a derivative of pipecolic acid, a saturated N-heterocyclic alpha-amino acid.[1] Its structure, featuring a chiral center at the C2 position and a tertiary amine within the piperidine ring, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including analgesics and anti-inflammatory drugs.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic applications.[2]
Accurate characterization and unambiguous structure confirmation are paramount in drug development to meet stringent regulatory standards and to understand structure-activity relationships (SAR). This guide moves beyond a simple data sheet to provide a field-proven, logical workflow for confirming the identity and purity of this compound, emphasizing the "why" behind the "how" of each analytical step.
Physicochemical and Chemical Properties
The fundamental properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 208–210 °C | [2] |
| Solubility | Soluble in polar solvents such as water and methanol. | [2] |
| Storage Conditions | Sealed in a dry, inert atmosphere at room temperature or 2-8°C. | [4] |
| Predicted Acidic pKa | ~2.48 (for the carboxylic acid proton of the free base) | [2] |
| Predicted Basic pKa | ~9.7 - 10.15 (for the piperidine nitrogen of the free base) | [5][6] |
| CAS Number | 25271-35-6 (common); 136312-85-1 ((S)-enantiomer) | [2][3] |
The presence of both a carboxylic acid and a tertiary amine (which is protonated in the hydrochloride salt) makes the molecule zwitterionic in its free base form at neutral pH. The hydrochloride salt form ensures that the piperidine nitrogen is protonated, rendering it a cationic species.
A Multi-Technique Approach to Structure Elucidation
No single analytical technique can provide a complete structural picture. A synergistic approach combining high-resolution mass spectrometry (for elemental composition), infrared spectroscopy (for functional groups), and advanced NMR spectroscopy (for the precise connectivity map) is essential for unambiguous structure confirmation.
Logical Workflow for Structure Elucidation
The following workflow illustrates a systematic process for confirming the structure of this compound, ensuring that each step logically builds upon the last.
Caption: A logical workflow for structure elucidation.
Predicted Spectroscopic Profile and Data Interpretation
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework. For the hydrochloride salt dissolved in D₂O, the acidic protons (COOH and N⁺-H) will exchange with deuterium and may not be observed.
Predicted ¹H NMR Chemical Shifts (in D₂O):
-
~3.6-3.8 ppm (dd, 1H): Proton at C2 (methine, α to N⁺ and COOD). Expected to be downfield due to deshielding from the adjacent electropositive nitrogen and the carboxyl group.
-
~3.5-3.7 ppm (m, 1H) & ~3.0-3.2 ppm (m, 1H): Protons at C6 (methylene, α to N⁺). The two protons are diastereotopic and will show distinct signals and coupling.
-
~2.9 ppm (s, 3H): Protons of the N-methyl group (N⁺-CH₃). This singlet will be downfield compared to a neutral N-methyl group due to the positive charge on the nitrogen.
-
~1.7-2.2 ppm (m, 6H): Protons at C3, C4, and C5 (piperidine ring methylene groups). These signals will be complex and overlapping multiplets.
Predicted ¹³C NMR Chemical Shifts (in D₂O):
-
~175-178 ppm: Carboxyl carbon (C=O).
-
~65-68 ppm: C2 (methine, α to N⁺ and COOD).
-
~55-58 ppm: C6 (methylene, α to N⁺).
-
~45-48 ppm: N-methyl carbon (N⁺-CH₃).
-
~20-30 ppm: C3, C4, and C5 (piperidine ring methylene carbons).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for identifying key functional groups. For the solid hydrochloride salt (KBr pellet or ATR), the spectrum is expected to show characteristic absorptions.
-
~2400-3000 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches. This broadness is characteristic of the strong hydrogen bonding in the crystal lattice.
-
~2200-2700 cm⁻¹ (broad): N⁺-H stretch from the protonated tertiary amine (piperidinium ion).
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the piperidine ring and N-methyl group.
-
~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid group. Its position indicates a saturated carboxylic acid.
-
~1180-1250 cm⁻¹: C-O stretch of the carboxylic acid.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal.
-
Expected Ion: The molecule will be detected as the cation [C₇H₁₄NO₂]⁺.
-
Calculated Monoisotopic Mass: 144.0968 m/z.
-
Fragmentation: While the molecular ion should be clear, some fragmentation may occur. A key fragment would be the loss of CO₂ (decarboxylation), resulting in an ion at m/z 100.1121, corresponding to the N-methyl piperidinium cation.
Experimental Protocols for Definitive Structure Elucidation
The following protocols provide step-by-step methodologies for acquiring the data needed for full structure confirmation.
Protocol 5.1: HRMS for Elemental Composition
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or water.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis: Infuse the sample directly or via LC inlet into the ESI source operating in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Verification: Compare the measured exact mass of the most intense ion in the molecular ion cluster to the theoretical mass for [C₇H₁₄NO₂]⁺. The mass error should be less than 5 ppm.
Protocol 5.2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of D₂O.
-
Acquire 1D Spectra:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
Record a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (C=O) will be absent.
-
-
Acquire 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be used to trace the connectivity of the piperidine ring protons from C2 through C6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.
-
Key HMBC Correlations for Structure Confirmation
The following diagram illustrates the critical HMBC correlations that would definitively prove the structure of 1-methylpiperidine-2-carboxylic acid.
Caption: Key 2- and 3-bond HMBC correlations.
-
A correlation from the N-methyl protons to both C2 and C6 confirms the methyl group is on the nitrogen and that C2 and C6 are adjacent to the nitrogen.
-
A correlation from the C2 proton to the carboxyl carbon (C=O) confirms the position of the carboxylic acid group at the C2 position.
Conclusion
The structural elucidation of this compound is a clear example of the necessity of a modern, multi-technique analytical approach. While physical properties provide initial identification, only the integrated data from HRMS, FT-IR, and a suite of 1D and 2D NMR experiments can provide the unambiguous evidence required for use in a regulated research and development environment. The workflow and protocols detailed in this guide represent a robust methodology for achieving this high level of confidence, ensuring both the identity and integrity of this important pharmaceutical intermediate.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778261, this compound.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736937, 1-methylpiperidine-3-carboxylic Acid.
- Human Metabolome Database. (2021). Metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25200477, Piperidine-2-carboxylate.
- Wikipedia. (n.d.). Pipecolic acid.
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-2-carboxylic acid Hydrochloride using NMR
Abstract
1-Methylpiperidine-2-carboxylic acid hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1][2] Its structural elucidation is paramount for quality control and mechanistic studies. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. We will delve into the principles and practical applications of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques, offering field-proven insights into experimental design, data interpretation, and structural verification.
Introduction: The Significance of this compound
The piperidine scaffold is a prevalent structural motif in a vast array of biologically active molecules and natural products.[3] The specific stereochemistry and functionalization of substituted piperidines, such as 1-methylpiperidine-2-carboxylic acid, are critical to their pharmacological activity. As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents, a desirable characteristic for many synthetic and analytical procedures.[2]
Accurate and unambiguous characterization of this molecule is a prerequisite for its use in drug discovery and development. NMR spectroscopy stands as the most powerful analytical tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution.
Foundational NMR Principles for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.
For this compound, we are primarily interested in:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[4][5][6]
-
2D NMR (COSY and HSQC): These experiments reveal correlations between nuclei, providing invaluable information about the connectivity of the molecular framework.[7][8][9]
Experimental Protocol: A Self-Validating Approach
The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the appropriateness of the experimental parameters.
Sample Preparation
Rationale: The choice of solvent is critical for hydrochloride salts. The solvent must be deuterated to avoid large solvent signals in the ¹H NMR spectrum, and it should readily dissolve the analyte without causing degradation or exchange of labile protons (unless desired).[10][11] For this compound, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are suitable choices. D₂O is often preferred for its ability to clearly show the exchangeable protons (from the carboxylic acid and the ammonium salt), which will disappear from the spectrum upon dissolution.
Protocol:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.[12][13]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).[13]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the sample to ensure it is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[12]
NMR Data Acquisition
Rationale: A standardized set of experiments provides a comprehensive dataset for structural elucidation. The following workflow is recommended for a thorough analysis.
Caption: Recommended NMR experimental workflow for structural elucidation.
Spectroscopic Analysis and Interpretation
Molecular Structure and Numbering Scheme
To facilitate the discussion of the NMR data, the following numbering scheme for this compound will be used:
Caption: Structure and numbering of 1-methylpiperidine-2-carboxylic acid.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will provide the initial and most detailed information regarding the proton environments.
-
N-CH₃ (H-1'): This will appear as a singlet, typically in the range of 2.2-2.4 ppm.[14]
-
Piperidine Ring Protons (H-2 to H-6): These protons will exhibit complex multiplets due to spin-spin coupling with their neighbors. The proton at C2 (H-2) will be a methine proton and is expected to be deshielded due to the adjacent carboxylic acid and nitrogen atom. The protons on C6 will be adjacent to the nitrogen, while the protons on C3, C4, and C5 will be in a more aliphatic environment.
-
Carboxylic Acid Proton (H-7): In a non-exchanging solvent like CDCl₃, this proton would appear as a broad singlet at a very downfield chemical shift (10-13 ppm).[15][16] However, in D₂O, this proton will exchange with deuterium and the signal will disappear.
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR spectrum will show a signal for each unique carbon atom. The DEPT-135 experiment is crucial for assigning these signals.[17][18]
-
DEPT-135 Interpretation:
| Carbon Position | Expected Chemical Shift (ppm) | DEPT-135 Phase | Rationale |
| C7 (COOH) | 170-185[15] | Absent | Quaternary carboxylic acid carbon. |
| C2 | 60-70 | Positive | Methine carbon adjacent to nitrogen and carboxylic acid. |
| C6 | 45-55 | Negative | Methylene carbon adjacent to nitrogen. |
| C3, C4, C5 | 20-40 | Negative | Aliphatic methylene carbons of the piperidine ring. |
| C1' (N-CH₃) | 40-50 | Positive | Methyl carbon attached to nitrogen. |
2D NMR: Connecting the Pieces
¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[7][19] This is instrumental in tracing the connectivity of the piperidine ring protons. For example, a cross-peak between the signals for H-2 and the H-3 protons will confirm their adjacency.
Caption: Conceptual COSY correlations in the piperidine ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[7][8][19] This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a direct C-H bond.
Summary of Expected NMR Data
The following table summarizes the anticipated NMR data for this compound. Actual chemical shifts may vary slightly depending on the solvent and concentration.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 | COSY Correlations | HSQC Correlation |
| 1' | ~2.3 (s, 3H) | ~45 | Positive | None | C1'-H1' |
| 2 | Multiplet | ~65 | Positive | H-3 | C2-H2 |
| 3 | Multiplet | ~25 | Negative | H-2, H-4 | C3-H3 |
| 4 | Multiplet | ~23 | Negative | H-3, H-5 | C4-H4 |
| 5 | Multiplet | ~28 | Negative | H-4, H-6 | C5-H5 |
| 6 | Multiplet | ~50 | Negative | H-5 | C6-H6 |
| 7 | (Disappears in D₂O) | ~175 | Absent | None | None |
Conclusion
The comprehensive spectroscopic analysis of this compound using a combination of 1D and 2D NMR techniques provides a robust and self-validating method for its structural elucidation. The systematic application of ¹H, ¹³C, DEPT, COSY, and HSQC experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing a detailed fingerprint for quality control and further research. This in-depth understanding of the molecule's spectroscopic properties is essential for its effective utilization in the development of novel therapeutics.
References
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017).
- DEPT-135 Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.
- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Optica Publishing Group.
- 2D- NMR what is the different between COSY and HSQC?? (2019). ResearchGate.
- 6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts.
- 13.12 DEPT 13C NMR Spectroscopy. (2023). In Organic Chemistry. OpenStax.
- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE.
- Supplementary Information. (n.d.). Macmillan Group - Princeton University.
- How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). [Video]. YouTube.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
- Piperidine. (n.d.). In Wikipedia.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3588. [Link]
- Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
- Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry.
- How to make an NMR sample. (n.d.). University of Ottawa.
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2025). ResearchGate.
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (n.d.). Google Patents.
- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. (n.d.). IndiaMART.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- NMR Sample Preparation. (n.d.). Iowa State University.
- NMR Chemical Shifts. (n.d.).
- Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem.
- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. organomation.com [organomation.com]
- 14. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical Properties of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride: Melting Point and Solubility
This guide provides a comprehensive technical overview of two critical physical properties of 1-methylpiperidine-2-carboxylic acid hydrochloride: its melting point and solubility. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the causality behind experimental choices, the importance of these properties in a pharmaceutical context, and detailed, field-proven protocols for their accurate determination.
Introduction: The Significance of Physical Properties in Drug Development
This compound is a versatile piperidine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antidepressants.[1] Its hydrochloride salt form is specifically designed to enhance properties like solubility, which is a critical factor in drug formulation and bioavailability.[1] The physical characteristics of such an active pharmaceutical ingredient (API) intermediate are not mere data points; they are fundamental indicators of purity, stability, and potential in vivo behavior. An in-depth understanding of properties like melting point and solubility is therefore paramount for efficient lead optimization, formulation development, and successful drug discovery.
This guide will provide a detailed examination of the melting point and solubility of this compound, offering both theoretical grounding and practical, step-by-step methodologies for their determination.
Chemical and Physical Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Carboxy-1-methyl-piperidine HCl, N-Methyl-DL-pipecolic acid hydrochloride | [1] |
| Molecular Formula | C₇H₁₃NO₂·HCl | [1] |
| Molecular Weight | 179.65 g/mol | [1][2][3] |
| Appearance | White to off-white powder/crystalline solid | [1][4] |
| CAS Numbers | 136312-85-1, 25271-35-6 | [1][2][5] |
| Melting Point | 208–210°C | [4] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [4] |
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Thus, melting point determination is a fundamental and swift method for assessing the purity and identity of a compound.[1][6]
The Importance of Melting Point in a Pharmaceutical Context
In the pharmaceutical industry, the melting point is a critical quality attribute for several reasons:
-
Purity Assessment : A sharp melting range is indicative of a pure substance. Impurities tend to depress the melting point and broaden the range over which the substance melts.[3][7] This makes it an invaluable tool for quality control of raw materials and synthesized compounds.
-
Compound Identification : By comparing the experimentally determined melting point with literature values or a reference standard, one can confirm the identity of a synthesized compound. A mixed-melting point determination, where the sample is mixed with an authentic standard, can provide strong evidence of chemical identity if no depression is observed.[4]
-
Thermal Stability : The melting point provides an indication of the thermal stability of a compound, which is crucial information for processing, formulation, and storage.
-
Bioavailability Correlation : For some poorly soluble drugs, a lower melting point can correlate with improved intestinal absorption, making it a useful parameter in early drug discovery and lead selection.[8]
Experimental Protocol: Capillary Melting Point Determination (USP <741> Method)
The capillary method is the standard technique for melting point determination in most pharmacopeias due to its accuracy and the small amount of sample required.[9]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar) with a heating block, temperature control, and a means of observing the sample.
-
Glass capillary tubes (one end sealed).
-
Mortar and pestle.
-
Thermometer or digital temperature probe calibrated against USP Melting Point Reference Standards.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. Moisture can act as an impurity and depress the melting range.
-
Place a small amount of the solid in a clean mortar and gently grind it into a fine powder. This ensures uniform packing and efficient heat transfer.[9]
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[10]
-
Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube through a long glass tube to promote packing.
-
The final packed sample height should be 2–3 mm. A larger sample size can lead to an artificially broad melting range.[10][11]
-
-
Determination of Approximate Melting Point (Rapid Scan):
-
If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-15°C per minute).
-
Note the temperature at which the sample melts. This will be an inaccurate reading but provides a target for the precise determination.
-
-
Accurate Melting Point Determination:
-
Allow the heating block to cool to at least 15-20°C below the approximate melting point.
-
Insert a new, properly prepared capillary tube into the apparatus.
-
Set the heating rate to rapidly approach the approximate melting point.
-
When the temperature is about 15°C below the expected melting point, reduce the heating rate to 1–2°C per minute.[10][12] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate measurement.[7]
-
Record the Onset Temperature (T1): The temperature at which the first drop of liquid is observed. The sample may shrink or compact before this point, which should not be mistaken for melting.[10][13]
-
Record the Completion Temperature (T2): The temperature at which the last solid particle melts, and the sample is a completely transparent liquid.[13]
-
The melting range is reported as T1 – T2. For this compound, this is expected to be in the range of 208–210°C.[4]
-
Perform the determination in triplicate to ensure reproducibility.
-
Part 2: Solubility Determination
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is one of the most important physicochemical parameters in drug discovery.[9] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5]
The Importance of Solubility in a Pharmaceutical Context
-
Bioavailability : Poor aqueous solubility is a primary reason for low and variable oral bioavailability, which can compromise the therapeutic efficacy of a drug.[4][9] More than 40% of new chemical entities are poorly soluble in water, making solubility a major hurdle in development.[5][9]
-
Formulation Development : Solubility data is essential for developing suitable dosage forms, such as tablets, capsules, or parenteral solutions. The hydrochloride salt of 1-methylpiperidine-2-carboxylic acid is a strategic choice to improve its aqueous solubility over the freebase form.[1]
-
Early-Stage Screening : Assessing solubility early in the drug discovery process helps in identifying and prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures.[2] Kinetic solubility assays are often employed for high-throughput screening in this phase.[2]
-
Dose Determination : The solubility of a drug can limit the maximum achievable concentration in the gut, thereby influencing the maximum absorbable dose.
Experimental Protocols for Solubility Determination
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It's a rapid assessment used in early discovery.[2][5][6]
-
Thermodynamic (or Equilibrium) Solubility is the true solubility of a compound at saturation, where the dissolved and undissolved solid are in equilibrium. This is a more time-consuming but more accurate measure, crucial for lead optimization and formulation.[5][8][14][15]
Given the audience of this guide, the more rigorous thermodynamic "shake-flask" method is detailed below.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, phosphate-buffered saline) for a prolonged period until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.
Apparatus:
-
HPLC system with a UV detector.
-
Analytical balance.
-
Vials with screw caps.
-
Orbital shaker or vial rotator, preferably in a temperature-controlled environment.
-
Syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.
-
pH meter.
-
Volumetric flasks and pipettes.
Step-by-Step Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 standards covering the expected solubility range).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-labeled vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point could be 2-5 mg of solid per mL of solvent.[8]
-
Add a known volume of the desired solvent (e.g., deionized water, PBS pH 7.4) to the vial.
-
Measure and record the initial pH of the suspension.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can vary significantly between compounds, but 24 to 48 hours is a common starting point.[8][16] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[15]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
Measure and record the final pH of the remaining suspension.
-
Analyze the calibration standards and the filtered sample solution by HPLC-UV.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.
-
Conclusion
The melting point and solubility of this compound are fundamental physical properties that dictate its purity, identity, and suitability for pharmaceutical development. A melting range of 208–210°C, when determined accurately using a standardized capillary method, provides strong evidence of the compound's high purity. Its enhanced solubility in polar solvents, a direct result of its hydrochloride salt form, is a critical attribute for achieving desired bioavailability. The rigorous, self-validating protocols detailed in this guide provide a framework for obtaining reliable and reproducible data, which is the bedrock of sound scientific research and efficient drug development. By understanding not just the "what" but the "why" and "how" of these determinations, researchers can make more informed decisions, accelerating the journey from chemical intermediate to life-changing therapeutic.
References
- This compound - Chem-Impex.
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. BenchChem. Link
- Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link
- This compound | 25271-35-6 - Sigma-Aldrich. Sigma-Aldrich. Link
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. Link
- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Link
- Why Is Melting Point Crucial in Large Labs and Research Facilities? FLUKE.COM.MM. Link
- Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences. Link
- <741> Melting Range or Temper
- An interesting relationship between drug absorption and melting point. PubMed. Link
- Method for Determining Capillary Melting Point. J&K Scientific LLC. Link
- Melting point testing as per USP 741. YouTube. Link
- Melting Point Determination.
- Thermodynamic Solubility Assay. Evotec. Link
- <1236> Solubility Measurements. USP-NF. Link
- Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Link
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Link
- All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. Link
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Link
- Advanced Properties of Amines. Chemistry LibreTexts. Link
- USP melting point reference standards: Evaluation of parameters that affect the melting point.
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. westlab.com [westlab.com]
- 4. uspbpep.com [uspbpep.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. â©741⪠Melting Range or Temperature [doi.usp.org]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. evotec.com [evotec.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. enamine.net [enamine.net]
A Comprehensive Technical Guide to the Theoretical Modeling of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride's Molecular Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 1-methylpiperidine-2-carboxylic acid hydrochloride. This molecule, a derivative of the ubiquitous piperidine scaffold, is of significant interest in pharmaceutical development and organic synthesis.[1] Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for elucidating its mechanism of action and designing novel therapeutic agents. This guide details a multi-faceted computational approach, beginning with initial structural determination using molecular mechanics and culminating in high-level quantum mechanical calculations for refining molecular properties and predicting spectroscopic data. Each step is accompanied by a rationale for the methodological choices, reflecting a synthesis of theoretical rigor and practical application for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a chiral piperidine derivative featuring a carboxylic acid group at the 2-position and a methyl group at the nitrogen atom.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its conformational flexibility allows it to interact with a wide range of biological targets. The presence of a chiral center, a carboxylic acid, and a tertiary amine in 1-methylpiperidine-2-carboxylic acid makes it a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1]
Theoretical modeling provides an indispensable tool for exploring the structure-activity relationships (SAR) of such molecules at the atomic level. By constructing accurate in silico models, we can predict and understand its conformational preferences, intramolecular interactions, and spectroscopic signatures, thereby guiding experimental efforts in drug design and materials science.
Foundational Steps: Molecular Mechanics and Conformational Analysis
The first step in theoretically modeling any flexible molecule is to explore its potential energy surface to identify low-energy conformers. For a substituted piperidine ring, this is particularly important as the ring can adopt various conformations, with the chair form generally being the most stable.
Rationale for Force Field Selection
Molecular mechanics (MM) offers a computationally efficient method for performing an initial conformational search. The choice of force field is critical for obtaining meaningful results. For a molecule containing a protonated tertiary amine and a carboxylic acid, several force fields are suitable:
-
MMFF94 (Merck Molecular Force Field 94): This force field is well-parameterized for a wide range of organic molecules, including charged species like ammonium cations and carboxylate anions.
-
GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is an excellent choice for drug-like organic molecules.
-
UFF (Universal Force Field): While broader in its elemental coverage, UFF can be a reasonable starting point for a preliminary, less-refined conformational search.
For this compound, MMFF94 or GAFF are recommended due to their specific parameterization for the functional groups present.
Experimental Protocol: Conformational Search Workflow
A systematic conformational search can be performed using the following protocol:
-
Input Structure Generation: Build the 3D structure of this compound. Ensure the nitrogen atom is protonated and positively charged, and the chloride ion is present as the counterion. The carboxylic acid group should be in its neutral form.
-
Conformational Search Algorithm: Employ a robust conformational search method, such as:
-
Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but computationally expensive.
-
Stochastic/Monte Carlo Search: Randomly samples conformational space. It is more efficient for molecules with many rotatable bonds.
-
-
Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field (e.g., MMFF94) to locate the nearest local minimum on the potential energy surface.
-
Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on root-mean-square deviation (RMSD) of atomic positions. This provides a set of unique, low-energy conformers for further analysis.
dot graph conformational_search_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="3D Structure Generation\n(Protonated N, Cl- counterion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; search [label="Conformational Search\n(e.g., Monte Carlo)"]; minimize [label="Energy Minimization\n(MMFF94 / GAFF)"]; filter [label="Filter & Cluster\n(RMSD)"]; end [label="Unique Low-Energy\nConformers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> search [label="Input"]; search -> minimize [label="Generated Conformers"]; minimize -> filter [label="Minimized Conformers"]; filter -> end [label="Output"]; } caption: "Workflow for Conformational Search"
Analysis of Conformational Preferences
The conformational analysis of N-alkyl substituted piperidines reveals that the exocyclic alkyl group predominantly adopts an antiperiplanar orientation to one of the ring N-C bonds.[2] For 1-methylpiperidine-2-carboxylic acid, the key conformational questions to address are the orientation of the N-methyl group (axial vs. equatorial) and the C-carboxylic acid group (axial vs. equatorial). The relative energies of these conformers, as calculated by molecular mechanics, provide the first insight into the molecule's preferred shape. It is important to note that in the protonated form, electrostatic interactions between the positively charged nitrogen and the polar carboxylic acid group can significantly influence conformational energies.[3]
Quantum Mechanical Refinement: Density Functional Theory (DFT) Calculations
While molecular mechanics is excellent for exploring conformational space, Density Functional Theory (DFT) provides a more accurate description of the electronic structure and is necessary for refining geometries, calculating energies, and predicting spectroscopic properties.
Justification for DFT Functional and Basis Set Selection
The choice of DFT functional and basis set is a balance between computational cost and accuracy. For a molecule like this compound, a good starting point is:
-
Functional: A hybrid functional such as B3LYP is a robust and widely used choice that provides a good balance of accuracy for geometries and energies. For higher accuracy, especially for reaction energies, a double-hybrid functional could be considered. For predicting NMR chemical shifts, functionals like WP04 have been shown to perform well.[4]
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for geometry optimization. For more accurate single-point energy calculations and the calculation of spectroscopic properties, a larger basis set with diffuse functions, such as 6-311++G(d,p) , is recommended.
Modeling the Protonation State and Solvent Effects
The protonation state of the molecule is critical. Given the presence of hydrochloric acid, the piperidine nitrogen will be protonated. The pKa of the carboxylic acid is predicted to be around 2.48, suggesting it will be predominantly in its neutral form in the presence of a strong acid.[5] The pKa of the N-methylpiperidine nitrogen is expected to be around 10-11, ensuring it is protonated.
Solvent effects can significantly influence the geometry and relative energies of conformers. An implicit solvent model, such as the Polarizable Continuum Model (PCM) , is a computationally efficient way to account for the bulk electrostatic effects of a solvent.
Experimental Protocol: DFT Geometry Optimization and Property Calculation
-
Input Structures: Use the unique, low-energy conformers obtained from the molecular mechanics search as starting points for DFT calculations.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)) and an implicit solvent model (e.g., PCM for water or methanol, common solvents for this molecule[1]).
-
Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The frequency data can also be used to calculate thermodynamic properties (enthalpy, entropy, and Gibbs free energy) and to predict the infrared (IR) and Raman spectra.
-
Single-Point Energy Refinement: For more accurate relative energies of the conformers, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/6-311++G(d,p)).
-
Spectroscopic Property Calculation:
-
NMR: Calculate the NMR chemical shifts (for ¹H and ¹³C) using a suitable method like the Gauge-Independent Atomic Orbital (GIAO) method. It is advisable to use a functional and basis set specifically benchmarked for NMR predictions, such as WP04/6-311++G(2d,p).[4]
-
IR/Raman: The vibrational frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra.
-
dot graph dft_protocol { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
input [label="Low-Energy Conformers (from MM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt [label="Geometry Optimization\n(e.g., B3LYP/6-31G(d) with PCM)"]; freq [label="Frequency Analysis"]; spe [label="Single-Point Energy\n(e.g., B3LYP/6-311++G(d,p))"]; nmr [label="NMR Chemical Shift Calculation\n(GIAO method)"]; ir_raman [label="IR/Raman Spectra Prediction"]; output_geom [label="Optimized Geometries", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; output_energy [label="Relative Energies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; output_nmr [label="Predicted NMR Spectra", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; output_ir [label="Predicted IR/Raman Spectra", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
input -> opt; opt -> freq; freq -> spe; freq -> ir_raman; opt -> nmr; opt -> output_geom; spe -> output_energy; nmr -> output_nmr; ir_raman -> output_ir; } caption: "DFT Calculation Protocol"
Validation and Interpretation of Results
Comparison with Spectroscopic Data
-
NMR Spectra: The calculated ¹H and ¹³C NMR chemical shifts for the lowest energy conformer (or a Boltzmann-weighted average of the low-energy conformers) should be compared with experimental spectra. A good correlation would provide confidence in the predicted molecular geometry in solution. For comparison, the ¹H NMR spectrum of N-methylpiperidine shows signals around 2.2-2.3 ppm for the protons adjacent to the nitrogen and the N-methyl group, and around 1.4-1.6 ppm for the other ring protons.[6] The presence of the carboxylic acid group and the positive charge on the nitrogen in the target molecule will lead to downfield shifts of the neighboring protons.
-
IR and Raman Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. Key vibrational modes to look for include the C=O stretch of the carboxylic acid (typically around 1700-1760 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹), the N-H⁺ stretch (around 2200-3000 cm⁻¹), and various C-H and C-N stretching and bending modes. For reference, the IR spectrum of the parent compound, piperidine-2-carboxylic acid, is available in the NIST Chemistry WebBook.[7]
Analysis of Molecular Properties
The DFT calculations provide a wealth of information about the electronic structure of the molecule. This includes:
-
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and their energy gap can provide insights into the molecule's reactivity.
-
Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding potential intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about hybridization, charge distribution, and intramolecular interactions such as hydrogen bonding.
Tabulated Data Summary
The following table summarizes the key parameters and expected outcomes of the theoretical modeling process.
| Parameter | Molecular Mechanics (MM) | Density Functional Theory (DFT) |
| Methodology | Force Field (e.g., MMFF94, GAFF) | Functional (e.g., B3LYP, WP04), Basis Set (e.g., 6-31G(d), 6-311++G(d,p)) |
| Primary Output | Low-energy conformers, relative steric energies | Optimized geometries, electronic energies, thermodynamic properties, spectroscopic properties |
| Computational Cost | Low | High |
| Key Insights | Conformational landscape, identification of stable conformers | Accurate bond lengths and angles, relative Gibbs free energies of conformers, prediction of NMR, IR, and Raman spectra, electronic structure details |
Conclusion
The theoretical modeling of this compound requires a hierarchical approach, starting with a broad exploration of its conformational space using molecular mechanics, followed by high-level DFT calculations to refine the structures and predict molecular properties. This in-depth guide provides a robust framework for researchers to undertake such studies, emphasizing the importance of methodical choices in force fields, DFT functionals, basis sets, and the inclusion of solvent effects. While the validation of the theoretical models is contingent on the availability of experimental data, the protocols outlined herein will enable the generation of a detailed and accurate molecular model of this pharmaceutically relevant compound, ultimately aiding in the rational design of new molecules with desired biological activities.
References
- Conformations observed for N‐alkyl‐substituted piperidine and related... (n.d.). ResearchGate.
- 2-Piperidinecarboxylic acid. (n.d.). NIST Chemistry WebBook.
- Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. (2010). PubMed Central (PMC). [Link]
- 4-Piperidinecarboxylic acid. (n.d.). PubChem.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI.
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1993). PubMed. [Link]
- Piperidine-2-carboxylate. (n.d.). PubChem.
- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). ResearchGate.
- 1-methylpiperidine-3-carboxylic Acid. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Piperazine-2-carboxylic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.
- 1-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem.
- Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). (2021). HMDB. [Link]
- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). RSC Publishing.
- Computational NMR Prediction: A Microreview. (2023). Corin Wagen. [Link]
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PubMed Central (PMC). [Link]
- Computational protocols for calculating 13C NMR chemical shifts. (2019). PubMed. [Link]
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]
- Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (n.d.). PubMed Central (PMC).
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry**. (n.d.). OUCI.
- Validation of amino acid analysis methods. (2003). PubMed. [Link]
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate.
- 1-Methylpiperidine. (n.d.). ATB.
- structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. (2001). PubMed. [Link]
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate.
- Validation of Amino Acid Analysis Methods. (n.d.). ResearchGate.
- Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). PubMed Central (PMC). [Link]
- Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. (S)-1-Methylpiperidine-2-carboxylic acid CAS#: 41447-18-1 [m.chemicalbook.com]
- 6. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Piperidinecarboxylic acid [webbook.nist.gov]
The Synthesis and Significance of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Guide
Abstract
1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral derivative of the naturally occurring amino acid pipecolic acid, serves as a pivotal intermediate in modern medicinal chemistry. While not a household name, its structural features—a methylated tertiary amine and a carboxylic acid on a piperidine scaffold—make it a versatile building block for complex pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.[1][2] This guide provides an in-depth examination of its historical context, modern synthesis protocols, physicochemical properties, and applications, offering researchers and drug development professionals a comprehensive technical resource. The hydrochloride salt form is particularly advantageous as it enhances the compound's solubility in polar solvents, facilitating its use in a variety of reaction conditions and drug formulations.[1][2]
Introduction: The Piperidine Scaffold and the Rise of N-Methylation
The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, prized for its conformational rigidity and basic nitrogen atom, which is often crucial for biological activity. Its parent amino acid, pipecolic acid (piperidine-2-carboxylic acid), is found in plants, fungi, and human physiological fluids and is biosynthesized from L-lysine.[3] The development of synthetic derivatives of pipecolic acid has been a cornerstone of medicinal chemistry for decades, allowing for the creation of conformationally constrained peptide mimics and novel bioactive molecules.[4][5]
The introduction of a methyl group onto the piperidine nitrogen (N-methylation) is a common and powerful strategy in drug design. This modification can profoundly alter a molecule's pharmacological profile by:
-
Increasing Lipophilicity: Enhancing the ability to cross biological membranes.
-
Modulating Basicity: Affecting the pKa and, consequently, the ionization state at physiological pH.
-
Preventing N-dealkylation: Blocking a common metabolic pathway, thereby increasing the compound's half-life.
-
Altering Receptor Binding: The steric bulk and electronic effects of the methyl group can fine-tune interactions with biological targets.
1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is the logical extension of these principles, combining the chiral scaffold of pipecolic acid with the pharmacological advantages of N-methylation.
Historical Context and Discovery
A specific "discovery" moment for this compound is not discretely documented in seminal literature. Instead, its emergence is intrinsically linked to the broader, systematic exploration of pipecolic acid derivatives throughout the 20th century.[5][6] Early research focused on isolating and synthesizing natural products containing the piperidine core. As synthetic methodologies advanced, chemists began to modify these natural scaffolds to create novel compounds with tailored properties.
The synthesis of N-methylated piperidines became routine with the development of reliable methylation techniques. The preparation of 1-methylpiperidine-2-carboxylic acid would have been a logical step in the exploration of pipecolic acid's chemical space, driven by the need for chiral intermediates in the synthesis of complex targets. Its isolation as a stable, crystalline hydrochloride salt would have been a standard procedure to improve handling, stability, and solubility.[1][2]
Synthesis and Purification: Validated Protocols
Two primary, industrially relevant methods have been established for the synthesis of this compound. The choice between them often depends on the availability of starting materials and desired scale.
Method A: N-Methylation of Piperidine-2-Carboxylic Acid
This is a direct and intuitive approach starting from pipecolic acid. The key steps involve the deprotonation of the secondary amine followed by nucleophilic attack on a methylating agent.
Protocol:
-
Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (1.1 eq), portion-wise to deprotonate the secondary amine.
-
Methylation: Add methyl iodide (2.2 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature (25°C) and stir for approximately 12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[1]
-
Quenching and Salt Formation: Carefully quench the reaction by adding 6N hydrochloric acid (HCl). This neutralizes the excess base and protonates the newly formed tertiary amine to form the hydrochloride salt.[1]
-
Isolation: Remove the solvent under reduced pressure.
-
Recrystallization: Purify the crude residue by recrystallization from a solvent system like ethanol/ether to yield the final product as a white crystalline solid.[1]
Causality: The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the piperidine nitrogen without competing reactions. The subsequent addition of methyl iodide provides the electrophilic methyl source. The final acidification step is crucial not only for quenching the reaction but also for converting the product into its more stable and soluble hydrochloride salt form.[1]
Method B: Hydrolysis of 1-Methylpiperidine-2-carbonitrile
This method builds the carboxylic acid functionality from a nitrile precursor. It is particularly useful for large-scale synthesis.
Protocol:
-
Reaction Setup: Combine 1-methylpiperidine-2-carbonitrile (1.0 eq) with an excess of 6N hydrochloric acid in a reactor.[1]
-
Hydrolysis: Heat the mixture to reflux (approximately 100°C) and maintain for 5 hours. The acidic conditions facilitate the hydrolysis of the nitrile group to a carboxylic acid.[1]
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent and excess HCl via distillation under reduced pressure.[1]
-
Purification: Treat the resulting residue with ethanol and reflux to dissolve the product while leaving inorganic salts behind.
-
Isolation: Filter the hot solution to remove insoluble inorganic byproducts. Concentrate the mother liquor via distillation.
-
Crystallization: Recrystallize the resulting solid from a mixture of ethanol and methyl tert-butyl ether to obtain high-purity this compound.[1]
Self-Validation: This protocol is self-validating because the strong acidic conditions serve a dual purpose: they catalyze the complete hydrolysis of the nitrile and ensure the final product is isolated as its hydrochloride salt. The progress can be easily monitored by the cessation of ammonia evolution.
Experimental Workflow Visualization
Caption: Comparative workflows for the synthesis of the target compound.
Physicochemical and Structural Data
Accurate characterization is essential for the use of this compound as a pharmaceutical intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 208–210°C | [1] |
| CAS Number | 25271-35-6, 136312-85-1 | [2] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |
| Storage | Store in a dry environment at room temperature or refrigerated (0-8 °C) | [2] |
Spectroscopic Analysis:
-
¹H NMR: The spectrum will show characteristic peaks for the piperidine ring protons, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, the N-methyl carbon, and the five carbons of the piperidine ring.
-
IR Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid, a C=O stretch, and C-H stretches for the aliphatic portions.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak for the free base (C₇H₁₃NO₂) at m/z 143.18.[8]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral building block for synthesizing more complex molecules.[2]
-
Key Intermediate in Drug Synthesis: It is widely used as a crucial intermediate in the synthesis of pharmaceuticals.[1][2] Its structure is particularly relevant for creating analgesics and antidepressants.[2] The defined stereochemistry at the C2 position is often critical for enantioselective drug design, ensuring high specificity for biological targets.
-
Neuroscience Research: As a derivative of pipecolic acid, which may have a functional role in the mammalian central nervous system, this compound and its downstream products are valuable tools for neuroscience research, particularly in exploring potential effects on neurotransmitter systems.[2][3]
-
Organic Synthesis: Beyond specific drug targets, it serves as a versatile scaffold. The carboxylic acid can be converted into esters, amides, or alcohols, while the tertiary amine remains a key site for controlling solubility and salt formation.[2]
Logical Relationship Diagram
Caption: The logical progression from foundational concepts to applications.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular modification. By building upon the naturally available scaffold of pipecolic acid, chemists have created an intermediate that is both versatile and highly valuable for pharmaceutical development. Its enhanced solubility and stability in the hydrochloride form make it ideal for scalable synthetic routes. As the demand for enantiomerically pure and structurally complex drugs continues to grow, the importance of such well-characterized, reliable chiral building blocks will only increase, ensuring its continued relevance in the laboratories of researchers and drug development professionals.
References
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERgIWkKHbqiumBuxgmR7oHg236P2J3z68g2yPxrxknVUkjl0AmGvK5R9K2Dl_g6u4W90h7NZ9pfVNWuRckhHzEaxHZNQWN33d5LEiQlTAc6ApXpm9enAOcNLrMGNN3RK5tcfxf]
- Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo990529t]
- SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919908086053]
- Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15883883/]
- Asymmetric Synthesis of Pipecolic Acid and Derivatives. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990886]
- Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. [URL: https://www.sciencedirect.com/science/article/pii/S004040209601007X]
- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/1-methylpiperidine-2-carboxylic-acid-hydrochloride]
- This compound | 25271-35-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fd49c]
- This compound | C7H14ClNO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2778261]
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/415939]
- Pipecolic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pipecolic_acid]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Derivatives of 1-Methylpiperidine-2-Carboxylic Acid: Synthesis, Bioisosteric Design, and Therapeutic Potential
Abstract
The 1-methylpiperidine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a wide array of therapeutic agents.[1][2] Its inherent structural features, including a chiral center and a reactive carboxylic acid handle, provide a rich foundation for developing novel derivatives with tailored pharmacological profiles. This guide offers an in-depth exploration of this chemical entity, focusing on the strategic synthesis of its principal derivatives—esters and amides—and their subsequent applications. We delve into the concept of bioisosterism, particularly in the context of creating metabolically robust analogs of natural products like arecoline for the development of muscarinic agonists.[3][4] Key therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders, are discussed, supported by quantitative data and detailed experimental protocols. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of the 1-methylpiperidine-2-carboxylic acid core in their discovery programs.
The Core Scaffold: 1-Methylpiperidine-2-Carboxylic Acid
1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is a cyclic alpha-amino acid derivative.[5] The piperidine ring provides a defined three-dimensional structure, while the N-methyl group imparts a permanent positive charge at physiological pH, often crucial for receptor interactions. The carboxylic acid at the C2 position is the primary site for chemical modification, allowing for the creation of diverse libraries of compounds.[6] The molecule exists as two enantiomers, (R) and (S), and the use of enantiomerically pure starting material is often critical for achieving stereospecific interactions with biological targets.[2] Its hydrochloride salt is commonly used to enhance aqueous solubility and stability, facilitating its use in various synthetic and formulation processes.[1]
Synthetic Strategies for Derivatization
The functionalization of 1-methylpiperidine-2-carboxylic acid primarily involves transformations of the carboxyl group. The two most common and impactful derivatizations are esterification and amidation. These reactions convert the parent acid into functional groups with altered polarity, hydrogen bonding capability, and metabolic stability, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties.
Esterification
Ester derivatives are frequently synthesized to modulate lipophilicity and cell permeability. A classic approach is the Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions.
Protocol 2.1: Synthesis of Methyl 1-methylpiperidine-2-carboxylate
-
Reaction Setup: Suspend 1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in methanol (10 volumes).
-
Acid Catalyst: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.
-
Purification: Re-dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by vacuum distillation or column chromatography.
Amidation
Amide bond formation is a cornerstone of medicinal chemistry, creating stable linkages that are more resistant to hydrolysis by esterases compared to esters. This is particularly relevant when designing bioisosteres of natural esters like arecoline.[7] The synthesis typically requires activating the carboxylic acid.
Protocol 2.2: General Amide Coupling using EDC/DMAP
-
Reaction Setup: Dissolve 1-methylpiperidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere.[8]
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir for 15 minutes at room temperature. Rationale: EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Nucleophilic Attack: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction via TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[8]
// Nodes Core [label="1-Methylpiperidine-\n2-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ester Derivative\n(e.g., Methyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with Reagents Core -> Ester [label="ROH, H⁺\n(e.g., MeOH, SOCl₂)", color="#5F6368"]; Core -> Amide [label="R₂NH, Coupling Agents\n(e.g., EDC, DMAP)", color="#5F6368"]; } mend Caption: Key synthetic routes from the core scaffold.
Potential Applications and Pharmacological Insights
The versatility of the 1-methylpiperidine-2-carboxylic acid scaffold has led to its exploration in numerous therapeutic areas.
Muscarinic Agonists for CNS Disorders
A significant area of research focuses on developing derivatives as muscarinic agonists for treating cognitive deficits in conditions like Alzheimer's disease.[9][10] The natural alkaloid arecoline is a potent muscarinic agonist but suffers from poor metabolic stability due to its ester functionality.[3] Researchers have synthesized bioisosteres by replacing this ester group with more robust heterocycles like triazoles and tetrazoles, attached to a piperidine or tetrahydropyridine core.[3]
-
Mechanism of Action: Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors involved in learning and memory.[9] M1 receptor agonists are of particular interest as they can enhance cognitive function and may also modulate the processing of amyloid precursor protein, potentially reducing the formation of neurotoxic amyloid-β plaques.[10]
-
Structure-Activity Relationship (SAR): Studies on arecoline bioisosteres have shown that N-methyl-tetrahydropyridyl derivatives with 2-substituted tetrazole or triazole rings exhibit potent M1 agonist activity.[3] For instance, 2-ethyl-5-(1-methyl-1,2,3,6-tetrahydro-5-pyridyl)-2H-tetrazole was identified as an M1 agonist/M2 antagonist, a desirable profile for treating Alzheimer's disease by enhancing cognitive pathways (M1) while minimizing peripheral side effects (M2).[3]
// Nodes Agonist [label="Derivative (Agonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M1R [label="M1 Muscarinic Receptor", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11 Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP₃", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca [label="↑ Intracellular Ca²⁺", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Cognitive Enhancement)", shape=note, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Agonist -> M1R [label="Binds"]; M1R -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> Response; PKC -> Response; } mend Caption: M1 muscarinic receptor activation pathway.
Antimycobacterial Agents
Derivatives of piperidine have been investigated as inhibitors of essential enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One promising target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme crucial for the biosynthesis of menaquinone (Vitamin K2), which is essential for the bacterial electron transport chain.[11]
-
SAR Insights: A study on piperidine derivatives as MenA inhibitors revealed that specific substitutions on the piperidine ring and its appended aromatic systems are critical for activity.[11] By modifying a lead compound, researchers were able to develop analogs with potent enzyme inhibition and whole-cell activity against Mtb.
| Compound ID | Western Moiety | MenA IC₅₀ (µM)[11] | Mtb GIC₅₀ (µM)[11] | cLogP[11] |
| 1 | 3-(4-chlorobenzoyl)phenyl | 0.05 | 2.0 | 7.0 |
| 7 | 2-Naphthyl | 0.08 | 1.8 | 5.0 |
| 10 | 4-Bromophenyl | 0.03 | 1.3 | 4.8 |
| 11 | 4-Chlorophenyl | 0.03 | 1.3 | 4.5 |
Data synthesized from reference[11]. IC₅₀ is the concentration required to inhibit 50% of MenA enzyme activity. GIC₅₀ is the concentration required to inhibit 50% of Mtb growth.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for treating inflammatory and cardiovascular diseases.[8] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH increases the levels of EETs, promoting vasodilation and reducing inflammation. Amide derivatives of piperidine have been synthesized and evaluated for sEH inhibitory activity.
-
Lead Compound: A study identified a chromone-2-amide derivative featuring a benzyl piperidine moiety (Compound 7) as a promising lead structure, exhibiting concentration-dependent inhibition of human sEH with an IC₅₀ of 1.75 µM.[8]
Integrated Discovery Workflow
The development of novel derivatives follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.
// Nodes Design [label="Target Selection &\nIn Silico Design", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Synthesis of Derivatives\n(Amides, Esters, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="Structural Characterization\n(NMR, HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Assays\n(Enzyme Inhibition, Receptor Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis &\nLead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Models\n(Disease Models, PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate\nSelection", shape=diamond, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Purify; Purify -> Characterize; Characterize -> InVitro; InVitro -> SAR; SAR -> Design [label="Iterative\nRedesign"]; SAR -> InVivo [label="Advance Leads"]; InVivo -> Candidate; } mend Caption: A typical drug discovery workflow for novel derivatives.
Conclusion
1-Methylpiperidine-2-carboxylic acid is more than a simple building block; it is a privileged scaffold that provides access to a vast and functionally rich chemical space. Through straightforward synthetic modifications, particularly at the carboxyl group, derivatives can be generated with potent and selective activities against a range of biological targets. The strategic application of bioisosterism has proven particularly effective in converting natural product leads into viable drug candidates with improved metabolic profiles. From targeting muscarinic receptors in the brain to inhibiting essential enzymes in pathogenic bacteria, the derivatives of this versatile core continue to offer exciting opportunities for the development of next-generation therapeutics. Future work will likely focus on exploring novel derivatizations, expanding into new therapeutic areas, and leveraging stereochemistry to achieve even greater potency and selectivity.
References
- Krogsgaard-Larsen, P., et al. (1995). Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. Journal of Medicinal Chemistry.
- Krogsgaard-Larsen, P., et al. (1988). Bioisosteres of arecoline as novel CNS-active muscarinic agonists. Trends in Pharmacological Sciences.
- Touaibia, M., et al. (2025). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Drug Development Research.
- Sauerberg, P., et al. (1995). Bioisosteres of Arecoline: 1,2,3,6-Tetrahydro-5-pyridyl-Substituted and 3-Piperidyl-Substituted Derivatives of Tetrazoles and 1,2,3-Triazoles. Synthesis and Muscarinic Activity. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Gising, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- PubChem. 1-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate.
- Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- Human Metabolome Database. (R)-1-Methylpiperidine-2-carboxylic acid. HMDB.
- Jacobson, M. A., et al. (2010). The M1 Muscarinic Receptor Allosteric Agonists... ResearchGate.
- Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists... Molecular Pharmacology.
- PubChem. Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information.
- Sandil, D., & Gupta, S. (2023). Muscarinic Agonists. StatPearls.
- Shiraishi, M., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3][14]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Pop, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
- Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Molecules.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stereoisomers of 1-Methylpiperidine-2-carboxylic Acid for Drug Development Professionals
Abstract
1-Methylpiperidine-2-carboxylic acid is a chiral molecule of significant interest in the pharmaceutical industry. As a cyclic amino acid analog, it exists as two non-superimposable mirror images, or enantiomers: (R)-1-methylpiperidine-2-carboxylic acid and (S)-1-methylpiperidine-2-carboxylic acid. The precise three-dimensional arrangement of atoms in these stereoisomers dictates their interaction with biological systems, often leading to distinct pharmacological and toxicological profiles. This guide provides a comprehensive overview of the synthesis, separation, and characterization of these enantiomers, with a focus on their chemical significance and application as building blocks in drug discovery and development.
The Imperative of Chirality in Modern Drug Design
The piperidine scaffold is a cornerstone in medicinal chemistry, found in a multitude of approved pharmaceutical agents.[1] The introduction of a chiral center, as seen in 1-methylpiperidine-2-carboxylic acid, dramatically expands the molecular diversity available to drug designers. The stereochemistry of substituents on the piperidine ring is frequently a critical determinant of biological activity.[2] This principle, known as stereoselectivity, is a fundamental consideration in drug development, as different enantiomers of a chiral drug can exhibit widely varying efficacy, metabolism, and potential for adverse effects.[3] Consequently, the ability to synthesize and analyze stereochemically pure compounds is paramount for the development of safer and more effective medicines.[4]
Strategies for the Synthesis of 1-Methylpiperidine-2-carboxylic Acid Stereoisomers
The preparation of enantiomerically pure 1-methylpiperidine-2-carboxylic acid can be achieved through two primary approaches: the synthesis of a racemic mixture followed by chiral resolution, or through asymmetric synthesis to directly yield the desired enantiomer.
Racemic Synthesis
A common method for producing the racemic mixture involves a straightforward multi-step process starting from piperidine-2-carboxylic acid.
Experimental Protocol: Racemic Synthesis via N-Methylation
-
Reaction Setup: In a suitable reaction vessel, dissolve piperidine-2-carboxylic acid in a mixture of aqueous formaldehyde and formic acid.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction's progress using a technique such as liquid chromatography-mass spectrometry (LC-MS).[5]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.[5]
-
Purification: The crude product can then be purified by recrystallization from an appropriate solvent system, such as ether, to yield racemic 1-methylpiperidine-2-carboxylic acid as a solid.[5]
Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer directly, often employing chiral auxiliaries or catalysts. This approach can be more efficient and cost-effective in the long run by avoiding the need for a separate resolution step. One robust method for the asymmetric synthesis of 2-substituted piperidines utilizes chiral bicyclic lactams derived from chiral amino alcohols.[2] This strategy allows for highly diastereoselective alkylation, where the chiral auxiliary directs the stereochemical outcome of the reaction.[2] Subsequent removal of the auxiliary yields the enantiomerically enriched piperidine derivative.[2]
Chiral Separation and Resolution
For racemic mixtures, the separation of the (R)- and (S)-enantiomers is a crucial step. This is most commonly achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids like 1-methylpiperidine-2-carboxylic acid, polysaccharide-based CSPs are often effective.
Table 1: Illustrative Chiral HPLC Parameters
| Parameter | Specification |
| Column | Chiralpak AD-H or similar polysaccharide-based column |
| Mobile Phase | Heptane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Diastereomeric Resolution
An alternative approach involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric amide salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization or standard chromatography. The separated diastereomers can then be hydrolyzed to yield the individual enantiomers of the original acid.
Analytical Characterization
Once the stereoisomers are separated, their absolute configuration and enantiomeric purity must be rigorously confirmed.
-
Polarimetry: Measures the optical rotation of plane-polarized light, which will be equal in magnitude but opposite in direction for the two enantiomers.
-
Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum.
-
X-ray Crystallography: Provides an unambiguous determination of the absolute stereochemistry if a suitable single crystal can be grown.
Chemical Significance in Drug Discovery
Chiral piperidine scaffolds are valuable components in the design of novel therapeutics.[6] The stereoisomers of 1-methylpiperidine-2-carboxylic acid serve as versatile chiral building blocks for the synthesis of complex, biologically active molecules.
A Privileged Scaffold
The piperidine ring is a common motif in many drugs, particularly those targeting the central nervous system (CNS).[1][4] The conformational rigidity of the ring and the defined stereochemistry at the C2 position can be exploited to achieve high-affinity and selective binding to biological targets.[2]
Impact on Pharmacological Properties
The introduction of a chiral piperidine scaffold can significantly influence a molecule's physicochemical and pharmacokinetic properties.[3] This includes modulating aqueous solubility, lipophilicity (logD), and metabolic stability, all of which are critical for a successful drug candidate.[3][6] For example, subtle changes in the three-dimensional shape of a molecule due to its stereochemistry can dramatically alter its binding to target proteins and metabolic enzymes.[2]
Diagram 1: The Central Role of Stereoisomers in Drug Development
Caption: A workflow illustrating the progression from synthesis to the evaluation of individual stereoisomers in drug discovery.
Conclusion
The stereoisomers of 1-methylpiperidine-2-carboxylic acid are more than just chemical curiosities; they are enabling tools for the creation of next-generation pharmaceuticals. A thorough understanding of their synthesis, separation, and stereochemical impact is essential for medicinal chemists and drug development professionals. As the demand for highly specific and safe drugs continues to grow, the strategic use of chiral building blocks like (R)- and (S)-1-methylpiperidine-2-carboxylic acid will remain a critical aspect of successful drug discovery programs.
References
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Topharman. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-2-carboxylic acid. PubChem Compound Database.
- Human Metabolome Database. (2021). (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- LabSolutions. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid.
- Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- G. Szepesi, et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- I. W. Wainer, et al. (n.d.).
- A. V. Gulevskaya, et al. (n.d.).
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- M. M. Wiese, et al. (2023).
- S. H. L. Verpaalen, et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- M. M. Tom, et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- K. K. T. Nguyen, et al. (2025). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. (S)-1-Methylpiperidine-2-carboxylic acid CAS#: 41447-18-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of 1-Methylpiperidine-2-carboxylic acid Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-methylpiperidine-2-carboxylic acid hydrochloride (C₇H₁₄ClNO₂). As a crucial intermediate in pharmaceutical synthesis, particularly for analgesics and antidepressants, understanding its stability profile is paramount for ensuring drug product quality, safety, and efficacy.[1][2] This document delves into the core principles of thermodynamic stability, outlines robust experimental protocols for its assessment, and discusses potential degradation pathways. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for professionals in drug development and medicinal chemistry.
Introduction: The Pivotal Role of Stability in Pharmaceutical Development
This compound is a chiral piperidine derivative that serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its hydrochloride salt form generally enhances solubility and stability, making it suitable for various pharmaceutical applications.[2][3] However, like all chemical entities, it is susceptible to degradation under various environmental conditions, which can impact its purity, potency, and safety profile.
The stability of a drug substance is a critical quality attribute that must be thoroughly evaluated throughout the drug development lifecycle.[4] Stability testing provides the necessary data to determine shelf life, recommend storage conditions, and ensure that the final drug product remains within its specifications until administration.[5][6] This guide will focus on the intrinsic thermodynamic stability of this compound, providing the foundational knowledge required for robust formulation development and regulatory compliance.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in assessing its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][7] |
| Molecular Weight | 179.64 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 208–210°C | [1] |
| Solubility | Soluble in polar solvents like water and methanol | [1] |
| Storage | Sealed in a dry environment at room temperature or 0-8°C | [2][8] |
These properties indicate a compound that is relatively stable at ambient temperatures but may be susceptible to interactions with moisture due to its hygroscopic nature as a hydrochloride salt.[9][10]
Theoretical Framework of Thermodynamic Stability
Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a pharmaceutical compound, this translates to its resistance to chemical change or degradation. The degradation of this compound can be conceptualized as a transition from a higher energy state (the intact molecule) to a lower energy state (the degradation products). This process is governed by the principles of chemical kinetics and thermodynamics.
Key factors influencing the thermodynamic stability of this compound include:
-
Temperature: Higher temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation rates.
-
pH: The stability of the carboxylic acid and the tertiary amine functionalities are highly pH-dependent.
-
Moisture (Hygroscopicity): As a hydrochloride salt, the compound is prone to moisture uptake, which can facilitate hydrolytic degradation pathways.[9][11]
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[12]
-
Oxidative Stress: The tertiary amine in the piperidine ring is susceptible to oxidation.[12]
Experimental Assessment of Thermodynamic Stability
A multi-faceted approach employing various analytical techniques is essential for a comprehensive stability assessment.[4][13] These methods must be "stability-indicating," meaning they can accurately separate, detect, and quantify the active ingredient and its degradation products.[6]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, designed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter.[12][14] This helps to identify potential degradation pathways and develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 24 hours).[12]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[12]
-
Thermal Degradation: Expose both solid samples and solutions to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).[12]
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Analytical Techniques for Stability Assessment
A suite of analytical techniques should be employed to characterize the compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high sensitivity and resolving power.[15] A reversed-phase HPLC method with UV detection is typically suitable for separating the parent compound from its more polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing molecular weight information.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect changes in the functional groups of the molecule, such as the loss of the carboxylic acid or oxidation of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to definitively identify degradation products.
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can indicate changes in the crystalline form or the presence of impurities.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal decomposition and solvent loss.[16]
-
Experimental Workflow: Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated.
Oxidation of the Tertiary Amine
The tertiary amine within the piperidine ring is a likely site for oxidation, which can lead to the formation of an N-oxide or ring-opening products.[12] This can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.
Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative degradation of the piperidine ring.
Decarboxylation
At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide (CO₂). This is a common thermal degradation pathway for carboxylic acids.[12]
Hydrolysis
Although the ester functionality is absent, under harsh acidic or basic conditions, other hydrolytic reactions could potentially occur, though they are less likely to be the primary degradation route for this specific molecule. For many pharmaceutical salts, moisture can induce disproportionation back to the free base.[9]
Racemization
As a chiral compound, the stereochemical stability at the C-2 position is a critical consideration. While amino acid chlorides can be prone to racemization, the cyclic nature of the piperidine ring may impart some conformational rigidity that could enhance its stability against racemization compared to linear amino acids.[17][18]
Strategies for Ensuring Stability
A proactive approach to stability is crucial during drug development.
-
Salt Form Selection: While the hydrochloride salt is common, screening other salt forms might identify one with superior stability or hygroscopicity properties.[10]
-
Excipient Compatibility: Thorough compatibility studies with proposed excipients are necessary to prevent interactions that could accelerate degradation.[10]
-
Packaging and Storage: The use of appropriate packaging that protects against moisture and light is essential. Storage conditions should be defined based on long-term stability data.[5]
-
Formulation Design: For drug products, formulation strategies can be employed to protect the API from degradation. This could include the use of antioxidants or buffering agents.
Conclusion
The thermodynamic stability of this compound is a multifaceted attribute that is fundamental to its successful application in pharmaceutical development. A comprehensive understanding of its physicochemical properties, coupled with rigorous experimental evaluation through forced degradation studies and the use of a suite of stability-indicating analytical techniques, is essential. By elucidating potential degradation pathways, such as oxidation and decarboxylation, and implementing strategies to mitigate these risks, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final drug product. This guide provides the foundational knowledge and practical methodologies to achieve these critical objectives.
References
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. URL
- Analytical Techniques In Stability Testing - Separ
- Proposed degradation pathways of the drug under different hydrolytic conditions. URL
- Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchG
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. URL
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. URL
- This compound | C7H14ClNO2 - PubChem - NIH. URL
- This compound | 25271-35-6 - Sigma-Aldrich. URL
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. URL
- QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. URL
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- This compound - Chem-Impex. URL
- Improving API Solubility by Salt and Cocrystal Form
- This compound | 25271-35-6 - ChemicalBook. URL
- Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. URL
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchG
- Why Are Many Active Pharmaceutical Ingredients Formul
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
- Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - NIH. URL
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH. URL
- 25271-35-6|this compound|BLD Pharm. URL
- Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). URL
- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. URL
- Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. URL
- Pipecolic acid - Wikipedia. URL
- Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PubMed. URL
- (S)-N-Fmoc-piperidine-2-carboxylic acid 97 86069-86-5 - Sigma-Aldrich. URL
- Stereochemistry of oxidation of N-methylpiperidine - Chemistry Stack Exchange. URL
- Solution stability of linear vs. cyclic RGD peptides - PubMed - NIH. URL
- (PDF)
- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. URL
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC - NIH. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. www3.paho.org [www3.paho.org]
- 6. qualityhub.com [qualityhub.com]
- 7. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 25271-35-6 [sigmaaldrich.com]
- 9. globethesis.com [globethesis.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics | Semantic Scholar [semanticscholar.org]
- 18. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride for Drug Discovery
This guide provides an in-depth, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on 1-methylpiperidine-2-carboxylic acid hydrochloride. As a chiral piperidine derivative, this molecule serves as a valuable pharmaceutical intermediate, particularly in the synthesis of analgesics, antidepressants, and other agents targeting the central nervous system.[1][2] Understanding its three-dimensional structure, conformational preferences, and electronic properties is paramount for rational drug design and development.[3][4]
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve not only into the "how" but, more critically, the "why" behind each computational step, reflecting field-proven insights and ensuring a self-validating, trustworthy protocol.
Foundational Principles: Structuring the Computational Approach
The predictive power of a quantum chemical calculation is not merely in the execution of software but in the scientific rigor of the experimental design. For a molecule like this compound, two aspects are critical: its conformational flexibility and its ionic nature.
-
Conformational Landscape: The piperidine ring is not planar. It predominantly adopts a chair conformation, which minimizes steric and torsional strain.[3] However, the substituents—the methyl group on the nitrogen and the carboxylic acid group—can exist in either axial or equatorial positions. These different conformers can have significantly different energies and geometries, which in turn dictates how the molecule interacts with biological targets.[5][6] A thorough conformational analysis is therefore not an optional precursor but a mandatory first step to identify the global minimum energy structure.
-
Choice of Theoretical Method: For organic molecules of this size, Density Functional Theory (DFT) offers the best balance of computational accuracy and resource efficiency.[7][8] Specifically, hybrid functionals like B3LYP have a long track record of providing reliable results for geometries and vibrational frequencies.[7][9] The basis set, which represents the atomic orbitals, must be chosen carefully. A Pople-style basis set like 6-311++G(d,p) is a robust choice. The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the delocalized electrons in the carboxylate group and the ionic interaction with the chloride counterion.[10] The "(d,p)" denotes polarization functions, which allow for non-spherical electron density distributions and are crucial for describing chemical bonds accurately.[7]
The Computational Workflow: A Validated Protocol
The following protocol is designed as a self-validating system. Each step includes checks and justifications to ensure the final results are physically and chemically meaningful.
Diagram: Overall Computational Workflow
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Methodology
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Generation: Draw the 2D structure of this compound. Ensure the piperidine nitrogen is positively charged (protonated) and the carboxylic acid is in its neutral form. Convert this to an initial 3D structure using a molecular editor like Avogadro or GaussView.
-
Conformational Search: Perform a conformational search to identify the lowest energy chair conformer. The key variables are the axial vs. equatorial positions of the methyl and carboxylic acid groups. For this molecule, the equatorial-equatorial conformer is generally expected to be the most stable due to reduced steric hindrance.
-
Input File Creation: Using the coordinates of the most stable conformer, create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the charge (positive, +1) and multiplicity (singlet, 1).
-
Calculation Execution: Submit the calculation using the chosen DFT method and basis set. The keywords should specify a geometry optimization followed by a frequency calculation (Opt Freq).
-
Rationale: Performing both calculations in the same job ensures that the frequencies are calculated for the fully optimized geometry at the same level of theory, which is crucial for accuracy.[11]
-
-
Validation: Once the calculation is complete, inspect the output file. The primary validation check is for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[9] If one is found, it indicates a saddle point, and the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
Data Extraction: From the validated output, extract the final optimized Cartesian coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the full list of vibrational frequencies and their corresponding infrared intensities.
Data Presentation and Interpretation
Raw output data is dense. Summarizing key results in a structured format is essential for analysis and reporting.
Quantitative Data Summary
Table 1: Key Computational Parameters
| Parameter | Selection | Justification |
| Software | Gaussian 09/16 | Widely used and validated quantum chemistry package.[7] |
| Functional | B3LYP | A hybrid functional providing a robust balance of accuracy and computational cost for organic molecules.[9] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions, essential for charged species and accurate bond descriptions.[7][10] |
| Solvation Model | PCM (Water) | The Polarizable Continuum Model can be used to simulate the effects of a solvent (e.g., water) on the molecule's geometry and properties.[5][12] |
| Charge/Multiplicity | +1 / 1 (Singlet) | Reflects the protonated amine, forming a hydrochloride salt with a closed-shell electronic ground state. |
Table 2: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| O-H Stretch | ~3500-3600 (unscaled) | Carboxylic acid hydroxyl group |
| N⁺-H Stretch | ~3300-3400 (unscaled) | Protonated piperidine nitrogen |
| C-H Stretches (Aliphatic) | ~2900-3100 (unscaled) | CH₂ and CH₃ groups on the piperidine ring |
| C=O Stretch | ~1750-1780 (unscaled) | Carboxylic acid carbonyl group |
| C-N Stretches | ~1100-1200 (unscaled) | Piperidine ring C-N bonds |
Note: Theoretical vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation.[13]
Unveiling Chemical Insights: Electronic Property Analysis
Beyond geometry, DFT provides a wealth of information about the electronic structure, which is directly linked to the molecule's reactivity and potential for intermolecular interactions—a key concern in drug development.[7]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[7] It maps regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. For this compound, one would expect strong positive potential around the protonated nitrogen (N⁺-H) and the carboxylic acid proton (O-H), and negative potential around the carbonyl oxygen. This provides direct insight into where the molecule might form hydrogen bonds or other electrostatic interactions with a receptor.
Diagram: Interpreting Electronic Properties
Caption: Relationship between calculated electronic properties and their chemical interpretation.
Conclusion and Outlook
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of this compound. By following this validated workflow, researchers can obtain reliable data on the molecule's conformational preferences, vibrational spectra, and electronic structure. These computational results provide a fundamental understanding of the molecule's intrinsic properties, which is invaluable for its application in drug discovery. The optimized geometry and charge distribution data serve as a high-quality input for subsequent computational studies, such as molecular docking simulations to predict binding modes with target proteins or for developing QSAR models.[4][14]
References
- Nikolic, K., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2778261, this compound. [Link]
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]
- Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives...
- Wiley-VCH. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
- Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
- Meltretter, J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1544-1555. [Link]
- Office of Scientific and Technical Information. (n.d.). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. [Link]
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Hadda, T. B., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Modern Approach in Chemistry, 2(3). [Link]
- Singh, H., et al. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Structural Chemistry, 27(3). [Link]
- American Chemical Society. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. [Link]
- MDPI. (2023). Tuning Nanoscale Conductance in Cyclic Molecules via Molecular Length and Anchoring Groups.
- Research Trends. (n.d.). Abstract. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid. [Link]
- Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Journal of Drug Discovery, Development and Delivery. [Link]
- MDPI. (2022). Unveiling Vibrational Couplings in Model Peptides in Solution by a Theoretical Approach. International Journal of Molecular Sciences. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12514711, 1-Methylpiperidine-3-carboxylic acid hydrochloride. [Link]
- ResearchGate. (2010).
- The Human Metabolome Database. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link]
- CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]
- Erdogdu, Y., & Güllüoğlu, M. T. (2009). Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 162-167. [Link]
- ResearchGate. (2014). Molecular structure and vibrational analysis on (E)-1-(3-methyl-2,6-diphenyl piperidin-4-ylidene) semicarbazide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fundamental Reaction Pathways of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
Introduction
1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the reactive carboxylic acid functionality and the influence of the N-methyl group, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core reaction pathways involving this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.[1][2] The hydrochloride salt form enhances its solubility in various solvents, making it amenable to a wide range of reaction conditions.[2]
This document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
I. Synthesis of this compound
The efficient synthesis of the starting material is paramount for any subsequent chemical transformations. Two primary routes are commonly employed for the preparation of this compound: the catalytic hydrogenation of a pyridine precursor followed by N-methylation, and the direct N-methylation of piperidine-2-carboxylic acid.
A. Synthesis from 2-Pyridinecarboxylic Acid (Picolinic Acid)
A common and atom-economical approach involves the catalytic hydrogenation of 2-pyridinecarboxylic acid to yield piperidine-2-carboxylic acid.[3][4] The subsequent N-methylation furnishes the desired product.
Workflow for Synthesis from Picolinic Acid
Caption: Synthesis of the target compound from picolinic acid.
Experimental Protocol: Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid
-
Preparation: In a high-pressure reactor, a solution of 2-pyridinecarboxylic acid in water is prepared.[2]
-
Catalyst Addition: A palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is added to the solution.[2][4] The use of a platinum group metal is highly effective for this transformation.[3]
-
Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen gas (typically 4-5 MPa). The reaction mixture is heated to 90-100°C and stirred for 3-4 hours.[4]
-
Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield piperidine-2-carboxylic acid.
B. N-Methylation of Piperidine-2-carboxylic Acid
The direct methylation of the secondary amine of piperidine-2-carboxylic acid is a straightforward method to obtain the title compound.
Experimental Protocol: N-Methylation with Methyl Iodide
-
Preparation: Piperidine-2-carboxylic acid is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0°C, and methyl iodide is added dropwise, followed by a strong base like sodium hydride to deprotonate the carboxylic acid and facilitate the methylation of the amine.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours.
-
Quenching and Isolation: The reaction is carefully quenched with hydrochloric acid, which also forms the hydrochloride salt. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
II. Core Reaction Pathways
The reactivity of this compound is dominated by the chemistry of its carboxylic acid group. The principal transformations include esterification, amidation, and reduction.
A. Esterification: Formation of Ester Derivatives
Esterification of the carboxylic acid is a fundamental transformation for creating derivatives with altered solubility, lipophilicity, and reactivity. The Steglich esterification is a particularly mild and effective method, avoiding harsh acidic conditions that could potentially affect the piperidine ring.[5][6]
Mechanism of Steglich Esterification
Caption: The mechanism of Steglich esterification.
Experimental Protocol: Steglich Esterification
-
Preparation: Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂). A mild base (e.g., triethylamine) should be added to neutralize the hydrochloride and liberate the free carboxylic acid.
-
Reagent Addition: To the stirred solution, add the desired alcohol, a catalytic amount of 4-dimethylaminopyridine (DMAP), and N,N'-dicyclohexylcarbodiimide (DCC) at 0°C.[5][6][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration.[6][7] The filtrate is washed sequentially with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]
-
Purification: The crude ester can be purified by column chromatography on silica gel.
| Reactant | Product | Typical Conditions | Yield |
| Methanol | Methyl 1-methylpiperidine-2-carboxylate | DCC, DMAP, CH₂Cl₂, RT, 24h | Good to Excellent |
| Ethanol | Ethyl 1-methylpiperidine-2-carboxylate | DCC, DMAP, CH₂Cl₂, RT, 24h | Good to Excellent |
| tert-Butanol | tert-Butyl 1-methylpiperidine-2-carboxylate | DCC, DMAP, CH₂Cl₂, RT, 24h | Good |
B. Amidation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most critical reactions in drug development. A common and efficient method for converting carboxylic acids to amides involves the use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then reacts with an amine.[8][9]
Mechanism of Amidation via Acyl Chloride
Caption: Amidation pathway via an acyl chloride intermediate.
Experimental Protocol: Amidation with Thionyl Chloride
-
Acyl Chloride Formation: this compound is suspended in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride is added, often with a catalytic amount of N,N-dimethylformamide (DMF), and the mixture is heated to reflux until the evolution of HCl and SO₂ gases ceases.[10][11] The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a fresh portion of an anhydrous, non-protic solvent. The desired amine, along with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, is added at a low temperature (typically 0°C).
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude amide can be purified by recrystallization or column chromatography.
C. Reduction: Formation of Amino Alcohols
The reduction of the carboxylic acid group to a primary alcohol yields (1-methylpiperidin-2-yl)methanol, a valuable intermediate for further functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[12][13][14]
Mechanism of LiAlH₄ Reduction of a Carboxylic Acid
Caption: The reduction of a carboxylic acid to a primary alcohol using LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared.[12] The flask should be equipped with a mechanical stirrer and a reflux condenser.
-
Addition of Carboxylic Acid: A solution of this compound in THF is added slowly and cautiously to the LiAlH₄ suspension. An excess of LiAlH₄ is typically used to first neutralize the hydrochloride and then reduce the carboxylic acid. The addition is exothermic and may cause the evolution of hydrogen gas.[12]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts in a granular form that is easy to filter.
-
Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried and concentrated to yield the crude amino alcohol, which can be purified by distillation or chromatography.
III. Application in Drug Synthesis: Case Studies
The synthetic utility of 1-methylpiperidine-2-carboxylic acid and its derivatives is exemplified by their use in the production of local anesthetics like bupivacaine and ropivacaine.[1][10][15]
A. Synthesis of Bupivacaine
Bupivacaine is a widely used local anesthetic.[1] One synthetic route involves the amidation of a piperidine-2-carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.[1][16][17]
Retrosynthetic Analysis of Bupivacaine
Sources
- 1. Cas 2180-92-9,Bupivacaine | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 11. reactionweb.io [reactionweb.io]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. adichemistry.com [adichemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nbinno.com [nbinno.com]
- 16. Bupivacaine [drugfuture.com]
- 17. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
A Senior Application Scientist's Technical Guide to 1-Methylpiperidine-2-carboxylic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 1-methylpiperidine-2-carboxylic acid hydrochloride, a key building block in modern organic synthesis and pharmaceutical development. It covers the compound's core identity, physicochemical properties, synthesis protocols, and critical applications, offering field-proven insights for its effective use in a research and development setting.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a piperidine derivative, which is a six-membered ring containing a nitrogen atom. This specific compound is characterized by a methyl group attached to the nitrogen (position 1) and a carboxylic acid group at position 2 of the ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a crucial attribute for its application in various reaction conditions and formulations.[1]
-
IUPAC Name : 1-methylpiperidine-2-carboxylic acid;hydrochloride[2]
-
Common Synonyms : 2-Carboxy-1-methyl-piperidine HCl, N-Methyl-DL-pipecolic acid hydrochloride[1]
-
CAS Numbers : 25271-35-6, 136312-85-1[1]
-
Molecular Weight : 179.65 g/mol [1]
The structural arrangement of this molecule is fundamental to its utility. The chiral center at the C2 position means the compound can exist as different stereoisomers, a critical consideration in pharmaceutical synthesis where enantiomeric purity is often paramount.
Caption: Chemical structure of this compound.
Physicochemical and Handling Data
A thorough understanding of a compound's properties is essential for experimental design, from dissolution to purification and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Melting Point | 208–210°C | [3] |
| Solubility | Soluble in polar solvents such as water and methanol. | [3] |
| Storage Conditions | Store at 0-8 °C to ensure long-term stability. | [1] |
Safety and Handling: This compound is classified with a "Warning" signal word. The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Standard precautionary measures, such as avoiding breathing dust (P261) and using appropriate eye protection, are mandatory. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338). Always consult the full Safety Data Sheet (SDS) before handling.
Synthesis and Manufacturing Insights
The preparation of this compound is a multi-step process that requires precise control over reaction conditions. Two common routes from commercially available precursors are outlined below.
Method A: Reductive Methylation of Piperidine-2-carboxylic acid
This is a classic and robust method. The causality is straightforward: piperidine-2-carboxylic acid is N-methylated using a suitable methylating agent, followed by acidification to form the hydrochloride salt.
Protocol:
-
Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq) in a suitable dry solvent like tetrahydrofuran (THF). The choice of an aprotic solvent like THF is critical to prevent unwanted side reactions with the hydride reagent.
-
Methylation: Cool the solution to 0°C. Add methyl iodide (2.2 eq) dropwise, followed by the portion-wise addition of a strong base like sodium hydride (1.1 eq). The excess methyl iodide drives the reaction to completion, while the hydride acts as a non-nucleophilic base to deprotonate the secondary amine, facilitating its attack on the methyl iodide.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours to ensure complete methylation.
-
Quenching and Salt Formation: Carefully quench the reaction by adding 6N HCl. This step must be done cautiously as excess sodium hydride will react vigorously with the acid. The acid neutralizes the reaction and protonates the tertiary amine, forming the desired hydrochloride salt.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting residue is then recrystallized from a solvent system like ethanol/ether to yield the purified product.[3] The choice of ethanol/ether allows for the dissolution of the desired product while leaving impurities behind, leading to a high-purity crystalline solid upon cooling.
Method B: Hydrolysis of 1-Methylpiperidine-2-carbonitrile
This alternative route is advantageous when the corresponding nitrile is more readily available or cost-effective. The core of this method is the vigorous hydrolysis of a nitrile to a carboxylic acid.
Protocol:
-
Reaction Setup: Combine 1-methylpiperidine-2-carbonitrile (1.0 eq) with an excess of 6N hydrochloric acid in a reactor. The acid serves a dual purpose: it is the reagent for hydrolysis and the source of the chloride counter-ion for the final salt.
-
Hydrolysis: Heat the mixture to reflux (approximately 100 ± 5°C) for 5 hours. The elevated temperature is necessary to drive the typically slow nitrile hydrolysis to completion.
-
Workup: After the reaction, remove the solvent via distillation under reduced pressure.
-
Purification: Treat the residue with ethanol and reflux to dissolve the organic salt, leaving behind inorganic byproducts. Filter the hot solution to remove these salts. The mother liquor is concentrated again, and the final product is recrystallized using a mixture of ethanol and methyl tert-butyl ether (MTBE) to achieve high purity.[3]
Caption: Key synthetic pathways to the target compound.
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a crucial structural motif and intermediate in the synthesis of complex, biologically active molecules.[1][3] Its stability and defined stereochemistry make it a preferred building block.
-
Pharmaceutical Intermediates : The compound is widely recognized as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics (pain relievers), anti-inflammatory drugs, and antidepressants.[1][3] The piperidine scaffold is a common feature in many centrally active drugs.
-
Neuroscience Research : Due to its structural similarity to certain neurotransmitters, this compound and its derivatives are studied for their potential effects on neurotransmitter systems.[1][3] This research is valuable for exploring potential treatments for neurological and psychiatric conditions like anxiety and depression.[3]
-
Organic Synthesis : Beyond specific drug targets, it serves as a versatile building block. The carboxylic acid and tertiary amine functional groups can be readily modified, allowing chemists to incorporate the N-methylpiperidine ring into larger, more complex molecules with desired biological or material properties.[1][4]
-
Material Science : There is exploratory research into using this and similar compounds in the development of new polymers, where its structural features could impart unique chemical properties to the resulting materials.[1][3]
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in any scientific workflow. A multi-pronged analytical approach is required.
Standard Protocol for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This is the primary tool for structural confirmation. The spectrum should show characteristic peaks for the methyl group on the nitrogen, the protons on the piperidine ring, and the acidic proton. The integration of these peaks should correspond to the number of protons in the structure. A purity of ≥ 98% is often determined by NMR.[1]
-
¹³C NMR : Confirms the carbon backbone of the molecule, showing distinct signals for the carbonyl carbon, the N-methyl carbon, and the five carbons of the piperidine ring.
-
-
Mass Spectrometry (MS) : Provides the molecular weight of the parent compound (the free base, C₇H₁₃NO₂), which should correspond to a mass of approximately 143.18 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to confirm the exact elemental composition.
-
Melting Point Analysis : A sharp melting point range (e.g., 208–210°C) is a strong indicator of high purity.[3]
-
Chiral Chromatography : For enantiomerically pure versions (e.g., the (S)-enantiomer), chiral HPLC or SFC is necessary to determine the enantiomeric excess (ee). This is crucial for pharmaceutical applications where only one enantiomer is active or safe.
References
- This compound/CAS:25271-35-6-HXCHEM. HXCHEM. [Link]
- 1-Methylpiperidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 12514711. PubChem. [Link]
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH. PubChem. [Link]
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications.
- US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents.
- This compound, 98% | 25271-35-6. Struchem. [Link]
- This compound | C7H14ClNO2 - PubChem - NIH. PubChem. [Link]
Sources
An In-depth Technical Guide to the Chirality of 1-Methylpiperidine-2-carboxylic acid Hydrochloride
Executive Summary
1-Methylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, is a pivotal chiral building block in modern drug discovery and development. Its rigid, six-membered heterocyclic structure is a common motif in a wide array of pharmacologically active agents, including analgesics and neuromodulators.[1] The stereochemistry at the C2 position is of paramount importance, as the spatial orientation of the carboxylic acid group dictates molecular recognition and binding affinity at biological targets.[1] Consequently, the ability to synthesize, separate, and definitively characterize the individual (R)- and (S)-enantiomers is a critical requirement for advancing drug candidates.
This technical guide provides a comprehensive overview of the core principles and practical methodologies for understanding and controlling the chirality of 1-methylpiperidine-2-carboxylic acid hydrochloride. We will delve into the structural basis of its stereoisomerism, detail field-proven protocols for chiral resolution and asymmetric synthesis, and present robust analytical techniques for the unambiguous determination of enantiopurity and absolute configuration. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this essential pharmaceutical intermediate.
The Structural Basis of Chirality
1-Methylpiperidine-2-carboxylic acid possesses a single stereocenter at the C2 carbon of the piperidine ring. This chiral center, an sp³-hybridized carbon atom bonded to four different substituents (the ring nitrogen, C3 methylene, a hydrogen atom, and the carboxylic acid group), gives rise to two non-superimposable mirror images known as enantiomers. These are designated as (R)-1-methylpiperidine-2-carboxylic acid and (S)-1-methylpiperidine-2-carboxylic acid according to the Cahn-Ingold-Prelog priority rules.
The hydrochloride salt form is commonly used to improve the compound's stability and solubility in polar solvents, which is advantageous for both purification and formulation processes.[1]
Caption: The (S) and (R) enantiomers of 1-methylpiperidine-2-carboxylic acid.
The distinct three-dimensional arrangement of these enantiomers leads to differential interactions with other chiral molecules, such as biological receptors and enzymes. The (S)-enantiomer, for instance, is often cited as the more biologically active form due to its specific fit into chiral binding pockets.[1] This underscores the necessity for enantiopure synthesis and analysis in pharmaceutical development.
Synthesis and Enantiomeric Resolution Strategies
Control over the stereochemistry of 1-methylpiperidine-2-carboxylic acid can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis of the desired enantiomer.
Chiral Resolution via Diastereomeric Salt Formation
This classical and industrially scalable method involves reacting the racemic mixture of 1-methylpiperidine-2-carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
A widely adopted and effective resolving agent for this compound is L-tartaric acid.[1] The underlying principle is the differential solubility between the (S)-acid-L-tartrate and (R)-acid-L-tartrate diastereomeric salts in a chosen solvent system, allowing for the selective crystallization of one diastereomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 2.1.1: Chiral Resolution with L-Tartaric Acid This protocol is a representative example adapted from established chemical principles.[1] Researchers should optimize solvent choice and temperature profiles based on their specific equipment and scale.
-
Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of a suitable polar solvent, such as methanol or a methanol/water mixture.
-
Addition of Resolving Agent: To the solution, add 0.5 equivalents of L-tartaric acid. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first-crystallizing diastereomer.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The diastereomeric salt of one enantiomer will preferentially precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Liberation of Free Acid: Dissolve the isolated salt in water and adjust the pH with a suitable base (e.g., NaOH) to neutralize the tartaric acid, followed by acidification with HCl to precipitate the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical method (see Section 3.0). The mother liquor can be processed separately to recover the other enantiomer.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the separation step and the loss of 50% of the material inherent in classical resolution. Common strategies include the use of chiral auxiliaries or chiral catalysts.[1] For instance, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule to direct the stereoselective formation of the chiral center, after which the auxiliary is cleaved to yield the enantiopure product.[1] While often more complex to develop, these methods are highly efficient and are preferred for large-scale manufacturing.
Analytical Methodologies for Enantiopurity Determination
The confirmation of stereochemical identity and the quantification of enantiomeric purity are non-negotiable aspects of working with chiral molecules. A multi-pronged analytical approach provides the most trustworthy and self-validating system.
Caption: A self-validating workflow for chiral analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.
Protocol 3.1.1: Enantiomeric Purity by Chiral HPLC
-
Column Selection: A polysaccharide-based CSP, such as a Chiralpak® AD-H or OD-H column, is highly effective for this class of compounds.[1]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) in a ratio such as 80:20 (v/v).[1] A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte) is often required to improve peak shape and resolution.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 210 nm, where the carboxyl group absorbs).
-
-
Analysis: Inject a standard solution of the racemic mixture to determine the retention times of both the (R)- and (S)-enantiomers. Subsequently, inject the sample to be analyzed.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
| Parameter | Value | Rationale |
| Stationary Phase | Chiralpak® AD-H | Polysaccharide-based CSP provides effective chiral recognition for this analyte class.[1] |
| Mobile Phase | Hexane:Isopropanol (80:20) + 0.1% TFA | Balances polarity for optimal retention and resolution; TFA improves peak shape.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, ensuring good efficiency. |
| Temperature | 25 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting the carboxylic acid chromophore. |
| Expected tR (S) | ~8.5 min (example) | Retention times must be confirmed with reference standards. |
| Expected tR (R) | ~10.2 min (example) | The separation factor (α) should be > 1.2 for robust quantification. |
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of an enantiopure compound. While not suitable for accurate e.e. determination in mixtures, it serves as a rapid, qualitative confirmation of enantiomeric identity and is a critical parameter for batch release.
X-ray Crystallography
For an unequivocal determination of the absolute configuration of a new substance or a reference standard, single-crystal X-ray crystallography is the definitive method.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom and thus confirming its absolute stereochemistry as (R) or (S). This technique is fundamental for establishing an authoritative reference for all other analytical methods.
Pharmacological Significance and Applications
The application of chiral piperidine scaffolds is widespread in drug design, where they can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[2] The strict stereochemical requirement of 1-methylpiperidine-2-carboxylic acid is a direct consequence of the three-point attachment model of ligand-receptor interactions. For a molecule to bind effectively, its functional groups must align precisely with complementary sites (e.g., hydrogen bond donors/acceptors, ionic regions, hydrophobic pockets) in the receptor's binding site.
The (S)-enantiomer of 1-methylpiperidine-2-carboxylic acid and its derivatives are crucial intermediates for bioactive molecules, including protease inhibitors and neuromodulators.[1] For example, derivatives lacking the N-methyl group have been shown to have reduced binding affinity to α7 nicotinic acetylcholine receptors, highlighting the structural contribution of each part of the molecule.[1] The separation and use of a single, active enantiomer is a regulatory requirement for many modern pharmaceuticals to avoid potential side effects, metabolic burden, or antagonistic activity from the unwanted enantiomer.
References
- PubChem.
- PubChem. This compound. [Link]
- NSF Public Access Repository. Synthesis of Enantiopure ε‑Oxapipecolic Acid. [Link]
- PubChem. 1-Methylpiperidine-2-carboxylic acid. [Link]
- Human Metabolome Database. (R)-1-Methylpiperidine-2-carboxylic acid. [Link]
- ScienceDirect.
Sources
Methodological & Application
The Synthetic Utility of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride: A Guide for the Research Chemist
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical industry. Among the vast arsenal of chiral building blocks available to the synthetic chemist, piperidine derivatives hold a place of prominence due to their prevalence in a multitude of bioactive natural products and synthetic drugs. This guide focuses on a particularly valuable, yet elegantly simple, chiral synthon: 1-methylpiperidine-2-carboxylic acid hydrochloride . Through a detailed exploration of its properties, applications, and field-tested protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential.
The strategic importance of this molecule lies in its rigid, stereochemically defined piperidine core, substituted with a versatile carboxylic acid handle. This combination allows for a diverse range of chemical transformations, making it a cornerstone in the asymmetric synthesis of complex molecular architectures, most notably in the development of local anesthetics and other central nervous system-acting agents.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a white to off-white crystalline solid.[1][2] Its hydrochloride salt form confers enhanced stability and solubility in polar solvents such as water and methanol, facilitating its use in a variety of reaction conditions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 208–210 °C | [1] |
| Solubility | Soluble in polar solvents like methanol and water | [1] |
| Storage | Sealed in a dry environment at room temperature or under inert atmosphere | [3] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. The compound may cause skin and eye irritation. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Synthesis of Local Anesthetics
A primary application of this compound is its role as a key intermediate in the synthesis of N-alkylated piperidine-based local anesthetics, such as levobupivacaine and ropivacaine.[4][5][6] The chirality at the C2 position of the piperidine ring is crucial for the pharmacological activity and reduced toxicity of these drugs compared to their racemic mixtures.[5]
The general synthetic strategy involves the amidation of the carboxylic acid with a substituted aniline, followed by N-alkylation of the piperidine nitrogen. The use of the enantiomerically pure starting material ensures the stereochemical integrity of the final active pharmaceutical ingredient (API).
Workflow for the Synthesis of N-Alkyl Pipecoloxylidide Analogs
The following diagram illustrates the general synthetic workflow from 1-methylpiperidine-2-carboxylic acid to the target anesthetic molecules.
Caption: General synthetic route to N-alkyl pipecoloxylidide local anesthetics.
Protocol 1: Synthesis of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
This protocol details the critical amidation step, a common precursor for various local anesthetics. The procedure is adapted from established industrial processes.[7][8]
Causality Behind Experimental Choices:
-
Acid Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride to facilitate amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically performed in an inert, non-polar solvent like toluene to prevent side reactions.
-
In Situ Reaction: The highly labile acyl chloride intermediate is not isolated but is used directly (in situ) to maximize yield and minimize decomposition due to atmospheric moisture.[7]
-
Amine Addition: 2,6-Dimethylaniline is added to the activated acyl chloride. The steric hindrance from the two methyl groups on the aniline can slow the reaction, necessitating elevated temperatures.
-
Work-up: The work-up procedure is designed to remove unreacted starting materials and byproducts. The use of a biphasic system (e.g., toluene and water) and pH adjustments allows for the separation of the desired product.
Materials:
-
(S)-Pipecolic acid (starting material for in-house synthesis of the title compound if not purchased directly)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic)
-
2,6-Dimethylaniline
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend (S)-pipecolic acid hydrochloride (1 equivalent) in toluene.
-
Acid Chloride Formation: Add a catalytic amount of DMF. While stirring, slowly add thionyl chloride (1.1 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 55-60 °C and stir for 1.5-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amidation: In a separate flask, dissolve 2,6-dimethylaniline (1.2 equivalents) in toluene. Cool the acyl chloride solution to room temperature and slowly add the 2,6-dimethylaniline solution.
-
Reaction Completion: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl, water, and dilute NaOH solution to remove unreacted aniline and other impurities. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: N-Alkylation for the Synthesis of Levobupivacaine
This protocol describes the final N-alkylation step to produce levobupivacaine from the previously synthesized amide intermediate.[5]
Causality Behind Experimental Choices:
-
Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the piperidine nitrogen, making it nucleophilic. Stronger bases could potentially lead to side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it can solvate the cation of the base while not interfering with the nucleophile.[7]
-
Alkylating Agent: 1-Bromobutane is the source of the butyl group required for levobupivacaine.
-
Final Salt Formation: The free base of levobupivacaine is often converted back to its hydrochloride salt for improved stability, handling, and formulation.
Materials:
-
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Isopropanol
-
Hydrochloric acid (in a suitable solvent like isopropanol or ether)
Procedure:
-
Reaction Setup: To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1 equivalent) in acetonitrile, add finely powdered potassium carbonate (2-3 equivalents).
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2-1.5 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude free base of levobupivacaine.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol.
-
Precipitation: Slowly add a solution of HCl in isopropanol or ether with stirring. The hydrochloride salt of levobupivacaine will precipitate.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold isopropanol or ether, and dry under vacuum to yield levobupivacaine hydrochloride.
Broader Synthetic Applications
Beyond its role in anesthetic synthesis, the piperidine scaffold of 1-methylpiperidine-2-carboxylic acid is a versatile platform for constructing a variety of complex molecules. The carboxylic acid can be reduced to an alcohol, converted to a ketone, or used in peptide coupling reactions. The chiral center at the C2 position can direct the stereochemistry of subsequent reactions on the ring. These derivatives are valuable in neuroscience research for their potential effects on neurotransmitter systems and in the development of new therapeutic agents.[1][2]
Synthetic Diversification Pathways
The following diagram illustrates potential synthetic transformations starting from 1-methylpiperidine-2-carboxylic acid.
Caption: Potential synthetic diversifications of 1-methylpiperidine-2-carboxylic acid.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and functional group handles provide a reliable and efficient entry point for the synthesis of a wide range of complex and medicinally important molecules. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to harness the full synthetic potential of this valuable reagent. As the quest for more selective and effective pharmaceuticals continues, the importance of such fundamental chiral building blocks will undoubtedly endure.
References
- Recent advances in asymmetric synthesis of pipecolic acid and deriv
- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv
- Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives - ACS Public
- Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor - ResearchG
- 1-Methylpiperidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 12514711. [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google P
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - ResearchG
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. [Link]
- Synthesis of (−)-halichonic acid and (−) - Beilstein Journals. [Link]
- This compound, 98% | 25271-35-6. [Link]
- Process for preparing levobupivacaine and analogues thereof - Google P
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
- Method for preparing ropivacaine - Google P
- 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem - NIH. [Link]
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH. [Link]
- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF - ResearchG
- Chiral Building Blocks Manufacturers & Suppliers - Ruifu Chemical. [Link]
- BioBlocks Building Blocks. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methylpiperidine-4-carboxylic acid hydrochloride | 919354-20-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 7. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 8. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
The Cornerstone of Modern Analgesic Development: Synthesis of Serotonin Agonists Utilizing 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
Introduction: The Significance of Chiral Piperidines in Neurological Drug Discovery
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for interacting with complex biological targets such as G-protein coupled receptors. Within this class of molecules, chiral piperidine derivatives, such as (S)-1-methylpiperidine-2-carboxylic acid hydrochloride, have emerged as invaluable building blocks in the enantioselective synthesis of modern therapeutics. This application note delves into the pivotal role of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride in the synthesis of a new class of analgesics, specifically serotonin 5-HT1F receptor agonists for the acute treatment of migraine.
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. While traditional analgesics can provide some relief, the development of targeted therapies has revolutionized migraine treatment. The serotonin 5-HT1F receptor has been identified as a key player in the pathology of migraine, and agonists of this receptor have shown significant promise in aborting migraine attacks without the cardiovascular side effects associated with earlier triptan-based medications. The synthesis of these next-generation analgesics often relies on the precise stereochemistry offered by chiral precursors like (S)-1-methylpiperidine-2-carboxylic acid hydrochloride to ensure optimal interaction with the target receptor.[1]
This document will provide a detailed overview of the physicochemical properties of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride, a comprehensive, step-by-step protocol for its application in the synthesis of a key intermediate for a 5-HT1F receptor agonist, and an exploration of the underlying scientific principles that guide this synthetic strategy.
Physicochemical Properties of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic outcomes. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a white crystalline solid with properties that make it well-suited for use in pharmaceutical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Melting Point | 208–210°C | [2] |
| Solubility | Soluble in polar solvents such as water and methanol. | [2] |
| Appearance | White crystalline solid | [2] |
| Chirality | (S)-enantiomer | [2] |
The hydrochloride salt form enhances the compound's stability and solubility in polar reaction media, facilitating its use in a variety of synthetic transformations.[1] The defined stereochemistry at the C2 position is crucial for the enantioselective synthesis of the target analgesic, as biological receptors often exhibit a high degree of stereospecificity.
Synthetic Application: Synthesis of a Key Intermediate for a 5-HT1F Receptor Agonist
The following protocol details the synthesis of a key amide intermediate, which serves as a cornerstone in the construction of potent 5-HT1F receptor agonists. The rationale behind each step is provided to offer insight into the experimental design.
Experimental Protocol: Amide Coupling of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride with a Substituted Aniline
This protocol describes the formation of an amide bond between the carboxylic acid of the piperidine starting material and an exemplary aromatic amine, a common step in the synthesis of many active pharmaceutical ingredients.
Materials:
-
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
-
4-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Base Addition: To the suspension, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0 °C (ice bath). The DIPEA serves to neutralize the hydrochloride salt and the carboxylic acid, allowing the coupling reaction to proceed.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM. This mixture forms an activated ester intermediate from the carboxylic acid, which is more susceptible to nucleophilic attack by the amine. HOBt is included to suppress side reactions and improve the efficiency of the coupling.
-
Amine Addition: To the flask containing the activated carboxylic acid, add 4-fluoroaniline (1.1 eq).
-
Reaction: Transfer the activated carboxylic acid/aniline mixture to the flask containing the deprotonated (S)-1-methylpiperidine-2-carboxylic acid. Allow the reaction to stir at room temperature overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and HOBt) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the amide intermediate.
Caption: Pathway from 5-HT1F agonist to analgesic effect.
Conclusion
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a highly valuable and versatile chiral building block in the synthesis of modern analgesics, particularly for the treatment of migraine. Its well-defined stereochemistry and favorable physicochemical properties enable the efficient and enantioselective synthesis of complex molecules that can interact with specific biological targets with high precision. The detailed protocol provided herein for the synthesis of a key amide intermediate serves as a practical guide for researchers and drug development professionals working in the field of medicinal chemistry. The continued exploration of synthetic routes utilizing such chiral precursors will undoubtedly lead to the discovery of even more effective and safer analgesic therapies in the future.
References
- Synthesis of Pethidine aka Meperidine - Chemistry Steps.
- Meperidine | C15H21NO2 | CID 4058 - PubChem.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing.
- Analgesic activity of alkyl piperidine derivatives.
Sources
Application Notes and Protocols: The Role of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Neuroscience Drug Discovery
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: A Versatile Chiral Building Block for CNS Drug Candidates
1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative that serves as a crucial synthetic intermediate in the development of complex pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1] Its rigid, saturated heterocyclic structure, combined with the presence of a carboxylic acid functional group and a defined stereocenter, makes it an invaluable synthon for medicinal chemists. The piperidine moiety is a common scaffold in a multitude of CNS-active drugs, valued for its ability to impart favorable pharmacokinetic properties such as good oral bioavailability and the capacity to cross the blood-brain barrier.[2][3]
These application notes provide a comprehensive guide to the utilization of this compound in neuroscience research, focusing on its role as a precursor in the synthesis of neurotransmitter system modulators. We will delve into the significance of the piperidine scaffold, provide detailed protocols for its key chemical transformations, and illustrate its application in the synthesis of a representative neurologically active compound.
The Piperidine Scaffold: A Privileged Structure in Neuroscience
The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and its derivatives are found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[3] In the context of neuroscience, the piperidine motif is considered a "privileged scaffold" due to its frequent appearance in drugs targeting a wide array of neurotransmitter systems. The nitrogen atom can act as a basic center, which is often crucial for interaction with the acidic residues of receptor binding pockets. Furthermore, the stereochemistry of substituted piperidines can be precisely controlled to achieve high selectivity for specific receptor subtypes.[4][5]
The versatility of the piperidine scaffold allows for its incorporation into ligands for a diverse range of CNS targets, including:
-
Serotonin (5-HT) Receptors: As exemplified by the development of 5-HT1F receptor agonists for the treatment of migraine.[6][7]
-
Dopamine (D) Transporters and Receptors: Important in the treatment of Parkinson's disease, schizophrenia, and addiction.[8]
-
Norepinephrine (NE) Transporters: Targeted by many antidepressant medications.[8]
-
Opioid Receptors: The piperidine core is a key structural feature of potent analgesics like fentanyl.[9]
-
Muscarinic Acetylcholine (mACh) Receptors: Modulators of these receptors are being investigated for cognitive disorders such as Alzheimer's disease.[10]
-
Sigma (σ) Receptors: Implicated in a variety of neurological functions and disorders.[11]
-
Monoamine Oxidase (MAO): Piperidine-containing compounds have been developed as inhibitors of this key enzyme in neurotransmitter metabolism.[12]
The strategic use of chiral piperidine building blocks like this compound enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Core Protocol: Amide Bond Formation with this compound
The most common and pivotal reaction involving this compound is the formation of an amide bond by coupling its carboxylic acid group with a primary or secondary amine. This reaction is fundamental to extending the molecular scaffold and introducing pharmacophoric elements necessary for biological activity.
Rationale for Method Selection
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" using a coupling reagent. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used due to their high efficiency and the water-solubility of the urea byproduct, which simplifies purification. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) forms an active ester intermediate, which is more stable than the initial O-acylisourea and less prone to racemization, thereby preserving the stereochemical integrity of the chiral center at the 2-position of the piperidine ring.
Materials and Reagents
-
This compound
-
Target amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DCM.
-
Add the tertiary amine base (e.g., DIPEA, 2.0-3.0 equivalents) to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10-15 minutes at room temperature.
-
-
Activation of the Carboxylic Acid:
-
To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).
-
Allow the activation to proceed at room temperature for 30-60 minutes. The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.
-
-
Amine Coupling:
-
To the solution containing the activated NHS-ester, add the desired amine (1.0-1.2 equivalents).
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13] Chiral HPLC may be used to confirm the enantiomeric purity if necessary.
-
Caption: Representative synthesis of a 5-HT1F agonist.
Protocol for Step 1: Synthesis of N-(6-amino-pyridin-2-yl)-1-methyl-piperidine-2-carboxamide
This step involves the amide coupling of this compound with 2,6-diaminopyridine.
-
Procedure: Follow the "Core Protocol: Amide Bond Formation" described above, using 2,6-diaminopyridine as the amine component. The reaction will selectively acylate one of the amino groups of the diaminopyridine.
-
Stoichiometry: Use a slight excess of this compound (e.g., 1.1 equivalents) to drive the reaction to completion, or carefully control the stoichiometry to favor mono-acylation.
-
Purification: The product can be purified by column chromatography to separate it from any di-acylated byproduct and unreacted starting materials.
Protocol for Step 2: Synthesis of the Final 5-HT1F Agonist
This step involves the acylation of the remaining free amino group on the pyridine ring with an appropriately substituted benzoyl chloride.
-
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 equivalent) in anhydrous DCM.
-
Add a base such as pyridine (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up as described in the core protocol.
-
Purify the final product by column chromatography or recrystallization.
-
Data Summary and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 208–210 °C | [1] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |
| Stereochemistry | Available as (S) and (R) enantiomers, and as a racemate. The (S)-enantiomer is often critical for biological target binding. | [1] |
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates in neuroscience. Its primary role is not as a direct modulator of neurotransmitter systems, but as a key structural component that enables the construction of more complex molecules with high affinity and selectivity for CNS targets. The protocols and application examples provided herein are intended to guide researchers in the effective utilization of this compound in their drug discovery and development endeavors. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the synthesis of the next generation of therapeutics for neurological and psychiatric disorders.
References
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 571-579.
- The Significance of Piperidine Derivatives in Modern Drug Discovery. (2024). Pharmaffiliates.
- Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2336–2354.
- Rubtsova, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6449.
- US Patent 8,697,876 B2. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
- Mishra, C. B., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-20.
- Lin, C., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.
- US Patent 7,511,141 B2. (2009). Piperidine-piperazine ligands for neurotransmitter receptors.
- Sharma, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37785–37803.
- Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806.
- van der Mey, M., et al. (2017). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 60(12), 5039–5059.
- Amide coupling Protocol for Amino PEG. (2024). AxisPharm.
- Öztürk, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(5), 786-795.
- (R)-1-Methylpiperidine-2-carboxylic acid. Human Metabolome Database.
- WO Patent 2003/084949 A1. (2003). Pyridinoylpiperidines as 5-ht1f agonists.
- Xu, Y., et al. (2015). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁F receptor agonists: Evolution from bicyclic to monocyclic cores. Bioorganic & Medicinal Chemistry Letters, 25(20), 4552-4557.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- WO Patent 2018/106657 A1. (2018). Compositions and methods related to pyridinoylpiperidine 5-ht1f agonists.
- Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3719.
- Remes, M., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111626.
- 1-Methylpiperidine-2-carboxylic acid. PubChem.
- 1-Methylpiperidine-4-carboxylic acid. PubChem.
- A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2002). Molecules, 7(10), 728-740.
- Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(5), 209–213.
- 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 7. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epubl.ktu.edu [epubl.ktu.edu]
Application Notes and Protocols: 1-Methylpiperidine-2-carboxylic Acid Hydrochloride as a Catalyst in Asymmetric Organic Synthesis
Introduction: A Chiral Catalyst for Modern Organic Synthesis
1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral derivative of piperidine, is emerging as a versatile organocatalyst with significant potential in asymmetric synthesis.[1] As a proline analogue, it leverages the well-established principles of enamine and iminium catalysis to facilitate the formation of carbon-carbon bonds with high stereocontrol.[2] Its N-methylation offers modified solubility and steric properties compared to proline, potentially influencing catalyst loading, reaction times, and stereochemical outcomes in various transformations.[3][4] The hydrochloride salt form enhances its stability and solubility in polar organic solvents, making it a practical choice for a range of reaction conditions.[1]
These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the utilization of this compound as a catalyst in key organic reactions. We will explore its mechanistic underpinnings and provide detailed, actionable protocols for its application in asymmetric aldol and Michael addition reactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 208–210 °C | [1] |
| Solubility | Soluble in polar solvents like methanol and water | [1] |
Core Catalytic Principle: Enamine and Iminium Ion Intermediates
The catalytic activity of this compound is rooted in its ability to form key reactive intermediates with carbonyl compounds, a mechanism it shares with its parent amino acid, proline.[2] The secondary amine of the piperidine ring is the workhorse of the catalytic cycle.
Enamine Catalysis: In the presence of a ketone or aldehyde, the catalyst forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction, leading to the formation of a new carbon-carbon bond. The chirality of the catalyst directs this attack to one face of the electrophile, resulting in an enantiomerically enriched product.
Iminium Catalysis: For reactions involving α,β-unsaturated carbonyls, such as the Michael addition, the catalyst forms a chiral iminium ion with the substrate. This lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. Again, the stereochemistry of the catalyst dictates the facial selectivity of the addition.
The carboxylic acid moiety of the catalyst plays a crucial role in stabilizing the transition states through hydrogen bonding, further enhancing the stereoselectivity of the reaction.[2]
Visualizing the Catalytic Cycle: Asymmetric Aldol Reaction
Sources
analytical methods for the quantification of 1-methylpiperidine-2-carboxylic acid hydrochloride in biological samples
Application Note & Protocol
Topic: Advanced Bioanalytical Strategies for the Quantification of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The robust quantification of this compound, a pivotal intermediate in pharmaceutical synthesis and a compound of interest in neuroscience research[1][2], is fundamental for accurate pharmacokinetic (PK), toxicokinetic (TK), and metabolic profiling. Its inherent polarity and structural characteristics present unique challenges for bioanalysis, demanding sophisticated sample preparation and chromatographic techniques to achieve requisite sensitivity and selectivity in complex biological matrices such as plasma, serum, and urine. This document provides a comprehensive guide to developing and validating a high-sensitivity analytical method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), a technique ideally suited for this class of polar analytes. We will also briefly discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable, albeit more complex, alternative. The protocols herein are designed to align with the stringent validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[3][4].
Introduction: The Analytical Imperative
This compound is a chiral piperidine derivative utilized as a building block in the synthesis of complex pharmaceutical agents[2]. Its structure, featuring a tertiary amine and a carboxylic acid group, imparts high polarity, making it readily soluble in aqueous environments but challenging to analyze using conventional reversed-phase liquid chromatography. Accurate measurement in biological fluids is critical for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, which forms the bedrock of preclinical and clinical development[5][6].
The primary analytical hurdles include:
-
Poor Retention: The analyte's hydrophilic nature leads to minimal or no retention on standard C18 reversed-phase columns.
-
Matrix Effects: Biological samples contain a high concentration of endogenous polar interferences (salts, phospholipids, amino acids) that can suppress or enhance the analyte's signal during mass spectrometric detection[6].
-
Extraction Efficiency: Efficiently isolating a polar small molecule from an aqueous biological matrix while removing interferences is a non-trivial task[7][8].
This guide addresses these challenges by presenting a robust HILIC-LC-MS/MS method, which provides superior retention for polar compounds and, when combined with optimized sample preparation, delivers unparalleled sensitivity and specificity.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the first step in successful method development.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | N-Methyl-DL-pipecolic acid hydrochloride | [9] |
| CAS Number | 25271-35-6 | |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility | Soluble in polar solvents like water and methanol | [1] |
| pKa | (Estimated) ~2.2 (carboxylic acid), ~10.4 (tertiary amine) | N/A |
| LogP | -1.5 (Computed) | [10] |
Recommended Methodology: HILIC-LC-MS/MS
For the quantification of 1-methylpiperidine-2-carboxylic acid, HILIC-LC-MS/MS is the superior analytical choice. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention[7].
Rationale for Method Selection
-
Enhanced Retention: HILIC is specifically designed for polar compounds that are poorly retained in reversed-phase chromatography.
-
Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, often leading to a significant enhancement in signal intensity.
-
High Selectivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode ensures exceptional selectivity. This technique isolates a specific precursor ion (the protonated analyte) and detects a unique fragment ion, effectively filtering out background noise and co-eluting matrix components.
Sample Preparation: The Key to Clean Analysis
The goal of sample preparation is to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column. Given the analyte's polarity, a mixed-mode Solid-Phase Extraction (SPE) is the recommended approach for achieving the cleanest extract.
Protocol: Mixed-Mode Cation Exchange SPE
This protocol leverages both reversed-phase and ion-exchange mechanisms to isolate the analyte, which will be positively charged at acidic pH.
-
Sample Pre-treatment: Thaw biological samples (e.g., plasma, urine) on ice. For a 100 µL aliquot of plasma, add 20 µL of a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 2% formic acid in water. Vortex for 30 seconds. This step ensures proteins are dissociated from the analyte and adjusts the pH to ensure the analyte is protonated.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
SPE Column Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow it to pass through slowly (~1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove highly polar, neutral, and acidic interferences.
-
Wash Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
-
Analyte Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte's positive charge, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid. This final solvent is compatible with the initial HILIC mobile phase conditions.
HILIC-LC-MS/MS Protocol
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide stationary phase provides excellent retention and peak shape for polar analytes like carboxylic acids. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides ions for ESI and maintains pH for consistent analyte ionization state. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content drives HILIC retention. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces mobile phase viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 95% B -> 50% B over 3 min, hold 1 min, return to 95% B | A gradient from high to low organic content elutes the analytes. |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI Positive | The tertiary amine is readily protonated to form [M+H]⁺. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | Standard source temperature for ESI. |
| Desolvation Temp. | 450°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in droplet desolvation. |
MRM Transitions (Hypothetical but Representative):
The exact mass transitions must be determined empirically by infusing a standard solution of the analyte and a suitable internal standard.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| 1-Methylpiperidine-2-carboxylic acid | m/z 144.1 | m/z 98.1 (Loss of COOH₂) | 15 |
| Internal Standard (e.g., ¹³C₆-labeled) | m/z 150.1 | m/z 104.1 | 15 |
Alternative Methodology: GC-MS with Derivatization
While LC-MS/MS is preferred, GC-MS can also be utilized, but it requires a crucial chemical modification step known as derivatization. The analyte is too polar and not volatile enough for direct GC analysis. Derivatization converts the polar functional groups (carboxylic acid) into less polar, more volatile moieties. Silylation is a common and effective technique[11][12].
Rationale for Derivatization:
-
Increases Volatility: Replaces active hydrogens on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, allowing the compound to vaporize in the GC inlet.
-
Improves Thermal Stability: Protects the molecule from degrading at high temperatures in the GC system.
-
Enhances Chromatographic Performance: Results in sharper, more symmetrical peaks.
Brief Protocol: Silylation for GC-MS
-
Extract the analyte from the biological matrix using SPE or Liquid-Liquid Extraction (LLE) and evaporate to complete dryness.
-
Add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes[12].
-
Cool to room temperature and inject a 1 µL aliquot into the GC-MS.
Drawbacks: Derivatization adds complexity, time, and potential sources of error to the workflow compared to the direct analysis possible with HILIC-LC-MS/MS.
Bioanalytical Method Validation Protocol
A method is not reliable until it is rigorously validated. All validation experiments should be conducted in the same biological matrix as the study samples. The following protocol is based on FDA and ICH M10 guidelines[4][6][13].
Stock and Working Solutions:
-
Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Calibration Standards (CS): Serially dilute the analyte stock solution to prepare working solutions. Spike these into blank biological matrix to create a calibration curve with at least 6-8 non-zero points, covering the expected concentration range.
-
Quality Control (QC) Samples: Prepare QCs at four levels by spiking blank matrix from a separate analyte stock solution:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Validation Runs: A validation run consists of a blank sample, a zero sample (matrix + IS), the calibration curve, and at least six replicates of QCs at each level (LLOQ, LQC, MQC, HQC).
Acceptance Criteria Summary:
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness and repeatability of measurements. | (Intra- and Inter-day) Mean accuracy at each QC level (except LLOQ) must be within ±15% of nominal. Precision (%RSD) must be ≤15%. For LLOQ, both must be within ±20%. |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent and reproducible across QC levels. |
| Matrix Effect | Evaluate the impact of the matrix on analyte ionization. | The IS-normalized matrix factor should have a %RSD ≤15%. |
| Stability | Ensure analyte integrity under various conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples. |
Conclusion
The successful quantification of this compound in biological samples is readily achievable with a well-developed and validated HILIC-LC-MS/MS method. The protocol detailed in this application note, which combines a selective mixed-mode SPE clean-up with the retentive power of HILIC, provides a robust framework for obtaining high-quality data suitable for regulatory submission. This approach effectively mitigates the challenges posed by the analyte's polarity, ensuring accurate and precise results essential for advancing drug development programs. While GC-MS remains a possible alternative, the direct analytical capability and simpler workflow of LC-MS/MS establish it as the superior platform for this application.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- Slideshare.
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- Sandle, T. (2023).
- Benchchem. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.
- Schappler, J., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20.
- International Journal of Pharmaceutical Sciences.
- ResearchGate. How to Prepare Your Samples for Polar Metabolite Analysis?.
- Chem-Impex. This compound.
- Sigma-Aldrich. This compound.
- Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis.
- Molecules.
- CymitQuimica. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid.
- Theodoridis, G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.
- Yu, J., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.
- National Center for Biotechnology Information. 1-Methylpiperidine-2-carboxylic acid.
- Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study.
- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. scispace.com [scispace.com]
- 8. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid [cymitquimica.com]
- 10. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: A Robust HPLC Method for the Analysis of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methylpiperidine-2-carboxylic acid hydrochloride. This compound, a key pharmaceutical intermediate, is a polar, zwitterionic molecule that presents unique challenges for retention and detection in traditional reversed-phase chromatography. This guide provides a comprehensive protocol, from initial method development strategies to full validation in accordance with ICH guidelines, making it an invaluable resource for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a saturated piperidine ring with a methyl group on the nitrogen and a carboxylic acid at the 2-position, results in a polar and zwitterionic molecule. The hydrochloride salt form enhances its solubility in polar solvents.[1][2] The accurate quantification of this compound is critical for ensuring the quality and purity of intermediates and final drug products.
The primary analytical challenges associated with this compound are twofold:
-
Poor Retention in Reversed-Phase HPLC: Due to its high polarity, the analyte exhibits little to no retention on conventional C18 and C8 columns, often eluting in the void volume.[3]
-
Lack of a Strong UV Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[2]
This application note addresses these challenges by exploring alternative chromatographic modes and detection techniques to develop a reliable and robust analytical method.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
| Property | Value/Description | Significance for HPLC Method Development |
| Molecular Formula | C₇H₁₄ClNO₂ | Provides the elemental composition. |
| Molecular Weight | ~179.64 g/mol [1][4] | Influences diffusion and chromatographic behavior. |
| Structure | A piperidine ring with a methyl group on the nitrogen and a carboxylic acid at the 2-position.[1][4] | Indicates high polarity and potential for zwitterionic nature. |
| pKa (estimated) | Carboxylic Acid (pKa₁): ~4-5[5][6] Piperidine Nitrogen (pKa₂): ~11[7][8][9] | Critical for selecting the mobile phase pH to control the ionization state of the analyte. |
| Solubility | Soluble in polar solvents like water and methanol.[1] | Guides the selection of appropriate sample diluents and mobile phase components. |
| UV Absorbance | Expected to be low due to the absence of a chromophore. | Necessitates the use of alternative detection methods. |
Strategic HPLC Method Development
A systematic approach is essential for developing a robust and reliable HPLC method. The following workflow outlines the key decision-making steps.
Caption: A logical workflow for HPLC method development.
Detection Strategy: Beyond UV
Given the absence of a significant chromophore, alternative detection methods are necessary.
-
Charged Aerosol Detection (CAD): This is a highly recommended technique for non-volatile analytes that lack a UV chromophore.[10][11][12] CAD offers near-universal detection with a response that is largely independent of the analyte's chemical structure, making it ideal for quantitative analysis.[13][14]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another viable option for non-volatile compounds.[1][15][16] It is generally less sensitive than CAD and can have a non-linear response, which requires careful calibration.[17]
For this application, Charged Aerosol Detection (CAD) is the preferred choice due to its superior sensitivity and more consistent response across a wider dynamic range.[18][19]
Chromatographic Mode Selection: Retaining a Polar Analyte
Several chromatographic strategies can be employed to retain and separate highly polar compounds like this compound.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention of very polar compounds.[20][21] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[22][23][24][25][26] This can be particularly effective for zwitterionic compounds.
-
Ion-Pair Chromatography (IPC): IPC involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column.[27][28][29][30] However, IPC can lead to long column equilibration times and is often not compatible with mass spectrometry.[27][29]
HILIC is selected as the primary approach for this method development due to its proven effectiveness for polar analytes and its compatibility with volatile mobile phases suitable for CAD.[31][32]
Column and Mobile Phase Selection
Based on the HILIC approach, the following starting conditions are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Column | HILIC column with a neutral, polar stationary phase (e.g., amide, diol) | Provides good retention for polar, ionizable compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 | A volatile buffer compatible with CAD. The pH is chosen to be between the two pKa values of the analyte, promoting its zwitterionic form. |
| Mobile Phase B | Acetonitrile | The weak eluting solvent in HILIC. |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase Mobile Phase A. | To ensure retention and subsequent elution of the polar analyte. |
| Detector | Charged Aerosol Detector (CAD) | For sensitive and universal detection of the non-chromophoric analyte. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound using the developed HILIC-CAD method.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector
Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35 °C, Gas Pressure: 35 psi |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
To ensure the reliability and accuracy of the developed method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[33][34][35][36][37] The following parameters should be assessed:
Caption: Key parameters for analytical method validation.
Specificity
The specificity of the method should be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.
Linearity and Range
Inject the working standard solutions in triplicate and plot the peak area versus concentration. The method should be linear over the specified range, with a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy should be assessed by performing recovery studies on a placebo sample spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters (e.g., retention time, peak area, and tailing factor) should remain within acceptable limits for all variations.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust HPLC method for the analysis of this compound. By employing a HILIC separation strategy coupled with Charged Aerosol Detection, the inherent challenges of analyzing this polar, non-chromophoric compound are effectively overcome. The detailed protocol and validation guidelines ensure that the method is reliable, accurate, and suitable for its intended purpose in a regulated environment.
References
- Evaporative light sc
- Al-Asri, J., & El-Rjoob, A.-W. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(15), 1349–1385. [Link]
- PubChem. This compound. [Link]
- Phenomenex. HILIC HPLC Column. [Link]
- Grokipedia.
- JoVE. Video: Acidity of Carboxylic Acids. [Link]
- Chemistry LibreTexts. 2.
- Buchi.com.
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy.
- Approximate pKa chart of the functional groups: values to know. [Link]
- ICH. Quality Guidelines. [Link]
- Piperidine. [Link]
- PubMed.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- YouTube. Acidity of carboxylic acids. [Link]
- Mixed-Mode Chromatography vs.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Master Organic Chemistry.
- ACS Publications. Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. [Link]
- FDA.
- Starodub. Revised ICH Guideline Q2(R1)
- LCGC International.
- LCGC International. Seeing is Believing: Detectors for HPLC. [Link]
- Technology Networks.
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
- LCGC International.
- ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26[12] (25 °C). [Link]
- Wiley Analytical Science. No chromophore – no problem? [Link]
- Welch Materials.
- LCGC International. Ion Pairing — Blessing or Curse? [Link]
- Wiley Analytical Science. No chromophore - no problem?. [Link]
- Wikipedia. Charged aerosol detector. [Link]
- PubMed Central. Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. [Link]
- Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
- Wikipedia.
Sources
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Video: Acidity of Carboxylic Acids [jove.com]
- 6. youtube.com [youtube.com]
- 7. Piperidine [drugfuture.com]
- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. No chromophore – no HPLC analysis? [event.on24.com]
- 12. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 15. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 16. grokipedia.com [grokipedia.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 22. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 25. Mixed-Mode Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 27. helixchrom.com [helixchrom.com]
- 28. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 29. welch-us.com [welch-us.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 34. ICH Official web site : ICH [ich.org]
- 35. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 36. fda.gov [fda.gov]
- 37. starodub.nl [starodub.nl]
Unlocking Anti-Inflammatory Drug Discovery: Application Notes for 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Anti-Inflammatory Drug Development
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal framework for the design of novel therapeutics. Within the realm of inflammation, numerous piperidine-containing compounds have demonstrated significant potential by modulating key inflammatory pathways.[2][3] 1-Methylpiperidine-2-carboxylic acid hydrochloride stands out as a versatile and valuable starting material for the synthesis of novel anti-inflammatory agents.[4][5] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound in the development of next-generation anti-inflammatory drugs. We will delve into synthetic strategies, in vitro and in vivo screening methodologies, and the underlying mechanistic rationale for targeting inflammatory pathways.
Synthetic Strategies: Derivatization of this compound
The primary functional handles on 1-methylpiperidine-2-carboxylic acid—the carboxylic acid and the tertiary amine resulting from the N-methylation—offer multiple avenues for chemical modification. The carboxylic acid is particularly amenable to the formation of amides and esters, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[5][6]
Protocol 1: Synthesis of N-Aryl/Heteroaryl Amide Derivatives via Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry for creating stable and biologically active molecules.[7] Coupling of 1-methylpiperidine-2-carboxylic acid with a diverse library of aromatic and heteroaromatic amines can yield novel compounds with potential anti-inflammatory activity.
Rationale: The introduction of various aryl and heteroaryl moieties allows for the exploration of interactions with specific binding pockets of inflammatory target proteins. The amide linkage provides a stable connection that is generally resistant to metabolic degradation.
Materials:
-
This compound
-
Substituted anilines or heteroaromatic amines (e.g., aminopyridines, aminothiazoles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10 minutes at room temperature.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester. Monitor the activation by thin-layer chromatography (TLC).
-
Amine Coupling: In a separate flask, dissolve the desired aryl or heteroaryl amine (1.1 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl/heteroaryl amide derivative.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of N-aryl/heteroaryl amide derivatives.
Protocol 2: Synthesis of Ester Prodrugs
Esterification of the carboxylic acid moiety can create prodrugs with improved lipophilicity, potentially enhancing cell permeability and oral bioavailability.[5][8] These ester prodrugs are designed to be hydrolyzed by endogenous esterases to release the active carboxylic acid parent drug.
Rationale: Masking the polar carboxylic acid group with an ester can improve the drug-like properties of the molecule. The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and the release profile of the active drug.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, benzyl alcohol)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq) or pyridine (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired ester derivative.
In Vitro Evaluation of Anti-Inflammatory Activity
Protocol 3: Screening for Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
RAW 264.7 murine macrophages are a widely used and reliable cell line for in vitro screening of anti-inflammatory compounds.[8] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6.
Rationale: This assay provides a primary assessment of a compound's ability to suppress key inflammatory mediators. Inhibition of these mediators is a hallmark of many effective anti-inflammatory drugs.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (synthesized derivatives of 1-methylpiperidine-2-carboxylic acid)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: After the incubation period, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Data Presentation:
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Vehicle | - | 0 | 0 | 0 | 100 |
| Dexamethasone | 10 | 85 ± 5 | 90 ± 4 | 92 ± 3 | 98 ± 2 |
| Derivative 1 | 1 | ||||
| 10 | |||||
| 50 | |||||
| Derivative 2 | 1 | ||||
| 10 | |||||
| 50 |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[7][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). Many piperidine-containing compounds exert their anti-inflammatory effects by inhibiting this pathway.[10]
Visualizing the NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety profile.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and well-established acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[9]
Rationale: This model mimics the exudative phase of acute inflammation, where the injection of carrageenan induces edema, hyperalgesia, and erythema. The reduction in paw volume is a direct measure of the anti-inflammatory effect of the test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Derivative 1 | 25 | ||
| 50 | |||
| 100 | |||
| Derivative 2 | 25 | ||
| 50 | |||
| 100 | |||
| p < 0.05 compared to vehicle control. |
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel anti-inflammatory agents. The synthetic protocols outlined provide a robust framework for generating a library of amide and ester derivatives. The subsequent in vitro and in vivo screening methods are crucial for identifying lead compounds with potent anti-inflammatory activity. Future work should focus on elucidating the precise molecular targets of the most active compounds and optimizing their pharmacokinetic and safety profiles to advance them toward clinical development. The exploration of structure-activity relationships will be paramount in designing the next generation of piperidine-based anti-inflammatory therapies.
References
- Liu, Y., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Makhija, D. T., et al. (2011). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 73(4), 411–416. [Link]
- Tan, S. C., & Yiap, B. C. (2009). DNA, RNA, and protein extraction: the past and the present. Journal of biomedicine & biotechnology, 2009, 574398. [Link]
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
- Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Google Patents. (1988).
- Bentham Science. (2018).
- Adams, J., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties.
- PubMed Central. (2010). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. [Link]
- RHAZES: Green and Applied Chemistry. (2024). Evaluation of the anti-inflammatory activity of esters and amides piperine analogs an in silico study. [Link]
- Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & medicinal chemistry letters, 18(12), 3545–3550. [Link]
- PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. [Link]
- AWS. (n.d.). Original manuscript “Exploring the Potential of Ester Prodrugs”. [Link]
- Google Patents. (2012). Synthesis of fentanyl analogs.
- de Campos, R. O., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, biochemistry, and behavior, 137, 86–92. [Link]
- Google Patents. (2000).
- ResearchGate. (2013). (PDF)
- PubMed Central. (2015). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. [Link]
- Gamache, D. A., et al. (1999). Novel esters and amides of nonsteroidal antiinflammatory carboxylic acids as antioxidants and antiproliferative agents. Journal of medicinal chemistry, 42(2), 233–245. [Link]
- Google Patents. (1973).
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
- CORE. (2018).
- Growing Science. (2022).
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
- Drug development & registration. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. [Link]
Sources
- 1. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 6. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Polyamides via Self-Condensation of 1-Methylpiperidine-2-carboxylic acid
Abstract
These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of novel polyamides derived from the self-condensation of 1-methylpiperidine-2-carboxylic acid. As a cyclic N-substituted amino acid analog, this monomer offers a unique structural motif for creating advanced polymers with potential utility in biomedical and materials science. This document outlines two primary synthetic strategies: direct thermal polycondensation and a solution-phase approach using a phosphorylation agent. Detailed protocols for each method are provided, along with a thorough discussion of the underlying chemical principles, expected outcomes, and a complete guide to polymer characterization. These notes are intended for researchers in polymer chemistry, materials science, and drug development who are exploring novel biocompatible and functional polymers.
Introduction
Polyamides are a critical class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Naturally occurring polyamides, such as proteins and peptides, are fundamental to life and are formed from the polymerization of amino acids.[3][4] Synthetic polyamides like Nylon and Kevlar have found widespread industrial use in textiles, automotive components, and protective gear.[5][6][7]
The monomer, 1-methylpiperidine-2-carboxylic acid, is a chiral piperidine derivative and a cyclic amino acid analog.[8] Its structure, containing both a secondary amine integrated within a ring and a carboxylic acid, makes it an ideal candidate for producing polyamides through self-condensation.[9] This process involves the formation of amide bonds between monomer units, with the elimination of a small molecule, typically water.[5][10] The resulting polymer, poly(1-methylpiperidine-2-carboxamide), would feature a backbone incorporating the rigid piperidine ring, which is anticipated to impart unique thermal and mechanical properties compared to linear aliphatic polyamides.
Furthermore, polymers derived from amino acid-like structures are of increasing interest for biomedical applications due to their potential biocompatibility and resemblance to natural polypeptides.[11][12] Polyamides are already used in medical devices such as sutures, catheters, and artificial hearts due to their durability and ability to withstand sterilization.[1][3] The synthesis of a novel polyamide from 1-methylpiperidine-2-carboxylic acid opens avenues for developing new biomaterials for drug delivery, tissue engineering, and medical implants.[1][12]
This guide details two robust protocols for the polymerization of 1-methylpiperidine-2-carboxylic acid hydrochloride, addressing the necessary deprotonation and subsequent condensation steps.
Polymerization Mechanisms & Strategy
The synthesis of polyamides from 1-methylpiperidine-2-carboxylic acid relies on the principles of step-growth polycondensation.[10] This involves the reaction between the carboxylic acid group of one monomer and the secondary amine (piperidine nitrogen) of another. However, since the starting material is a hydrochloride salt, the amine is protonated and thus unreactive. Therefore, a key initial step in any polymerization strategy is the in-situ or prior neutralization of the amine.
Strategy 1: Direct Melt Polycondensation
Melt polycondensation is a solvent-free method widely used in industrial polymer production.[13] The monomer is heated above its melting point to initiate polymerization, often with a catalyst. This method is advantageous for its simplicity and for producing high molecular weight polymers. For 1-methylpiperidine-2-carboxylic acid, this approach would involve heating the monomer (or its neutralized form) under an inert atmosphere to drive off the water formed during condensation.
Strategy 2: Solution Polycondensation via Phosphorylation
Solution polycondensation offers milder reaction conditions and is suitable for monomers that may decompose at high temperatures.[14] The Yamazaki phosphorylation reaction is a well-established method for forming polyamides at or near room temperature.[15] This technique utilizes a phosphite reagent in the presence of a base (like pyridine) to activate the carboxylic acid group, facilitating its reaction with the amine. This approach is particularly useful for achieving high molecular weight polymers from amino acids.[15]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Catalog No. |
| This compound | ≥98% | Sigma-Aldrich | 25271-35-6 |
| Lithium Hydroxide (LiOH) | ACS Reagent, ≥98% | Sigma-Aldrich | 254274 |
| Triphenyl Phosphite (TPP) | 97% | Sigma-Aldrich | T82009 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 270970 |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Sigma-Aldrich | 328634 |
| Lithium Chloride (LiCl) | ACS Reagent, ≥99% | Sigma-Aldrich | L4408 |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich | 322415 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 296082 |
Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyridine and triphenyl phosphite are toxic and should be handled with extreme care.
Protocol 1: Direct Melt Polycondensation
This protocol describes the direct thermal polymerization of the free amino acid after neutralization of the hydrochloride salt.
Workflow Diagram:
Caption: Workflow for Melt Polycondensation of 1-Methylpiperidine-2-carboxylic acid.
Step-by-Step Procedure:
-
Monomer Neutralization:
-
Dissolve 5.0 g of this compound in 50 mL of deionized water.
-
Prepare a 1.0 M solution of lithium hydroxide (LiOH).
-
Slowly add the LiOH solution dropwise to the monomer solution while stirring until the pH reaches ~7.0.
-
Remove the water via rotary evaporation and then dry the resulting white solid under high vacuum at 60°C for 24 hours to yield the free amino acid monomer.
-
-
Polymerization:
-
Place the dried free amino acid monomer into a polymerization tube equipped with a magnetic stirrer and a nitrogen inlet/outlet.
-
Heat the tube in an oil bath to 180-200°C under a slow stream of nitrogen for 1 hour.
-
After 1 hour, apply a vacuum (≤1 mmHg) to the system to facilitate the removal of water, the condensation byproduct.
-
Continue heating under vacuum with stirring for 8-12 hours. The viscosity of the melt will noticeably increase as the polymerization proceeds.
-
Allow the reaction to cool to room temperature under a nitrogen atmosphere. The product will be a solid, glassy polymer.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of N-Methyl-2-pyrrolidone (NMP).
-
Slowly pour the polymer solution into a large volume of a 1:1 methanol/water mixture with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with additional methanol and then diethyl ether.
-
Dry the purified polymer in a vacuum oven at 80°C for 48 hours.
-
Protocol 2: Solution Polycondensation (Yamazaki Reaction)
This protocol utilizes a phosphorylation agent for low-temperature solution polymerization, which can yield high molecular weight polyamides.[15]
Workflow Diagram:
Caption: Workflow for Solution Polycondensation via the Yamazaki method.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add this compound (3.59 g, 0.02 mol), NMP (40 mL), lithium chloride (1.5 g), and anhydrous pyridine (6.4 mL, 0.08 mol).
-
Stir the mixture under a nitrogen atmosphere until all solids have dissolved. The LiCl is added to improve the solubility of the resulting polyamide.[16]
-
-
Polymerization:
-
Cool the reaction flask to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) (5.2 mL, 0.02 mol) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C.
-
Maintain the temperature at 100°C and continue stirring for 3-5 hours. The solution will become increasingly viscous.
-
-
Purification and Isolation:
-
Allow the viscous solution to cool to room temperature.
-
Pour the polymer solution slowly into 500 mL of methanol with vigorous stirring. A fibrous white precipitate will form.
-
Collect the polymer by vacuum filtration.
-
To remove residual reactants and solvent, wash the polymer extensively with hot methanol in a Soxhlet extractor for 24 hours.
-
Dry the purified polymer in a vacuum oven at 80°C for 48 hours.
-
Polymer Characterization
A thorough characterization of the synthesized polyamide is essential to confirm its structure, determine its molecular weight, and assess its thermal properties.
Structural Analysis
-
FTIR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide bands. Look for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹).[2]
-
NMR Spectroscopy (¹H and ¹³C): NMR is used to confirm the polymer's chemical structure.[15] Spectra should be recorded in a suitable solvent like DMSO-d₆. The disappearance of the carboxylic acid proton and shifts in the signals corresponding to the piperidine ring protons will confirm polymerization.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A system calibrated with polystyrene or polyamide standards should be used.
-
Inherent Viscosity: Viscosity measurements in a solvent like NMP or concentrated sulfuric acid can provide a relative indication of the polymer's molecular weight.[2][15]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[17] These properties provide insight into the polymer's amorphous or semi-crystalline nature and its processing window.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[15] This determines the decomposition temperature, which is crucial for high-temperature applications.
Table 1: Expected Polymer Properties
| Property | Melt Polycondensation | Solution Polycondensation | Characterization Method |
| Appearance | Amber, glassy solid | White, fibrous solid | Visual Inspection |
| Solubility | Soluble in NMP, DMSO, H₂SO₄ | Soluble in NMP, DMSO, H₂SO₄ | Solubility Tests |
| Mn ( g/mol ) | 5,000 - 15,000 | 10,000 - 30,000 | GPC |
| PDI | 1.8 - 2.5 | 1.5 - 2.2 | GPC |
| Tg (°C) | 180 - 220 | 190 - 230 | DSC |
| TGA (10% wt loss, °C) | > 400 | > 420 | TGA |
Potential Applications
The novel polyamide synthesized from 1-methylpiperidine-2-carboxylic acid holds promise for a variety of advanced applications, particularly in the biomedical field.
-
Biocompatible Materials: Given its amino acid-like structure, the polymer is a candidate for applications requiring biocompatibility, such as surgical sutures, medical implants, and components for dialysis devices.[1][3][11]
-
Drug Delivery Systems: The polymer could be formulated into nanoparticles or hydrogels for controlled drug release. The polymer backbone may be biodegradable, offering a mechanism for controlled degradation and drug release over time.[12]
-
High-Performance Engineering Plastics: The rigid piperidine ring in the polymer backbone is expected to result in a high glass transition temperature and excellent thermal stability, making it suitable for use as a high-performance thermoplastic in demanding environments.[6]
Conclusion
This document provides detailed, actionable protocols for the synthesis of a novel polyamide from 1-methylpiperidine-2-carboxylic acid using both melt and solution polycondensation techniques. The methods described are based on established principles of polymer chemistry and are designed to be reproducible. The comprehensive characterization plan ensures that researchers can thoroughly validate the structure and properties of the synthesized materials. The unique structure of this polyamide suggests significant potential for its use in creating advanced materials for both biomedical and engineering applications, warranting further investigation by the scientific community.
References
- Li, B. C., Montgomery, D. C., Puckett, J. W., & Dervan, P. B. (2013). Synthesis of cyclic Py-Im polyamide libraries. The Journal of Organic Chemistry, 78(1), 124–133. [Link]
- Boyd Biomedical. (2021).
- Save My Exams. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2013). Synthesis of cyclic Py-Im polyamide libraries. [Link]
- PubMed. (2019). Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth. [Link]
- NIH. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]
- Royal Society of Chemistry. (2022).
- MDPI. (n.d.). Degradable Poly(ester amide)
- Chromatography Online. (2023).
- Save My Exams. (n.d.).
- ACS Publications. (n.d.). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. [Link]
- YouTube. (2019). polypeptides as biopolymers. [Link]
- SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]
- Aaltodoc. (2016).
- ResearchG
- NIH. (2023). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. [Link]
- Chemistry LibreTexts. (2023). Polyamides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. youtube.com [youtube.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Find out about.......Plastics, Polymer Engineering and Leadership: Bio-Polyamides Part 4: Application of Bio-Polyamides in Different Industries [findoutaboutplastics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. savemyexams.com [savemyexams.com]
- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 11. Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-Nipecotic Acid in the Study of GABA Transporter GAT1 Inhibition
Note on the Topic
Initial research indicates a lack of extensive, publicly available studies on 1-methylpiperidine-2-carboxylic acid hydrochloride specifically as an enzyme inhibitor. To provide a valuable and scientifically grounded guide in line with the user's request, this document will focus on a closely related, well-characterized molecule: (R)-Nipecotic Acid , a potent inhibitor of the γ-aminobutyric acid (GABA) transporter GAT1. This compound serves as an excellent model for studying the inhibition of neurotransmitter transporters, a critical class of enzymes in neurobiology and drug development.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1] GATs terminate GABAergic signaling by removing GABA from the synaptic cleft.[2] The inhibition of these transporters, particularly GAT1, is a key therapeutic strategy for increasing GABAergic tone to treat neurological disorders like epilepsy.[3][4] (R)-Nipecotic acid, a cyclic amino acid, is a classic competitive inhibitor of GAT1.[5] It serves as a foundational tool for probing the transporter's function and for developing novel therapeutics.[6] This guide details the mechanism of (R)-Nipecotic acid and provides a comprehensive, field-proven protocol for characterizing its inhibitory activity using a cell-based radioligand uptake assay.
Introduction: The GABAergic Synapse and the Role of GAT1
In the central nervous system, maintaining a precise balance between neuronal excitation and inhibition is paramount for normal brain function.[1] GABAergic neurotransmission provides the primary source of inhibition.[7] Following release from a presynaptic neuron, GABA diffuses across the synaptic cleft and binds to postsynaptic receptors. The signal is terminated not by enzymatic degradation, but by rapid reuptake into presynaptic neurons and surrounding glial cells via sodium- and chloride-dependent GATs.[2][8]
Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and BGT1.[7] GAT1 is the most abundant subtype in the brain and is predominantly expressed on the presynaptic terminals of neurons, making it a critical regulator of synaptic GABA concentration.[3][7] By controlling the amount of GABA in the synapse, GAT1 directly influences the strength and duration of inhibitory signaling.[8] Dysregulation of GAT1 function has been implicated in epilepsy and other neurological conditions, highlighting its importance as a drug target.[3][9]
Mechanism of Action: (R)-Nipecotic Acid
(R)-Nipecotic acid is a structural analog of GABA. Its primary mechanism of action is the competitive inhibition of the GAT1 transporter.[10] Cryo-electron microscopy studies have shown that nipecotic acid binds directly to the GABA binding site within the transporter protein.[5] This binding event stabilizes the transporter in an inward-occluded conformation, physically blocking the translocation of GABA from the synaptic cleft into the cell.[5]
By occupying the active site, (R)-nipecotic acid prevents GABA reuptake, leading to an increase in the extracellular concentration and residence time of GABA in the synapse.[4] This potentiation of GABAergic neurotransmission results in enhanced inhibitory signaling.[10] It is important to note that at high concentrations (in the millimolar range), nipecotic acid may also exhibit some direct agonist activity at GABA-A receptors, a factor to consider during experimental design.[10]
Quantitative Data: Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic process by 50%. The IC50 value is a critical parameter for comparing the effectiveness of different inhibitors.
| Compound | Transporter Target | Reported IC50 (μM) | Source |
| (±)-Nipecotic Acid | Human GAT-1 (hGAT-1) | 8 | Tocris Bioscience[11] |
| (±)-Nipecotic Acid | Rat GAT-2 (rGAT-2) | 38 | Tocris Bioscience[11] |
| (±)-Nipecotic Acid | Human GAT-3 (hGAT-3) | 106 | Tocris Bioscience[11] |
| (±)-Nipecotic Acid | Mouse GAT-1 (mGAT-1) | 2.6 | Cayman Chemical[12] |
| (±)-Nipecotic Acid | Mouse GAT-4 (mGAT-4) | 16 | Cayman Chemical[12] |
Note: The (R)-enantiomer is generally more active at GAT1 than the (S)-enantiomer or the racemic mixture. Values can vary based on assay conditions and the biological system used (e.g., cell line, species).
Application Protocol: In Vitro GAT1 Inhibition Assay
This protocol describes a robust method for determining the IC50 of (R)-nipecotic acid using a [³H]GABA uptake assay in a cell line stably or transiently expressing the human GAT1 transporter (e.g., HEK293-hGAT1).[13][14] This type of assay is a gold standard for characterizing transporter inhibitors.[13][15]
Principle
The assay measures the rate of radiolabeled GABA ([³H]GABA) transport into cells expressing GAT1. In the presence of an inhibitor like (R)-nipecotic acid, the rate of [³H]GABA uptake will decrease in a dose-dependent manner. By measuring uptake across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Cells: HEK293 cells stably expressing hGAT1 (or a similar cell line).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Radioligand: [³H]γ-Aminobutyric acid ([³H]GABA).
-
Test Compound: (R)-Nipecotic acid hydrochloride.
-
Non-specific Uptake Control: A high concentration of a known GAT1 inhibitor (e.g., 1 mM Tiagabine).
-
Scintillation Fluid: A high-efficiency liquid scintillation cocktail.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Equipment: 24-well or 96-well cell culture plates, liquid scintillation counter, multi-channel pipette, incubator (37°C, 5% CO₂).
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293-hGAT1 cells according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well plate at a density that will result in ~90% confluency on the day of the assay (e.g., 1.5 x 10⁵ cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Assay Execution
-
Prepare Solutions:
-
Prepare a 10X stock solution of [³H]GABA in Assay Buffer. The final concentration should be close to the Km of GABA for GAT1 (typically 2-10 µM).
-
Prepare serial dilutions of (R)-nipecotic acid in Assay Buffer. A typical concentration range would be from 1 nM to 1 mM to cover the full dose-response curve.
-
Prepare a solution for non-specific uptake (NSU) containing a saturating concentration of a GAT1 blocker (e.g., 1 mM Tiagabine).
-
Prepare a control solution with only Assay Buffer (Total Uptake).
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Gently wash each well twice with 500 µL of pre-warmed (37°C) Assay Buffer.
-
Add 200 µL of the appropriate (R)-nipecotic acid dilution, NSU solution, or control buffer to each well (perform in triplicate).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Uptake:
-
Add 20 µL of the 10X [³H]GABA stock solution to each well to start the uptake reaction.
-
Incubate at 37°C for a pre-determined time that falls within the linear range of uptake (e.g., 10 minutes). This must be optimized in preliminary experiments.
-
-
Terminate Uptake:
-
Rapidly terminate the reaction by aspirating the radioactive solution.
-
Immediately wash the wells three times with 500 µL of ice-cold Assay Buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Counting:
-
Add 300 µL of Lysis Buffer (e.g., 0.1 M NaOH) to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the entire volume of lysate from each well into a separate scintillation vial.
-
Add 4 mL of scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Uptake: For each data point, subtract the average CPM of the non-specific uptake (NSU) wells from the measured CPM.
-
Specific Uptake = Total Uptake CPM - Average NSU CPM
-
-
Normalize Data: Express the specific uptake at each inhibitor concentration as a percentage of the maximum specific uptake (the control wells with no inhibitor).
-
% Uptake = (Specific Uptake at [Inhibitor] / Average Max Specific Uptake) x 100
-
-
Generate IC50 Curve: Plot the % Uptake against the logarithm of the (R)-nipecotic acid concentration.
-
Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, Origin) to fit the data and determine the IC50 value.
A successful experiment will yield a sigmoidal dose-response curve, demonstrating that as the concentration of (R)-nipecotic acid increases, the specific uptake of [³H]GABA into the cells decreases. The IC50 value derived from this curve provides a quantitative measure of the inhibitor's potency, which is essential for structure-activity relationship (SAR) studies and drug candidate selection.
Conclusion
(R)-Nipecotic acid is an indispensable pharmacological tool for investigating the role of the GAT1 transporter in health and disease. Its well-defined mechanism as a competitive inhibitor makes it an ideal reference compound for screening and characterizing novel GAT1-targeting molecules. The detailed radioligand uptake protocol provided herein offers a reliable and reproducible method for quantifying the inhibitory potency of compounds like (R)-nipecotic acid, forming a cornerstone of research in GABAergic neurotransmission and the development of antiepileptic and other CNS-active drugs.
References
- GABA transporter - Wikipedia. [Link]
- Hutt, M. et al. (2019).
- Ro-Pineda, D. et al. (2002). Nipecotic acid directly activates GABAA-like ion channels. PubMed Central. [Link]
- Padayatti, P. S. et al. (2021). Molecular basis for the inhibition of GAT1 by nipecotic acid and tiagabine.
- Conti, F. et al. (2016). Structure, function, and plasticity of GABA transporters. PubMed Central. [Link]
- GABA transporters. PubMed Central. [Link]
- What Is the Role of GABA Transporters in Seizures?. Ingenta Connect. [Link]
- Soudijn, W. & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. PubMed. [Link]
- Schousboe, A. (2016). GABA and Glutamate Transporters in Brain. PubMed Central. [Link]
- Corey, J. L. (2004). A homogeneous assay to assess GABA transporter activity. PubMed. [Link]
- Carvelli, L. et al. (2022). Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Frontiers. [Link]
- Succol, F. et al. (2012). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type.
- Nipecotic acid - Wikipedia. [Link]
- Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine.
- Papakyriakou, A. et al. (2021).
- Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. [Link]
- Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
- Singh, K. et al. (2022).
- Ippolito, J. E. & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS One. [Link]
Sources
- 1. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is the Role of GABA Transporters in Seizures?: Ingenta Connect [ingentaconnect.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA transporter - Wikipedia [en.wikipedia.org]
- 8. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]
- 10. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Protocol for the Chiral Separation of 1-Methylpiperidine-2-Carboxylic Acid Enantiomers
Abstract & Introduction
The enantiomeric composition of drug candidates is a critical quality attribute in pharmaceutical development. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. 1-Methylpiperidine-2-carboxylic acid, a cyclic secondary amino acid analogue, serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, a reliable and robust analytical method for the separation and quantification of its enantiomers is paramount for ensuring product quality, safety, and efficacy.
This application note presents a detailed protocol for the direct chiral separation of 1-methylpiperidine-2-carboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The primary challenge in separating this analyte lies in its zwitterionic nature, which can lead to poor peak shape and retention on conventional chiral stationary phases (CSPs).[1] This protocol overcomes this challenge by employing a macrocyclic glycopeptide-based CSP, which is uniquely suited for the resolution of underivatized amino acids.[1][2] We provide a comprehensive, step-by-step methodology, from mobile phase preparation to data analysis, designed for immediate implementation in research and quality control laboratories.
Principle of Chiral Recognition
The successful resolution of enantiomers is contingent upon the differential interaction between the chiral analyte and the chiral stationary phase. For a polar, zwitterionic compound like 1-methylpiperidine-2-carboxylic acid, a CSP capable of multiple interaction modes is required.
This protocol utilizes a teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T) . The complex structure of teicoplanin offers a variety of interaction sites, including:
-
Ionic Interactions: The CSP contains both acidic (carboxyl) and basic (amino) groups, allowing for electrostatic interactions with the protonated amine and deprotonated carboxylate of the analyte.[1]
-
Hydrogen Bonding: Multiple hydroxyl and amide groups on the CSP surface act as hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The peptide and aromatic components of the teicoplanin molecule provide sites for hydrophobic inclusion.
By operating in a polar ionic mobile phase, we can precisely control the ionization state of both the analyte and the CSP, thereby modulating the strength of the ionic interactions that are key to achieving enantioselective recognition. The use of an acidic modifier, such as formic acid, ensures the protonation of the analyte's tertiary amine and controls the charge on the CSP, leading to stable retention and effective chiral discrimination.[1]
Experimental Workflow & Methodology
The overall process, from initial preparation to final data analysis, is outlined below. This workflow is designed to ensure reproducibility and robustness.
Caption: Experimental workflow for chiral HPLC analysis.
Instrumentation & Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV or PDA detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.
-
Chemicals & Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
(±)-1-Methylpiperidine-2-carboxylic acid racemic standard
-
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for quick reference.
| Parameter | Recommended Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) Methanol / Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed) |
Causality Note: The mobile phase composition is critical. Methanol serves as the primary organic modifier. The addition of water improves analyte solubility, while formic acid controls the ionization state of the analyte and the CSP, which is essential for the ion-exchange component of the chiral recognition mechanism.[1]
Detailed Protocol
1. Mobile Phase Preparation: a. Carefully measure 900 mL of HPLC-grade methanol and 100 mL of deionized water. b. Combine them in a 1 L solvent reservoir. c. Add 1.0 mL of formic acid to the mixture. d. Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
2. Standard and Sample Preparation: a. Racemic Standard (1.0 mg/mL): Accurately weigh 10 mg of (±)-1-methylpiperidine-2-carboxylic acid and dissolve it in 10 mL of the mobile phase. This solution is used to establish retention times and for system suitability tests. b. Sample Solution: Prepare sample solutions at a similar concentration (e.g., 1.0 mg/mL) using the mobile phase as the diluent. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
3. HPLC System Operation: a. System Equilibration: Purge the HPLC system and pump with the prepared mobile phase. Equilibrate the column at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved. b. System Suitability Test (SST): Perform an injection of the racemic standard solution. The separation is considered adequate when the resolution (Rs) between the two enantiomer peaks is greater than 1.5. c. Sample Analysis: Once the system passes the SST, proceed with injecting the prepared sample solutions.
Expected Results and Data Analysis
Under the conditions described, baseline separation of the two enantiomers should be achieved.
| Analyte | Expected Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Enantiomer 1 | ~ 6.5 | 1.35 | > 1.5 |
| Enantiomer 2 | ~ 8.2 | ||
| Note: Retention times are approximate and may vary slightly based on system dwell volume, column age, and exact mobile phase composition. The elution order should be confirmed with enantiomerically pure standards if available. |
Data Analysis Steps:
-
Identify Peaks: Identify the two peaks corresponding to the enantiomers based on the racemic standard injection.
-
Calculate Resolution (Rs): Use the standard formula provided by the chromatography data software to ensure Rs > 1.5. This confirms the validity of the separation.
-
Calculate Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Method Robustness and Troubleshooting
A reliable protocol must be robust. Minor variations in mobile phase composition or temperature can affect retention and resolution.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | Incorrect mobile phase composition; column degradation. | Prepare fresh mobile phase. Decrease the water content in 2% increments to increase retention and potentially improve resolution. If the problem persists, replace the column. |
| Peak Tailing or Fronting | Strong secondary interactions; column contamination or aging. | Ensure the formic acid concentration is correct (0.1%). A slight increase (to 0.15%) may improve peak shape. If tailing persists for the basic analyte, adding a small amount of a basic modifier like diethylamine (0.1%) can be tested, but may require re-optimization.[3] |
| Drifting Retention Times | Inadequate column equilibration; temperature fluctuations; pump malfunction. | Ensure the column is fully equilibrated before analysis. Use a column thermostat to maintain a constant temperature. Check pump performance and pressure stability. |
Conclusion
This application note provides a validated, direct HPLC method for the chiral separation of 1-methylpiperidine-2-carboxylic acid enantiomers. The use of a teicoplanin-based chiral stationary phase in a polar ionic mobile phase mode effectively resolves the zwitterionic analyte with excellent resolution and peak shape. This protocol is a reliable starting point for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral pharmaceutical compounds, ensuring the accurate determination of enantiomeric purity.
References
- Chromatography Today.
- LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available online
- MDPI.
- Yakhak Hoeji.
- Sigma-Aldrich.
- BenchChem. Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Available online
- ResearchGate.
- Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available online
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Available online
- BenchChem. A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Available online
- NIH PubMed Central. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available online
- BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Available online
Sources
Pioneering Advanced Materials: Application Notes and Protocols for 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of material science, the quest for novel building blocks to construct functional materials with tailored properties is perpetual. 1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral piperidine derivative, is emerging from its traditional role as a pharmaceutical intermediate to become a promising candidate in the design of advanced polymers and hybrid materials.[1][2] Its inherent structural features—a chiral center, a carboxylic acid group, and a tertiary amine—offer a unique combination of functionalities for creating materials with sophisticated architectures and capabilities.
This comprehensive guide serves as a detailed resource for leveraging this compound in material science. It provides not only step-by-step protocols but also the scientific rationale behind the experimental designs, empowering researchers to explore and innovate in this exciting field.
Section 1: Physicochemical Properties and Handling
Before its application, a thorough understanding of the physicochemical properties of this compound is essential for safe handling and successful experimental design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 208-210 °C | [1] |
| Solubility | Soluble in polar solvents such as water and methanol. | [1] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area.
Section 2: Application in Functional Polymer Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine, makes it an intriguing monomer or precursor for the synthesis of functional polymers.[1][4] These polymers can exhibit unique properties such as chirality, pH-responsiveness, and metal-ion chelation capabilities.
From Building Block to Polymerizable Monomer: A Proposed Synthetic Pathway
To incorporate this compound into a polymer backbone, it must first be converted into a polymerizable monomer. A common strategy is to introduce a vinyl group. The following protocol outlines a plausible two-step synthesis of a vinyl-functionalized monomer.
Workflow for Monomer Synthesis
Caption: Proposed workflow for synthesizing a functional polymer from this compound.
Protocol 2.1.1: Synthesis of 2-((1-Methylpiperidine-2-carbonyl)oxy)ethyl Methacrylate
This protocol describes the esterification of 1-methylpiperidine-2-carboxylic acid with 2-hydroxyethyl methacrylate (HEMA) to yield a polymerizable methacrylate monomer.
Materials:
-
This compound
-
2-Hydroxyethyl methacrylate (HEMA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Neutralization: Add triethylamine (1.1 equivalents) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.
-
Reagent Addition: To the stirred solution, add 2-hydroxyethyl methacrylate (HEMA, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methacrylate monomer.
Causality: The use of DCC and DMAP facilitates the esterification by activating the carboxylic acid group, enabling an efficient reaction with the hydroxyl group of HEMA. The basic work-up removes unreacted acid and byproducts.
Protocol 2.1.2: Radical Polymerization of the Functional Monomer
This protocol outlines a general procedure for the free-radical polymerization of the synthesized methacrylate monomer.
Materials:
-
2-((1-Methylpiperidine-2-carbonyl)oxy)ethyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Methanol or other non-solvent for precipitation
-
Argon or Nitrogen gas
Procedure:
-
Preparation: In a Schlenk flask, dissolve the synthesized monomer and the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) under an inert atmosphere.
-
Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours), which will influence the molecular weight and conversion.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred, large excess of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Self-Validation: The success of the polymerization can be validated by characterizing the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Section 3: Application in Metal-Organic Framework (MOF) Synthesis
The carboxylic acid functionality of 1-methylpiperidine-2-carboxylic acid makes it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). The chirality and the presence of the nitrogen atom in the piperidine ring can impart interesting properties to the resulting MOF, such as enantioselective catalysis or specific guest binding.
General Principles of MOF Synthesis with Carboxylate Ligands
MOFs are typically synthesized under solvothermal conditions, where a mixture of a metal salt and an organic linker in a suitable solvent is heated in a sealed vessel.[5] The choice of metal, linker, solvent, and temperature can significantly influence the resulting MOF structure.
Conceptual Workflow for MOF Synthesis
Caption: A generalized workflow for the synthesis and characterization of a hypothetical MOF using this compound as a ligand.
Protocol 3.1.1: Exploratory Solvothermal Synthesis of a Hypothetical MOF
This protocol provides a general starting point for the synthesis of a MOF using this compound as the organic linker. The specific conditions may require optimization.
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave or a glass vial
Procedure:
-
Preparation: In a glass vial, dissolve this compound (1 equivalent) and the chosen metal salt (0.5-1.5 equivalents) in the selected solvent or a solvent mixture (e.g., DMF/ethanol). The addition of a small amount of a base (e.g., triethylamine) may be necessary to deprotonate the carboxylic acid.
-
Sealing: Cap the vial tightly or place it inside a Teflon-lined autoclave.
-
Heating: Place the sealed reaction vessel in a programmable oven and heat it to a specific temperature (typically between 80 °C and 150 °C) for a set period (12 to 72 hours).
-
Cooling: Allow the oven to cool down slowly to room temperature.
-
Isolation: Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activation: To obtain a porous material, the solvent molecules within the pores of the MOF need to be removed. This is typically achieved by solvent exchange with a more volatile solvent (e.g., acetone or dichloromethane) followed by heating under vacuum.
Causality and Self-Validation: The formation of a crystalline MOF is driven by the coordination of the metal ions with the carboxylate groups of the organic linker under solvothermal conditions. The success of the synthesis is validated by Powder X-ray Diffraction (PXRD) to confirm crystallinity and determine the structure, Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content, and gas adsorption measurements (e.g., N₂ at 77 K) to determine the porosity and surface area of the activated material.
Conclusion
This compound presents a versatile and largely untapped resource for the creation of advanced materials. Its unique structural attributes open doors to the development of functional polymers with chiral recognition capabilities and novel metal-organic frameworks with tailored functionalities. The protocols and insights provided in this guide are intended to serve as a foundational platform for researchers to explore the full potential of this intriguing molecule in material science, fostering innovation and discovery in this rapidly evolving field.
References
- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. [Link]
- Metal-Organic Frameworks: Synthetic Methods and Potential Applic
- PubChem. (2R)-1-methylpiperidine-2-carboxylic acid.
- Google Patents. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- PubChem. 1-Methylpiperidine-2-carboxylic acid.
- Google Patents.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
- Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Semantic Scholar. [Link]
- Synthesis, post-modification and catalytic properties of metal-organic framework NH2-MIL-53(Al).
- SYNTHESIS OF POLYMERIC MATERIALS FOR DRUG DELIVERY AND INDUSTRIAL APPLIC
- Organic Syntheses Procedure. [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents.
- Google Patents.
Sources
step-by-step guide to the synthesis of 1-methylpiperidine-2-carboxylic acid hydrochloride in a laboratory setting
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-methylpiperidine-2-carboxylic acid hydrochloride, a valuable intermediate in pharmaceutical development, particularly in the creation of analgesics and anti-inflammatory drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental procedures.
Introduction
This compound is a chiral piperidine derivative featuring a carboxylic acid at the 2-position and a methyl group at the 1-position of its six-membered ring.[1] Its hydrochloride salt form enhances solubility, making it highly suitable for a variety of applications in organic synthesis and drug formulation.[2]
This guide will focus on the synthesis of this compound via the Eschweiler-Clarke reaction, a robust and widely used method for the N-methylation of primary and secondary amines.[3][4] This reductive amination process utilizes formic acid and formaldehyde, offering a safer and more efficient alternative to other methylation techniques that may employ hazardous reagents like methyl iodide or lead to the undesirable formation of quaternary ammonium salts.[4][5]
Reaction Scheme and Mechanism
The Eschweiler-Clarke reaction proceeds through a two-step mechanism. Initially, the secondary amine of the piperidine-2-carboxylic acid reacts with formaldehyde to form an unstable iminium ion. Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the corresponding tertiary amine, with the concurrent release of carbon dioxide, which drives the reaction to completion.[3][4][6]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | ≥98% | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | ACS grade | Fisher Scientific |
| Formic acid | CH₂O₂ | 46.03 | ≥95% | Merck |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | VWR |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |
| Ethanol (absolute) | C₂H₅OH | 46.07 | ≥99.5% | VWR |
| Deionized water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
Step 1: N-Methylation via Eschweiler-Clarke Reaction
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine-2-carboxylic acid (10.0 g, 77.4 mmol) in 50 mL of deionized water.
-
Addition of Reagents: To this solution, add formic acid (8.9 g, 193.5 mmol, 2.5 eq) followed by the slow, dropwise addition of a 37% aqueous solution of formaldehyde (7.5 g, 92.9 mmol, 1.2 eq) using a dropping funnel. The addition should be performed at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to 80-90 °C using a heating mantle and maintain it under reflux for 18-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid and formaldehyde by concentrating the solution under reduced pressure using a rotary evaporator.
Step 2: Formation and Isolation of the Hydrochloride Salt
-
Acidification: Dissolve the crude 1-methylpiperidine-2-carboxylic acid residue in a minimal amount of absolute ethanol. Cool the solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
Crystallization: Stir the acidified solution in the ice bath for 30-60 minutes to induce crystallization of the hydrochloride salt. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod may be beneficial.
-
Isolation and Washing: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formaldehyde: Is a known carcinogen and is toxic if inhaled or ingested.[7] Handle with extreme care.
-
Formic acid: Is corrosive and can cause severe skin burns and eye damage.
-
Hydrochloric acid: Is highly corrosive and can cause severe burns.
-
Diethyl ether: Is extremely flammable. Ensure there are no open flames or ignition sources nearby.
For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.[7][8]
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: The reported melting point for this compound is in the range of 208–210 °C.[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
Conclusion
The Eschweiler-Clarke reaction provides an effective and reliable method for the laboratory synthesis of this compound from piperidine-2-carboxylic acid. This guide offers a detailed protocol and the necessary scientific context to enable researchers to successfully synthesize this important pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe experimental outcome.
References
- NROChemistry. Eschweiler-Clarke Reaction. [Link]
- MDPI.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
- Wikipedia. Eschweiler–Clarke reaction. [Link]
- PubChem - NIH. This compound. [Link]
- Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
- PubChem - NIH. 1-Methylpiperidine-2-carboxylic acid. [Link]
- Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- PubChem - NIH. 1-Methylpiperidine-3-carboxylic acid hydrochloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Utilizing 1-Methylpiperidine-2-carboxylic acid hydrochloride as an Intermediate in Pharmaceutical Manufacturing
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-methylpiperidine-2-carboxylic acid hydrochloride. It details the compound's critical role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a primary focus on the local anesthetics Mepivacaine and Ropivacaine. The guide offers in-depth scientific rationale, detailed, field-tested protocols, process optimization considerations, and robust analytical quality control methodologies.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 25271-35-6) is a piperidine derivative that serves as a crucial building block in modern pharmaceutical synthesis.[1] Its structural features, including a chiral center at the 2-position and a reactive carboxylic acid group, make it an ideal precursor for complex molecules.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[3] This compound is particularly significant in the synthesis of amide-type local anesthetics, where the piperidine ring is a core structural motif responsible for the desired pharmacological activity.[3][4]
This guide will focus on its application in the synthesis of two prominent local anesthetics: Mepivacaine and Ropivacaine. We will explore the causality behind the synthetic choices and provide actionable protocols for laboratory and scale-up operations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 2-Carboxy-1-methyl-piperidine HCl, N-Methyl-DL-pipecolic acid HCl | [2][3] |
| CAS Number | 25271-35-6 | |
| Molecular Formula | C₇H₁₃NO₂·HCl | [3] |
| Molecular Weight | 179.65 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Purity | ≥ 98% (by NMR) | [3] |
| Solubility | Soluble in water and methanol | [1] |
| Storage Conditions | Sealed in a dry environment at 0-8 °C | [3] |
Core Application: Synthesis of Amide-Type Local Anesthetics
The primary utility of this compound in pharmaceutical manufacturing is as a key intermediate for APIs that share the N-alkyl piperidine-2-carboxamide structure. Mepivacaine and Ropivacaine are canonical examples.
Synthesis of Mepivacaine
Mepivacaine, chemically known as N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, is a widely used local anesthetic.[4][5] The synthesis leverages this compound as the foundational scaffold.
The Core Logic (Why this intermediate?): The intermediate provides the pre-formed, methylated piperidine ring and the carboxylic acid handle necessary for the key amide bond formation. This strategy avoids the need to construct the heterocyclic ring from scratch and circumvents the use of highly toxic methylating agents like dimethyl sulfate on a more complex intermediate, which can pose significant safety risks in production environments.[6]
The overall transformation involves the conversion of the carboxylic acid to a more reactive species (an acid chloride) followed by amidation with 2,6-dimethylaniline.
Diagram 1: General Synthetic Workflow for Mepivacaine
Caption: Workflow for Mepivacaine synthesis from the core intermediate.
Synthesis of Ropivacaine
Ropivacaine, the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is another critical local anesthetic known for its reduced cardiotoxicity compared to its racemic or alternative counterparts.[7] The synthesis of Ropivacaine highlights the importance of stereochemistry. The starting material for Ropivacaine is typically (S)-pipecolic acid, which is first N-alkylated and then subjected to amidation.
While 1-methylpiperidine-2-carboxylic acid is not a direct precursor to Ropivacaine (which has an N-propyl group), the synthetic logic is analogous. The synthesis of Ropivacaine starts with L-pipecolic acid (the (S)-enantiomer), which is first converted to an amide with 2,6-dimethylaniline. This intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is then N-alkylated using a propylating agent like 1-bromopropane to yield Ropivacaine.[8][9] This two-stage approach—amidation followed by alkylation—is a common industrial strategy.[10]
Detailed Experimental Protocols
The following protocols are representative and should be optimized based on laboratory or plant-specific equipment and safety protocols.
Protocol: Synthesis of Mepivacaine Precursor (N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide)
This protocol details the crucial amidation step.
Objective: To synthesize the Mepivacaine base via amidation of 1-methylpiperidine-2-carboxylic acid with 2,6-dimethylaniline.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Toluene, anhydrous (10 vol)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~0.05 eq)
-
2,6-Dimethylaniline (1.1 eq)
-
Triethylamine (TEA) or other suitable base (2.5 eq)
-
Hydrochloric acid (1M HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
Procedure:
-
Acid Chloride Formation (Activation):
-
To a dry, inerted (Nitrogen/Argon) reaction vessel, add this compound (1.0 eq) and anhydrous toluene (5 vol).
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. Causality: The reaction is exothermic and releases HCl and SO₂ gas; slow addition and proper ventilation are critical. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the carboxylic acid to the highly reactive acid chloride.[7]
-
Heat the mixture to 60-70°C and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
-
Amidation:
-
In a separate vessel, dissolve 2,6-dimethylaniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous toluene (5 vol).
-
Cool the aniline solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared acid chloride solution to the cooled aniline solution, maintaining the internal temperature below 10°C. Causality: This highly exothermic amidation reaction is controlled at low temperatures to prevent side reactions and ensure high selectivity. Triethylamine acts as a base to neutralize the HCl generated during both the acid chloride formation and the amidation step.[11]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until completion.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess aniline and base), water, and saturated NaHCO₃ solution (to remove any remaining acidic impurities).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Mepivacaine base as an oil or solid.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure Mepivacaine base.
-
For the final API, the base is typically converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol or ethanol.[12]
-
Process Optimization and Scale-Up Considerations
-
Reagent Choice: While thionyl chloride is effective, handling it on an industrial scale can be challenging due to its corrosivity and the evolution of toxic gases.[11] Alternative activating agents like oxalyl chloride or phosphorus pentachloride can be used, but each comes with its own safety and handling profile.[13]
-
Solvent Selection: Toluene is a common choice for its azeotropic properties which can help remove water, but other non-polar aprotic solvents may be evaluated for better solubility or easier removal.
-
One-Pot Procedures: To improve process efficiency and reduce waste, "one-pot" syntheses where the acid chloride is not isolated are highly preferred in industrial settings.[10] The protocol described above follows this logic.
-
Impurity Profile: Key impurities can arise from side reactions of 2,6-dimethylaniline or from residual starting materials. A robust analytical method is crucial to identify and control these impurities.
Analytical Quality Control (QC)
A stringent QC strategy is essential to ensure the identity, purity, and quality of both the this compound intermediate and the final API. This aligns with the principles of Quality by Design (QbD).[14][15]
Table 2: Recommended Analytical QC Methods
| Analytical Method | Purpose | Key Parameters to Monitor |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and impurity profiling of the intermediate and final API. | Peak area % of the main component, detection and quantification of known and unknown impurities, retention time matching with a reference standard. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of the main component and unknown impurities. | Molecular ion peak (m/z) confirmation. |
| ¹H NMR & ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification of the intermediate and API. | Chemical shifts, integration, and coupling patterns consistent with the expected structure. Purity can also be estimated.[3] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis and identity confirmation. | Presence of characteristic peaks for C=O (amide), N-H, and aromatic C-H bonds. |
| Chiral HPLC | Enantiomeric purity determination (critical for chiral drugs like Ropivacaine). | Separation and quantification of the desired enantiomer versus the undesired one. |
| Karl Fischer Titration | Determination of water content. | Ensuring the material meets specifications for dryness, which can be critical for reaction performance and stability. |
Developing a stability-indicating analytical method (SIM) is crucial for the final API, ensuring the method can separate the active ingredient from any potential degradation products.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Must be handled in a fume hood by trained personnel with appropriate PPE, including acid-resistant gloves and face shields.
-
2,6-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a high-value intermediate whose effective utilization is central to the efficient and safe manufacturing of key local anesthetics like Mepivacaine. A thorough understanding of the reaction mechanisms, careful control of process parameters, and a robust analytical framework are paramount for achieving high yield and purity in the final API. The principles and protocols outlined in this guide provide a solid foundation for development and manufacturing professionals working with this important pharmaceutical building block.
References
- An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Semantic Scholar.
- ROPIVACAINE - New Drug Approvals. New Drug Approvals.
- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. TradeIndia.
- CN103073483B - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents. Google Patents.
- WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents. Google Patents.
- CN103086954A - Method for preparing ropivacaine - Google Patents. Google Patents.
- Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem. PubChem.
- Mepivacaine - Wikipedia. Wikipedia.
- (PDF) An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. ResearchGate.
- Synthesis of Pipecolic Acid and Baikiain - ResearchGate. ResearchGate.
- Mepivacaine | C15H22N2O | CID 4062 - PubChem. PubChem.
- Pipecolic acid, 4-oxo-, hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
- US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents. Google Patents.
- Analytical Methods and Control Strategies: The Forgotten Interface? AAPSJ.
- Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics. Journal of Young Pharmacists.
- K2C Solutions for QC Analytical Methods. K2C.
- Trends in Analytical chemistry - CONICET. CONICET.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mepivacaine - Wikipedia [en.wikipedia.org]
- 6. CN103073483B - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 9. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 10. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 11. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 12. Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Utility of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride in Asymmetric Organocatalysis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to induce chirality, has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. Among the most celebrated classes of organocatalysts are proline and its derivatives, which have proven remarkably effective in a wide array of carbon-carbon bond-forming reactions.[1][2] This guide delves into the application of 1-methylpiperidine-2-carboxylic acid hydrochloride, a structural analog of the well-known catalyst pipecolic acid, exploring its potential in key asymmetric transformations. As a homolog of proline with a six-membered ring and a tertiary amine, this catalyst offers a unique stereoelectronic profile that warrants investigation.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing foundational knowledge, mechanistic insights, and detailed experimental protocols to facilitate the exploration of this promising catalyst in asymmetric synthesis.
Catalyst Profile: Structural and Mechanistic Rationale
1-Methylpiperidine-2-carboxylic acid, also known as N-methyl-L-pipecolic acid, is a derivative of pipecolic acid, which itself is a six-membered ring homolog of the five-membered proline. The hydrochloride salt form enhances its solubility in various solvents and improves its handling characteristics.[3]
The catalytic prowess of proline and its analogs stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones or aldehydes).[4] This mode of activation is central to their function in a multitude of asymmetric reactions.
Key Structural Features and Their Mechanistic Implications:
-
Piperidine Ring (Six-Membered): Unlike proline's five-membered ring, the six-membered piperidine scaffold adopts a more flexible chair conformation. This altered geometry influences the steric environment around the catalytically active enamine intermediate, which can directly impact the facial selectivity of the electrophilic attack and thus the stereochemical outcome of the reaction.
-
N-Methyl Group: The methylation of the secondary amine in pipecolic acid to a tertiary amine in 1-methylpiperidine-2-carboxylic acid is a critical modification. In proline catalysis, the N-H proton is often implicated in a hydrogen-bonded, bifunctional transition state that helps organize the reactants and control stereoselectivity.[1] The absence of this proton in the N-methylated analog necessitates a different transition state assembly, potentially altering diastereoselectivity or enantioselectivity. Computational studies on related systems have shown that the s-cis/s-trans conformation of the enamine intermediate is crucial, and the N-substituent plays a key role in determining this preference.[5][6]
-
Carboxylic Acid Moiety: The carboxylic acid group is essential for the catalytic cycle. It acts as an internal acid/base shuttle, facilitating both the formation of the enamine and the final hydrolysis step to release the product and regenerate the catalyst.[4]
Caption: Key structural differences between proline and its piperidine-based analogs.
Synthesis of the Catalyst
This compound is commercially available but can also be synthesized through established methods. A common laboratory-scale preparation involves the hydrolysis of 1-methylpiperidine-2-carbonitrile under strong acidic conditions.[7]
Representative Synthetic Protocol: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-methylpiperidine-2-carbonitrile (1.0 eq) with 6N hydrochloric acid (8.0 eq by volume).[7]
-
Reflux: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 5-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting residue is treated with ethanol under reflux to dissolve the product and then cooled to precipitate inorganic salts. After filtration, the mother liquor is concentrated again. The final solid product is recrystallized from an ethanol/methyl tert-butyl ether mixture to yield pure this compound.[7]
Application Protocol: Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction. Organocatalytic, asymmetric versions provide direct access to chiral β-hydroxy ketones, which are valuable synthetic intermediates.[1][2] The following protocol is a starting point for evaluating this compound in this transformation, adapted from established procedures for proline.[8][9]
Model Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
Caption: A generalized workflow for the organocatalyzed asymmetric aldol reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (9.0 mg, 0.05 mmol, 20 mol%).
-
Solvent and Reactant Addition: Add dimethyl sulfoxide (DMSO, 0.5 mL). Stir the mixture for 10 minutes to ensure dissolution. Add cyclohexanone (78.5 mg, 0.8 mmol, 3.2 eq).
-
Cooling and Aldehyde Addition: Cool the vial to 0 °C in an ice bath. Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 eq) in one portion.
-
Reaction Execution: Seal the vial and allow the mixture to stir at room temperature. Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Typical reaction times can range from 24 to 72 hours.
-
Workup: Once the reaction is complete, quench by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) and conversion by ¹H NMR analysis of the crude mixture. The enantiomeric excess (ee) of the purified product is determined by chiral stationary phase HPLC.
Causality and Rationale:
-
Solvent Choice: Highly dipolar aprotic solvents like DMSO are often used in proline-catalyzed reactions to ensure catalyst solubility and promote the desired reaction pathway.[8]
-
Catalyst Loading: A loading of 20-30 mol% is a common starting point for optimizing new organocatalytic reactions.
-
Temperature Control: Initial cooling helps to manage any exothermicity and can improve stereoselectivity, while subsequent stirring at room temperature provides sufficient thermal energy for the reaction to proceed.
Application Protocol: Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are precursors to chiral 1,3-amino alcohols and other nitrogen-containing molecules. Studies have shown that pipecolic acid can catalyze this reaction with high enantioselectivity, making it a logical transformation to explore with its N-methylated derivative.[5][6]
Model Reaction: Propanal + Ethyl (4-methoxyphenylimino)acetate
Step-by-Step Protocol:
-
Reaction Setup: In a vial, dissolve (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (18.0 mg, 0.1 mmol, 20 mol%) in chloroform (CHCl₃, 1.0 mL).
-
Reactant Addition: Add propanal (145 mg, 2.5 mmol, 5.0 eq). Stir the solution for 5 minutes.
-
Imine Addition: Add the N-PMP-protected α-imino ethyl glyoxylate (111 mg, 0.5 mmol, 1.0 eq).
-
Reaction Execution: Seal the vial and stir the reaction at room temperature for 18-24 hours. Monitor by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) via ¹H NMR and chiral HPLC analysis.
Causality and Rationale:
-
Substrate Choice: The use of an N-PMP (p-methoxyphenyl) protected imine is common as it is sufficiently electrophilic and the protecting group can be readily removed later.
-
Diastereoselectivity: Proline typically yields syn-Mannich products, whereas pipecolic acid has been shown to produce mixtures of syn and anti products with high ee for both.[5][6] This is attributed to different energetic preferences in the transition state. Investigating the dr with the N-methylated catalyst is a key point of interest.
Data Summary and Performance Benchmarks
To effectively evaluate this compound, its performance should be compared against established catalysts under identical conditions. The table below provides benchmark data for proline and pipecolic acid in similar transformations, which can serve as a reference for expected outcomes.
| Reaction | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Aldol | (S)-Proline | 20 | DMSO | RT | 48 | 95 | 95:5 | 96 (anti) | [List, 2000] |
| Aldol | (S)-Proline | 30 | CH₃CN | RT | 96 | 68 | 93:7 | 99 (anti) | [List, 2000] |
| Mannich | (S)-Proline | 20 | Dioxane | RT | 18 | 92 | 95:5 | 96 (syn) | [List, 2002] |
| Mannich | (S)-Pipecolic Acid | 20 | CHCl₃ | RT | 20 | 85 | 35:65 | >98 (both) | [5][6] |
Note: Data is representative and sourced from seminal literature reports for comparison purposes.
Mechanistic Visualization: The Enamine Catalytic Cycle
The catalytic cycle for these reactions proceeds through the formation of a chiral enamine intermediate. This cycle is fundamental to understanding how the catalyst operates and achieves asymmetric induction.
Caption: The enamine activation pathway for asymmetric functionalization of carbonyls.
Conclusion and Outlook
This compound represents an intriguing, yet underexplored, organocatalyst. Its unique structural features—a six-membered ring and a tertiary amine—distinguish it from the canonical catalyst, proline. By applying the protocols detailed in this guide, researchers can systematically evaluate its efficacy in cornerstone asymmetric reactions like the aldol and Mannich additions. The key scientific questions to address are how the N-methylation and larger ring size impact reactivity, diastereoselectivity, and enantioselectivity compared to its parent analogs. The insights gained will not only broaden the toolkit of asymmetric organocatalysis but also deepen our fundamental understanding of structure-function relationships in these remarkable catalytic systems.
References
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.MDPI.[Link][9][10]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.National Institutes of Health (NIH).[Link][1]
- Proline-catalyzed aldol reactions.Wikipedia.[Link][2]
- New mechanistic studies on the proline-catalyzed aldol reaction.Proceedings of the National Academy of Sciences (PNAS).[Link][5]
- Pipecolic acid-catalyzed direct asymmetric mannich reactions.PubMed - National Institutes of Health (NIH).[Link][6]
- Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions.Organic Letters.[Link][7]
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pnas.org [pnas.org]
- 5. Pipecolic acid-catalyzed direct asymmetric mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing the yield and purity of 1-methylpiperidine-2-carboxylic acid hydrochloride synthesis
Introduction: The synthesis of 1-methylpiperidine-2-carboxylic acid hydrochloride, a key chiral intermediate in the development of analgesics, anti-inflammatory drugs, and treatments for central nervous system disorders, presents unique challenges in achieving optimal yield and purity.[1][2] This guide serves as a dedicated technical resource for researchers and drug development professionals. We will dissect common synthetic pathways, troubleshoot frequently encountered issues, and provide optimized protocols grounded in mechanistic understanding to ensure robust and reproducible outcomes.
Section 1: Synthetic Strategy Overview & Recommendation
While several methods exist for the N-methylation of piperidine-2-carboxylic acid (pipecolic acid), the Eschweiler-Clarke reaction is the recommended pathway for its scalability, safety, and mechanistic elegance.[3][4]
Comparative Analysis of Synthetic Routes:
| Method | Description | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Reductive amination using excess formic acid and formaldehyde.[3] | High yield, avoids hazardous reagents (e.g., methyl iodide), irreversible due to CO2 loss, reaction self-stops at the tertiary amine stage, preventing quaternary salt formation.[3][5] | Requires heating, careful pH management during workup. |
| Direct Alkylation | Use of an alkylating agent like methyl iodide with a strong, non-nucleophilic base (e.g., NaH).[1] | Can be performed at lower temperatures. | Uses toxic and volatile methyl iodide, requires strictly anhydrous conditions, risk of over-alkylation to form quaternary ammonium salts, requires handling of pyrophoric bases. |
| Hydrolysis of Nitrile | Acidic hydrolysis of 1-methylpiperidine-2-carbonitrile.[1] | Can be a high-yielding final step. | The nitrile starting material may not be as readily available or may require additional synthetic steps to prepare. |
Given its superior safety profile and inherent control over the methylation state, this guide will focus exclusively on optimizing the Eschweiler-Clarke reaction.
Recommended Synthetic Workflow
The overall process is a straightforward, two-stage procedure involving the core reaction followed by purification.
Caption: High-level workflow for the synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is consistently below expectations (<80%). What are the primary causes and how can I improve it?
Low yield is a multifaceted problem often stemming from incomplete reactions or losses during isolation. A systematic investigation is key.
-
Cause A: Incomplete Iminium Ion Formation. The reaction's first step, the formation of an iminium ion from pipecolic acid and formaldehyde, is a pH-dependent equilibrium.[6] While the formic acid serves as the hydride donor, it also creates the acidic environment. If the medium is excessively acidic, the piperidine nitrogen becomes fully protonated, rendering it non-nucleophilic and halting the reaction.[7]
-
Solution: The reaction is typically self-regulating due to the use of formic acid. However, ensure that the starting pipecolic acid is the free amino acid and not a salt. If you are starting from a hydrochloride salt, it must be neutralized before the reaction. Monitor reaction progress via TLC or LC-MS to confirm the consumption of starting material. A typical reaction time is 18-20 hours at 80-100°C.[4][8]
-
-
Cause B: Suboptimal Reagent Stoichiometry. The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[3][4]
-
Solution: Use at least 1.1 equivalents of formaldehyde and 1.8 equivalents of formic acid relative to the starting amine.[4] This ensures sufficient reagents are present for the reductive amination process.
-
-
Cause C: Product Loss During Workup and Crystallization. The hydrochloride salt has significant solubility in lower alcohols like methanol and ethanol, especially in the presence of water.[1] Premature or incomplete crystallization is a common source of yield loss.
-
Solution 1 - Solvent Removal: After the reaction, ensure all formic acid and water are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can be effective.
-
Solution 2 - Optimized Crystallization: Recrystallization from a binary solvent system like Ethanol/Methyl tert-butyl ether (MTBE) or Ethanol/Diethyl ether is highly effective.[1] Dissolve the crude solid in a minimal amount of hot ethanol and add the anti-solvent (MTBE or ether) dropwise until turbidity persists. Cool the mixture slowly, first to room temperature and then to 0-4°C, to maximize crystal formation.
-
Solution 3 - Azeotropic Distillation: Some protocols describe azeotropic distillation with ethanol after initial workup to remove residual water before the final crystallization step, which can significantly improve recovery.[9]
-
Q2: My final product shows persistent impurities by NMR and HPLC. What are they and how do I prevent them?
Impurity profiles can provide critical clues about reaction fidelity.
-
Impurity A: Unreacted Pipecolic Acid. This is the most common impurity, indicating an incomplete reaction.
-
Impurity B: (R)-enantiomer. If you are synthesizing an enantiomerically pure product (e.g., the S-form), contamination with the opposite enantiomer is a critical purity failure.
-
Prevention: This impurity arises from the starting material. Ensure the enantiomeric purity of the initial pipecolic acid is >99% using a validated chiral HPLC method. The Eschweiler-Clarke reaction conditions do not typically cause racemization of chiral amines.[3]
-
Analysis: Enantiomeric purity must be confirmed by chiral chromatography, as standard HPLC or NMR will not distinguish between enantiomers.[1]
-
-
Impurity C: Inorganic Salts. Salts from pH adjustments or side reactions can be carried through if not properly removed.
-
Prevention: After the initial acidification with HCl and solvent removal, dissolving the crude residue in a solvent like ethanol and filtering can effectively remove insoluble inorganic salts before proceeding to the final recrystallization.[1]
-
Q3: The purification by recrystallization is difficult, yielding an oil or very fine powder instead of clean crystals. What are the best practices?
Successful crystallization depends on solvent choice, saturation level, and cooling rate.
-
Problem: Oiling Out. This occurs when the product's solubility in the solvent mixture is too high at a given temperature, causing it to separate as a liquid phase instead of crystallizing.
-
Solution: Ensure the crude material is as dry as possible before starting; residual water or formic acid can interfere. Use a higher ratio of anti-solvent (MTBE/ether) to ethanol. Begin adding the anti-solvent at a higher temperature (e.g., while the ethanol solution is still warm) to find the right saturation point. Vigorous stirring and scratching the inside of the flask can help induce nucleation.
-
-
Problem: Formation of Fine Powder. This is often caused by rapid cooling or crashing the product out of solution by adding the anti-solvent too quickly. This can trap impurities and make filtration difficult.
-
Solution: Slow down the process. After adding the anti-solvent to the point of persistent turbidity, allow the flask to cool to room temperature undisturbed over several hours. Once at room temperature, transfer to an ice bath or refrigerator for final crystallization. This slow, controlled cooling promotes the growth of larger, purer crystals.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Eschweiler-Clarke reaction in this context?
The reaction proceeds via a two-step reductive amination cycle. Since the starting material, pipecolic acid, is a secondary amine, it undergoes one cycle to become a tertiary amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 10. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
troubleshooting guide for the N-methylation of piperidine derivatives
Technical Support Center: N-Methylation of Piperidine Derivatives
A Guide for the Research Scientist
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the N-methylation of piperidine scaffolds, while a common transformation, is fraught with nuance. This guide is structured to address the specific, practical issues that arise during experimental work. We aim to provide not just solutions, but the underlying chemical reasoning to empower your research and development.
Part 1: Troubleshooting Common Issues in N-Methylation
This section is formatted as a series of frequently asked questions directly addressing common experimental failures.
I. Low or No Yield of N-Methylated Product
Question: My reaction shows very low conversion to the N-methylated piperidine, with the starting material largely unreacted. What are the likely causes and how can I fix this?
Answer: Low conversion is a classic issue often rooted in insufficient reactivity of either the amine or the methylating agent, or suboptimal reaction conditions. Let's break down the possibilities:
-
Steric Hindrance: The piperidine ring itself or substituents near the nitrogen can physically block the approach of the methylating agent. This is particularly true for piperidines with substituents at the 2- or 6-positions. The lone pair on the nitrogen needs to be accessible for the reaction to proceed efficiently.[1]
-
Insufficient Reagent Electrophilicity/Nucleophilicity: The reaction is a partnership. A weakly nucleophilic piperidine (e.g., electron-withdrawing groups on the ring) will require a more potent methylating agent (an electrophile). Conversely, a mild methylating agent might not react with even a standard piperidine.
-
Suboptimal Temperature: Many N-methylation reactions require heat to overcome the activation energy.[1] Room temperature may simply be too low for the reaction to proceed at a reasonable rate.
-
Incorrect pH (for Reductive Amination): In reactions like the Eschweiler-Clarke or those using sodium cyanoborohydride, pH is critical. The formation of the key iminium ion intermediate is acid-catalyzed, but if the solution is too acidic, the starting amine will be fully protonated and non-nucleophilic.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
II. Formation of Quaternary Ammonium Salt
Question: My reaction is producing a significant amount of a polar, water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-methylation?
Answer: This is a very common side reaction, especially when using highly reactive methylating agents like methyl iodide (MeI) or dimethyl sulfate.[3] The N-methylated piperidine you form is often more nucleophilic than the starting secondary amine, leading to a second methylation event.
Key Strategies to Prevent Over-Methylation:
-
Change your Methylating Agent: This is the most effective solution. The Eschweiler-Clarke reaction is specifically designed to stop at the tertiary amine stage because a tertiary amine cannot form the necessary iminium ion intermediate to react further.[4] This makes it a superior choice for avoiding quaternization.[3]
-
Control Stoichiometry: If you must use a reactive agent like MeI, use it as the limiting reagent. Carefully add just 1.0-1.1 equivalents of the methylating agent. This can be done via slow addition with a syringe pump to maintain a low concentration.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can sometimes disfavor the second methylation, which may have a higher activation energy.
-
Use a Milder Reagent: Dimethyl carbonate (DMC) is a greener and less aggressive methylating agent than MeI or dimethyl sulfate.[5][6] It often requires higher temperatures and sometimes a catalyst, but its lower reactivity can provide better control and prevent over-methylation.[6]
| Method | Key Feature | Risk of Quaternization | Typical Conditions |
| Methyl Iodide (MeI) | High reactivity | High | Room temp, base (K₂CO₃) |
| Eschweiler-Clarke | Stops at tertiary amine | Very Low [4] | HCHO, HCOOH, heat (reflux) |
| Dimethyl Carbonate | "Green" reagent, moderate reactivity | Low to Moderate | High temp (100-150°C), catalyst |
| Reductive Amination (NaBH(OAc)₃) | Mild conditions | Low | HCHO, NaBH(OAc)₃, DCE/MeOH |
III. Issues with Eschweiler-Clarke Reaction
Question: I'm trying an Eschweiler-Clarke reaction, but it's sluggish and the workup is difficult. What are some common pitfalls?
Answer: The Eschweiler-Clarke is a powerful reaction, but success lies in the details.
-
Problem: Slow or Stalled Reaction
-
Cause: Insufficient heat. This reaction requires thermal energy to drive the reduction of the iminium ion by formate and to facilitate the irreversible loss of CO₂ gas.[4]
-
Solution: Ensure the reaction is heated to reflux (typically near 100°C in aqueous formic acid) and monitor for CO₂ evolution (bubbling).[7] The reaction is often complete when effervescence ceases.
-
-
Problem: Difficult Workup
-
Cause: Large excess of formic acid. At the end of the reaction, the product exists as the formate salt dissolved in a large volume of formic acid and water. Neutralizing this with base can be cumbersome and generate a lot of heat.
-
Solution:
-
Initial Removal: After cooling, first remove the bulk of the formic acid and water under reduced pressure (rotary evaporator).
-
Careful Basification: Dissolve the residue in water and cool it in an ice bath. Slowly and carefully add a strong base (e.g., 6N NaOH) until the pH is strongly basic (pH > 12) to ensure the free amine is liberated.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The N-methylated product should now be in the organic phase.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product for purification.
-
-
Part 2: Key Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This method is highly reliable for preventing over-methylation.[4]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidine derivative (1.0 eq).
-
Reagent Addition: Add formic acid (88-98%, ~5-10 eq) followed by aqueous formaldehyde (37% solution, ~3-5 eq). Note: The order of addition can vary, but adding the amine to the acid/formaldehyde mixture is common.
-
Reaction: Heat the mixture to reflux (typically 90-100°C). The reaction progress can be monitored by the evolution of CO₂ gas. Continue heating until effervescence ceases (usually 2-8 hours).
-
Monitoring (Optional): Cool a small aliquot, basify it, extract, and check by TLC or LC-MS to confirm the consumption of starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove most of the formic acid and water.
-
Dilute the residue with water, cool in an ice bath, and basify to pH > 12 with concentrated NaOH solution.
-
Extract the aqueous layer 3 times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Eschweiler-Clarke reaction.
Protocol 2: N-Methylation using Methyl Iodide (MeI)
This is a classic method suitable for when over-methylation is less of a concern or can be controlled.
Step-by-Step Methodology:
-
Setup: Dissolve the piperidine derivative (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, or Acetone) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or a non-nucleophilic organic base like triethylamine (Et₃N, 1.5 eq).
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add methyl iodide (MeI, 1.05-1.2 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- Hameed, A., et al. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Islamic World Academy of Sciences.
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biological and Pharmaceutical Sciences.
- Alinezhad, H., et al. (2012). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Request PDF.
- St. Onge, L. D., & De-Paula, M. B. (2021). Improved Synthesis of N-Methylcadaverine. MDPI.
- Unknown Author. (n.d.). Synthetic method of N-methylpiperidine. Google Patents.
- Wikipedia contributors. (n.d.). von Braun reaction. Wikipedia.
- Levin, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Shaabani, A., & Ghasemi, S. (2019). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ACS Omega.
- Loder, D. J. (n.d.). Purification of amine reaction mixtures. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- Periasamy, M., & Reddy, M. R. (2006). Synthesis of N-Methyl Secondary Amines. Taylor & Francis Online.
- Jiang, X., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Request PDF.
- McDermott, J. R., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Science Publishing.
- Xiao, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services.
- Unknown Author. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
- Unknown Author. (n.d.). N-methylation method of aromatic amine. Google Patents.
- Reddit User. (2023). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Reddit.
- Reddit User. (2024). Does piperidine work in reductive amination like this?. Reddit.
- González-de-Castro, A., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
- Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. Wikipedia.
- Unknown Author. (n.d.). Methylation synthesis method of N-heterocyclic compound. Google Patents.
- Various Authors. (2011). Eschweiler-Clarke Procedure. Sciencemadness.org.
- Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
- Unknown Author. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv.
- Kumar, V., et al. (2021). N‐methylation of secondary amides and imides. ResearchGate.
- Unknown Author. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... ResearchGate.
- Wang, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
challenges in the chiral separation of 1-methylpiperidine-2-carboxylic acid enantiomers
Welcome to the technical support center for the chiral separation of 1-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique and often complex challenges associated with resolving the enantiomers of this zwitterionic compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting.
Introduction: The Challenge of a Zwitterionic Piperidine
1-Methylpiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative. Its structure presents a significant hurdle for chiral separation due to its dual nature: it possesses a permanently basic tertiary amine (the N-methylpiperidine moiety) and an acidic carboxylic acid group. At physiological and most chromatographic pH ranges, the molecule exists as a zwitterion. This dual ionic character complicates its interaction with chiral stationary phases (CSPs), often leading to poor peak shapes, low retention, and inadequate resolution. Furthermore, its lack of a strong UV chromophore poses a detection challenge.
This guide provides a structured approach to overcoming these obstacles using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the analysis of 1-methylpiperidine-2-carboxylic acid enantiomers.
Q1: My resolution is poor or non-existent on standard polysaccharide columns (e.g., AD, AS, OD, OJ). Why is this happening?
A1: Poor resolution on traditional polysaccharide-based CSPs is a frequent issue. The primary reason is the zwitterionic nature of your analyte. Standard chiral recognition mechanisms on these phases rely on a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance. The zwitterionic state of 1-methylpiperidine-2-carboxylic acid can lead to strong, non-selective ionic interactions or electrostatic repulsion with the stationary phase, preventing the specific diastereomeric complexes required for separation from forming effectively. For such ampholytic compounds, a specialized approach is required. Zwitterionic ion-exchanger columns, particularly those based on Cinchona alkaloids, are designed for this purpose, as they facilitate a "double ion-pairing" mechanism that is essential for chiral recognition.[1][2][3]
Q2: I'm observing severe peak tailing and broadening. How can I improve my peak shape?
A2: Peak tailing is the classic symptom of undesirable secondary interactions. For this analyte, there are two primary causes:
-
Ionic State: The zwitterionic form can engage in uncontrolled ionic interactions with the stationary phase. The key is to control the ionization state. This is achieved not just by mobile phase pH, but more effectively by using a CSP designed for zwitterions.
-
Silanol Interactions: Residual silanol groups on silica-based CSPs can interact strongly with the basic nitrogen of the piperidine ring, causing significant tailing.[1]
To fix this, you should focus on the mobile phase composition. The inclusion of a suitable pair of acidic and basic additives is crucial. For instance, a combination of formic acid and diethylamine can help to protonate the analyte's carboxyl group and deprotonate silanol groups, respectively, leading to sharper, more symmetrical peaks.[2]
Q3: My analyte retention times are unstable and drifting between injections. What is causing this?
A3: Retention time instability is often a system or method issue rather than a specific problem with the analyte itself, but it can be exacerbated by the complex mobile phases used for chiral separations. Key factors to check are:
-
Column Equilibration: Chiral columns, especially when using mobile phases with additives, require extended equilibration times to ensure the stationary phase surface is saturated and stable.[1] Any change in mobile phase composition necessitates thorough re-equilibration.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the precise ratio of acidic and basic additives, will cause drift.[1] Always prepare fresh mobile phase daily and use precise measurements.
-
Temperature Fluctuation: Chromatographic separations are sensitive to temperature. Using a column thermostat is mandatory for reproducible results.[1]
-
Additive Memory Effects: Chiral columns can "remember" previous additives, which can slowly leach out and affect subsequent runs, even after flushing.[4] It is best practice to dedicate a column to a specific method or class of compounds.
Q4: My UV detector signal is very weak. How can I improve sensitivity?
A4: 1-Methylpiperidine-2-carboxylic acid lacks a strong UV-absorbing chromophore. This is a fundamental limitation. You have three main options:
-
Alternative Detection: The most robust solution is to use a more universal detector. Mass Spectrometry (MS) is ideal as it provides both high sensitivity and mass confirmation. Supercritical Fluid Chromatography (SFC-MS) is particularly powerful for this application.[5] An Evaporative Light Scattering Detector (ELSD) is another option.
-
Pre-column Derivatization: You can react the analyte with a reagent that attaches a strongly UV-absorbing tag.[6] Reagents like 3,5-dinitrobenzoyl chloride or dansyl chloride react with the secondary amine (after demethylation) or potentially the carboxyl group to create a derivative that is easily detectable by UV. However, you must ensure the derivatization reaction does not cause racemization.
-
Low Wavelength UV: Attempt detection at very low wavelengths (e.g., 200-210 nm), but be aware that baseline noise and interference from mobile phase components will be significantly higher.
Part 2: Troubleshooting and Optimization Guides
Guide 1: HPLC Method Troubleshooting
High-Performance Liquid Chromatography is the most common starting point. Success hinges on selecting the correct stationary and mobile phases.
Caption: Troubleshooting logic for common HPLC separation issues.
| Problem | Parameter to Adjust | Rationale & Causality | Recommended Action |
| Poor/No Resolution | Chiral Stationary Phase (CSP) | The zwitterionic nature of the analyte requires a CSP capable of ion-exchange interactions for chiral recognition. | Switch to a zwitterionic CSP (e.g., CHIRALPAK ZWIX type) . These phases provide both anionic and cationic sites, enabling the necessary "double ion-pairing" interaction.[2][3] |
| Mobile Phase Additives | Additives control the ionization state of both the analyte and the CSP, which is the basis for the chiral recognition mechanism on zwitterionic phases. | Screen combinations of a weak acid (e.g., Formic Acid, Acetic Acid) and a weak base (e.g., Diethylamine, Ammonium Hydroxide). A typical starting point is 50mM acid + 25mM base.[2] | |
| Peak Tailing/Broadening | Additive Concentration/Ratio | An incorrect balance of acid and base can lead to incomplete suppression of silanol activity or poor control over analyte ionization, causing peak tailing. | Systematically vary the concentration and ratio of the acid/base pair. An increase in ionic strength can sometimes sharpen peaks.[1] |
| Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[1][7] | Dissolve the sample in the initial mobile phase whenever possible. | |
| Low Retention (Eluting near void) | Mobile Phase Composition | The analyte is highly polar. In reversed-phase mode, it will have little interaction with a C18 column. In normal phase, its ionic character can be problematic. | Use a zwitterionic or HILIC (Hydrophilic Interaction Liquid Chromatography) mode. For ZWIX columns, the mobile phase is typically a mix of Methanol, Acetonitrile, and a small amount of water with additives.[2][3] |
Guide 2: Supercritical Fluid Chromatography (SFC) - A Powerful Alternative
SFC is an excellent technique for chiral separations of polar molecules like 1-methylpiperidine-2-carboxylic acid.[8] It offers faster analysis times and is more environmentally friendly than normal-phase HPLC.[9][10]
| Problem | Parameter to Adjust | Rationale & Causality | Recommended Action |
| Poor/No Resolution | Co-solvent (Modifier) | The organic modifier (typically an alcohol) in the CO2 mobile phase is the primary driver of solvent strength and significantly influences chiral recognition.[8] | Screen Methanol, Ethanol, and Isopropanol. Methanol is often the most successful for polysaccharide CSPs.[8] |
| Chiral Stationary Phase (CSP) | Polysaccharide-based immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) are robust and show broad applicability in SFC. | Screen a set of 3-4 modern, immobilized polysaccharide CSPs. | |
| Peak Tailing/Broadening | Basic Additive | The basic nitrogen in the analyte can interact with acidic sites on the stationary phase. A basic additive competes for these sites, improving peak shape. | Add a small amount of a basic additive to the co-solvent. Isopropylamine or diethylamine at 0.1-0.3% is a standard starting point.[5] |
| Unstable Retention | Backpressure & Temperature | In SFC, pressure and temperature control the density and solvating power of the supercritical fluid mobile phase. Fluctuations will directly impact retention. | Maintain a stable backpressure (e.g., 120-150 bar) and column temperature (e.g., 35-40 °C) for consistent fluid properties.[5] |
Guide 3: Capillary Electrophoresis (CE) - A Microscale Approach
CE is highly effective for charged analytes and consumes very little sample, making it a valuable tool.[11] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and a chiral selector added to the background electrolyte (BGE).
| Problem | Parameter to Adjust | Rationale & Causality | Recommended Action |
| Poor/No Resolution | Chiral Selector Type | The choice of chiral selector is paramount. Cyclodextrins (CDs) are the most common selectors for CE. | Screen various neutral and charged cyclodextrins. Anionic CDs like sulfobutylether-β-CD (SBE-β-CD) are often highly effective for cationic analytes like this one, as they migrate in the opposite direction, enhancing resolution.[12][13] |
| Chiral Selector Concentration | The concentration of the selector affects the equilibrium of complex formation. Too little results in no separation; too much can lead to peak broadening or loss of resolution. | Titrate the concentration of the chosen CD, for example, from 5 mg/mL to 20 mg/mL. | |
| Long Analysis Time / Poor Peak Shape | BGE pH and Composition | The pH of the background electrolyte controls the charge of the analyte and the electroosmotic flow (EOF). | Operate at a low pH (e.g., 2.5-3.0) to ensure the piperidine nitrogen is fully protonated (cationic).[12] A phosphate or citrate buffer is a good starting point. |
Part 3: Experimental Protocols and Workflows
Protocol 1: HPLC Screening on a Zwitterionic CSP
This protocol provides a robust starting point for separating the native (underivatized) enantiomers.
-
HPLC System: Any standard HPLC or UHPLC system with a column thermostat and UV or MS detector.
-
Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)), 4.6 x 150 mm, 3 µm.
-
Mobile Phase A (Acid): 100 mM Formic Acid in Methanol.
-
Mobile Phase B (Base): 50 mM Diethylamine in Methanol.
-
Mobile Phase Preparation: Prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B with Acetonitrile and Water. A recommended starting composition is:
-
Methanol/Acetonitrile/Water (49/49/2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.[2]
-
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: MS or UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at approximately 0.5 mg/mL. Filter before injection.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved. b. Inject 5 µL of the sample. c. Monitor the chromatogram for the separation of the two enantiomers.
Chiral Method Development Strategy
Caption: A systematic workflow for chiral method development.
References
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers. BenchChem.
- Chromatography Today. (2020). Trouble with chiral separations.
- Daicel. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 47-59.
- Lindner, W., & Ilisz, I. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography.
- Mangelings, D., & Vander Heyden, Y. (2011). Generic separation strategies for chiral compounds in supercritical fluid chromatography.
- Mateo, J. J., et al. (2000). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
- Welch, C. J., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry.
- Zukowski, J., De Biasi, V., & Berthod, A. (2002). Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Rapid chiral separation of potential antibiotics using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Sci-Hub. Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins / Journal of Chromatography A, 1998 [sci-hub.st]
- 13. Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride in Solution
Welcome to the technical support center for 1-methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of this compound in solution during your experiments.
Introduction to Stability Challenges
This compound is a valuable building block in pharmaceutical synthesis. Its structure, featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety, presents specific stability considerations. The hydrochloride salt form generally enhances solubility and stability in the solid state. However, in solution, the molecule's integrity can be compromised by several factors, leading to the formation of degradation products and a loss of potency. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide will walk you through common stability issues, provide troubleshooting strategies, and offer detailed protocols for conducting your own stability assessments.
Troubleshooting Guide: Diagnosing and Resolving Instability
Encountering unexpected results, such as loss of compound concentration, appearance of new peaks in your chromatogram, or changes in solution appearance, can be frustrating. The following table outlines common problems, their potential causes, and a systematic approach to troubleshooting.
| Observed Problem | Potential Causes | Recommended Actions & Analytical Approach |
| Decreasing peak area of the parent compound over time in HPLC analysis. | Hydrolytic Degradation: The carboxylic acid group is generally stable, but extreme pH and elevated temperatures can promote degradation. Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light. | 1. pH Assessment: Analyze the pH of your solution. For stock solutions, consider buffering to a slightly acidic pH (e.g., pH 4-6) to improve stability.[1] 2. Temperature Control: Prepare and store solutions at reduced temperatures (2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles.[1] 3. Oxygen Exclusion: For sensitive experiments, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[1] 4. Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks in your experimental samples match. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of Degradation Products: As the parent compound degrades, new chemical entities are formed. These could include the N-oxide or other oxidative adducts. | 1. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information about their molecular weight and help in their identification.[2][3] 2. Compare with Forced Degradation Samples: Analyze your forced degradation samples (acid, base, oxidative, thermal, photolytic) by LC-MS to see if the m/z of the unknown peaks matches any of the generated degradants. |
| Discoloration or precipitation in the solution. | Formation of Insoluble Degradants or Contamination: Significant degradation can lead to the formation of less soluble products. Discoloration may indicate oxidative processes. | 1. Visual Inspection and Filtration: Note any changes in the physical appearance of the solution. If a precipitate is present, it can be isolated by filtration for further analysis. 2. Solvent Purity: Ensure the use of high-purity solvents and reagents to minimize contamination that could catalyze degradation.[1] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the stability of this compound.
Caption: A step-by-step guide to troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine, which is susceptible to oxidation. This can lead to the formation of the corresponding N-oxide . This reaction can be accelerated by the presence of oxidizing agents, dissolved oxygen, or exposure to light.
-
Decarboxylation: While generally stable, under harsh conditions such as high temperatures, the carboxylic acid group could potentially be lost as carbon dioxide.
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor. The tertiary amine has a pKa value, and at pH values above its pKa, the free base form is more prevalent. This free base is more susceptible to oxidation than the protonated form. Therefore, maintaining a slightly acidic pH (e.g., 4-6) can enhance the stability by keeping the nitrogen protonated and less reactive. Conversely, strongly acidic or basic conditions, especially when combined with heat, can promote other degradation reactions.[1][4]
Q3: What are the recommended storage conditions for stock solutions?
A3: For optimal stability, it is highly recommended to prepare aqueous solutions fresh for each experiment.[1] If storage is necessary:
-
Short-term (up to a few days): Store at 2-8°C in a tightly sealed, light-protected (amber) vial.
-
Long-term: Prepare aliquots in a suitable solvent (e.g., water or a buffered solution at pH 4-6) and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Q4: Can I prepare a concentrated stock solution in an organic solvent like DMSO?
A4: Yes, this compound is soluble in polar organic solvents such as DMSO and DMF.[5] Preparing a concentrated stock in one of these solvents can be a good strategy, as they are generally less reactive than water. You can then dilute the stock solution into your aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is low enough to not interfere with your assay.
Q5: What analytical technique is best for monitoring the stability of this compound?
A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for quantifying the parent compound and detecting degradation products.[2][3][6][7] For the identification of unknown degradation products, coupling HPLC with a Mass Spectrometer (LC-MS) is the ideal approach as it provides molecular weight information.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Include a control sample (1 mL stock solution + 1 mL of the solvent used for the stressors) kept at room temperature and protected from light.
| Stress Condition | Reagent/Condition | Incubation Time & Temperature |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24 hours at 60°C |
| Oxidative Degradation | 3% Hydrogen Peroxide | 24 hours at room temperature |
| Thermal Degradation | Store the stock solution | 48 hours at 80°C |
| Photolytic Degradation | Expose the stock solution to light | As per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with the control and a freshly prepared standard, using the stability-indicating HPLC method (see Protocol 2).
Potential Degradation Pathway under Oxidative Stress
Caption: A plausible oxidative degradation pathway.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for a stability-indicating RP-HPLC method. Method optimization and validation are recommended for your specific application.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dilute the samples from the stability study (Protocol 1) or your experimental samples to a final concentration of approximately 100 µg/mL with the initial mobile phase composition (95% A: 5% B).
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Peak purity analysis using a photodiode array (PDA) detector can be used to confirm the homogeneity of the parent peak in the presence of degradants.
References
- A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method.
- Troubleshooting Arecolidine Instability in Aqueous Solutions: A Technical Support Guide. Benchchem.
- Arecoline hydrobromide CAS#: 300-08-3. ChemicalBook.
- Arecoline hydrobromide. Santa Cruz Biotechnology.
- International Journal of Current Research, 9, (06), 53036-53042.
- Arecoline (hydrobromide)
- Arecoline hydrobromide(300-08-3). Chemicalland21.
- Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
- A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE. Semantic Scholar.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC.
- Steps for HPLC Method Valid
- DEVELOPMENT OF STABILITY INDIC
- Physical Compatibility and Chemical Stability of Bupivacaine and Hydromorphone in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 3. journalcra.com [journalcra.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijper.org [ijper.org]
Technical Support Center: Purification of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
This guide provides in-depth troubleshooting advice and standardized protocols for the purification of crude 1-methylpiperidine-2-carboxylic acid hydrochloride (C₇H₁₄ClNO₂). As a critical intermediate in pharmaceutical synthesis, particularly for analgesics and antidepressants, achieving high purity is paramount for downstream applications and regulatory compliance.[1] This document is designed for researchers, chemists, and process development professionals to navigate common challenges encountered during the purification of this compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your decision-making.
Q1: My recrystallization yield is consistently low. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue stemming from several factors. The key is to optimize the balance between purity and yield.
-
Excessive Solvent Volume: The most common cause is using too much solvent to dissolve the crude product. This compound is soluble in polar solvents like methanol and water.[2] Using the absolute minimum amount of hot solvent required for complete dissolution is critical.
-
Solution: Add the hot solvent in small portions to the crude material until it just dissolves. Avoid adding a large volume at once.
-
-
Sub-optimal Solvent System: The choice of solvent pair is crucial. An ideal system dissolves the compound well when hot but poorly when cold. For this specific hydrochloride salt, ethanol/ether and ethanol/methyl tert-butyl ether are reported to be effective.[2]
-
Solution: If using a single solvent like ethanol results in high solubility even at low temperatures, introduce an "anti-solvent" (like diethyl ether or MTBE) in which the compound is insoluble. Add the anti-solvent dropwise to the hot, dissolved solution until slight turbidity appears, then reheat to clarify before cooling.
-
-
Premature Crystallization: If crystals form too quickly during hot filtration to remove insoluble impurities, the product can be lost on the filter paper.
-
Solution: Preheat the filtration apparatus (funnel, filter flask) in an oven before use. Use a minimal amount of hot solvent to rinse the flask and transfer all material to the filter.
-
-
Incomplete Crystallization: Cooling the solution too quickly or not allowing sufficient time for crystallization can leave a significant amount of product in the mother liquor.
-
Solution: Allow the flask to cool slowly to room temperature undisturbed, then transfer it to an ice bath or refrigerator (0-4°C) for several hours, or even overnight, to maximize crystal formation.
-
Q2: My product is not crystallizing; it's oiling out or remaining in solution. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to impurities depressing the melting point or issues with supersaturation.
-
Presence of Impurities: Residual solvents, unreacted starting materials, or by-products can inhibit crystal lattice formation.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystallization.
-
Solution 3 (Re-purification): The oil may need to be isolated and re-purified. Separate the oil from the solvent, redissolve it in a minimal amount of a different hot solvent (e.g., isopropanol), and attempt recrystallization again, possibly with an anti-solvent.
-
-
Incorrect Solvent Polarity: The solvent may be too good, keeping the compound dissolved even when cold.
-
Solution: Gradually add a non-polar anti-solvent (e.g., diethyl ether, hexane) to the solution at room temperature with vigorous stirring until persistent cloudiness is observed. Let it stand to see if crystallization begins.
-
Q3: The final product is off-white or yellowish, not the expected white crystalline solid. How can I remove the color?
A3: Color impurities are typically non-polar, conjugated organic molecules.
-
Activated Charcoal Treatment: These impurities can often be removed by adsorption.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w of the crude product). Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.
-
Q4: My analytical data (¹H NMR, HPLC) shows persistent impurities. What are they likely to be and how can I remove them?
A4: The nature of the impurity dictates the purification strategy. Common impurities arise from the synthetic route used.[2]
-
Unreacted Starting Materials (e.g., Piperidine-2-carboxylic acid): If the N-methylation step is incomplete, you may have the starting material. This can often be removed by a well-executed recrystallization, as its solubility profile will differ.
-
Inorganic Salts (e.g., NaCl, K₂CO₃): These are by-products from pH adjustments or workup steps.[2] They are typically insoluble in organic solvents like ethanol.
-
Solution: Before the main recrystallization, suspend the crude solid in a solvent like ethanol and stir. The organic product will dissolve while the inorganic salts will not. Filter off the salts and then proceed with concentrating and recrystallizing the filtrate.[2]
-
-
Enantiomeric Impurity (R-enantiomer): If the synthesis is not stereospecific, the other enantiomer may be present. Standard recrystallization will not separate enantiomers.
Troubleshooting Impurities with Orthogonal Methods
| Analytical Technique | Purpose | Common Findings for this Compound |
| HPLC-MS | Identify impurities via retention time and mass fragmentation. | Detects unreacted materials, by-products, or degradation products. |
| ¹H / ¹³C NMR | Structural confirmation and detection of organic impurities. | Can show residual starting materials or solvents. |
| Chiral HPLC | Quantify enantiomeric excess (ee). | Essential for confirming the purity of a specific enantiomer (e.g., (S)-enantiomer).[2] |
| FTIR | Functional group analysis. | Confirms presence of carboxylic acid, amine salt, and absence of nitrile (if starting from nitrile). |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for recrystallizing this compound?
A1: An ethanol/diethyl ether or ethanol/methyl tert-butyl ether (MTBE) mixed solvent system is highly effective and widely reported.[2] Ethanol is a good primary solvent that dissolves the compound when hot, while ether or MTBE acts as an anti-solvent to reduce solubility upon cooling, promoting high recovery of crystalline product.
Q2: How can I definitively confirm the purity and identity of my final product?
A2: A combination of techniques is necessary for full characterization.
-
Melting Point: A sharp melting point within the reported range (e.g., 208–212°C) is a good indicator of purity.[2] A broad or depressed melting point suggests impurities.
-
Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and check for organic impurities.
-
Chromatography: HPLC or GC is used to quantify purity (e.g., >98%).[3] If the material is chiral, a specific chiral HPLC method is essential to determine enantiomeric excess (ee).[2]
Q3: The compound seems to be hygroscopic. What are the best practices for handling and storage?
A3: As a hydrochloride salt, the compound can be hygroscopic.
-
Handling: Handle the material quickly in a low-humidity environment or a glove box if possible. Avoid leaving containers open to the atmosphere for extended periods.
-
Storage: Store in a tightly sealed container, preferably in a desiccator with a drying agent (e.g., silica gel, Drierite™). For long-term storage, sealing under an inert atmosphere (Nitrogen or Argon) is recommended.
Q4: Is column chromatography a viable purification method for this compound?
A4: While possible, silica gel column chromatography is often challenging for this highly polar hydrochloride salt. The compound may streak or bind irreversibly to the silica.
-
Alternative: If chromatography is necessary, Reverse-Phase HPLC (using a C18 column with a mobile phase of water/acetonitrile containing an additive like TFA) is a more suitable option for separating polar compounds.[4] For enantiomeric separation, specialized chiral columns are required.[2]
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol/MTBE
This protocol outlines a standard procedure for purifying ~5g of crude material.
-
Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add 20 mL of ethanol and heat the mixture to reflux (~78°C) with stirring.
-
Solvent Addition: Continue adding ethanol in small (~2 mL) portions until the solid is completely dissolved. Note the total volume of ethanol used.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~100 mg of activated charcoal. Re-heat to reflux for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (or charcoal). Rinse the original flask and filter paper with a minimal amount of hot ethanol.
-
Anti-Solvent Addition: To the hot, clear filtrate, add methyl tert-butyl ether (MTBE) dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to re-clarify.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystallization.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold MTBE to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum at 40-50°C to a constant weight. A white crystalline solid should be obtained.[2]
Protocol 2: Purity Assessment by HPLC
This is a general guideline; the method must be validated for specific instrumentation and impurities.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the purified solid in 1 mL of the mobile phase (50:50 A:B).
-
Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak.
Part 4: Visual Guides & Workflows
Caption: Troubleshooting decision tree for purification issues.
Caption: Step-by-step workflow for recrystallization.
References
- PubChem. This compound.
- Google Patents. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Organic Syntheses.
- PubChem. 1-Methylpiperidine-2-carboxylic acid.
- PubMed Central (PMC).
- PubChem. This compound - Compound Summary. [Link]
- Google Patents.
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- CONICET Digital. Trends in Analytical Chemistry - Stability-indicating methods for combined products. [Link]
- PubChem. 1-Methylpiperidine-3-carboxylic acid hydrochloride. [Link]
- Acta Poloniae Pharmaceutica.
- MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]
- IISTE.
Sources
Technical Support Center: Overcoming Solubility Challenges of 1-Methylpiperidine-2-carboxylic acid Hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 1-methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this versatile building block. As a salt, its solubility profile presents a common yet critical hurdle in organic synthesis. This document provides a structured approach to understanding and overcoming these challenges, moving from fundamental principles to advanced, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene?
A: The poor solubility is a direct result of its chemical structure. This compound is an ionic salt.[1] The molecule consists of a protonated tertiary amine (a quaternary ammonium cation) and a chloride anion. This ionic nature results in a strong, stable crystal lattice structure, reflected in its relatively high melting point of over 200°C.[2][3] Non-polar or weakly polar organic solvents lack the ability to effectively solvate these charged ions and overcome the high lattice energy of the salt, leading to very low solubility. In contrast, polar protic solvents like water and methanol can readily solvate the ions, leading to good solubility.[2]
Q2: What are the simplest physical methods to try before modifying my chemical approach?
A: Before altering your reaction chemistry, you can attempt to improve dissolution with several physical methods. However, for a highly polar salt in a non-polar solvent, these are often insufficient on their own.
-
Vigorous Agitation & Sonication: Applying high-energy mixing via a vortex or using a sonication bath can help break down solid aggregates.[1] This increases the surface area of the solid that is in contact with the solvent, which can modestly improve the rate of dissolution, though it may not significantly increase the overall solubility.[1]
-
Gentle Heating: Carefully warming the mixture can increase solubility to a certain extent.[1] Be cautious, as excessive heat can lead to degradation or unwanted side reactions, depending on the stability of other reagents in your mixture.
-
Particle Size Reduction: Using a mortar and pestle to grind the solid into a finer powder increases the surface-area-to-volume ratio, which can accelerate the dissolution process.[4] Techniques like micronization are industrial-scale methods based on this principle.[5]
Q3: Are there any organic solvents that might work for direct dissolution?
A: Yes, but their utility depends on the specific reaction you are running. Highly polar aprotic solvents are your best candidates for dissolving the salt directly. Consider these options:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have high dielectric constants and can solvate ions more effectively than solvents like DCM or THF.[1] However, they are high-boiling and can be difficult to remove post-reaction. Furthermore, their reactivity profile may interfere with certain chemical transformations (e.g., DMSO can act as an oxidant, and DMF can be a source of dimethylamine). Always verify solvent compatibility with your intended reaction.
Section 2: Troubleshooting Guide & Solution Workflows
When physical methods fail, a chemical modification is the most robust path forward. This guide provides a decision workflow and detailed strategies.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for addressing solubility issues with this compound.
Caption: Decision workflow for troubleshooting solubility.
Strategy 1: In Situ Free-Base Conversion (Most Effective Method)
The most reliable strategy is to convert the hydrochloride salt into its corresponding free base directly within the reaction vessel.[1] The free base is a neutral, significantly less polar molecule that is readily soluble in a wide range of common organic solvents, including DCM, THF, and ethyl acetate.[1]
Causality: The reaction involves neutralizing the acidic ammonium hydrochloride with a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This deprotonation removes the formal charge from the nitrogen atom, breaking the ionic bond with the chloride and eliminating the compound's salt-like properties. The byproduct is the hydrochloride salt of the added base (e.g., triethylamine hydrochloride), which is often insoluble in the organic reaction solvent and precipitates, allowing for its potential removal by filtration.[1]
Caption: Mechanism of free-base conversion.
See Section 3 for a detailed experimental protocol.
Strategy 2: Phase-Transfer Catalysis (PTC) for Biphasic Reactions
If your reaction involves a nucleophile that is dissolved in an aqueous phase (or is a solid salt itself) reacting with an organic-soluble substrate, PTC is an excellent alternative that bypasses the need for a single homogeneous solvent.
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[6] It transports an anionic reactant from the aqueous or solid phase into the organic phase where the reaction occurs.[7][8] The lipophilic alkyl groups of the catalyst make the ion pair soluble in the organic medium. This technique is highly effective for alkylations, substitutions, and reactions involving inorganic bases (e.g., NaOH, K₂CO₃).[9]
This method is ideal when you want to avoid organic bases like TEA or when your reaction is inherently two-phase. See Section 3 for a general protocol.
Section 3: Data & Detailed Protocols
Table 1: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Solvents can form strong hydrogen bonds and solvate the cation and anion effectively.[2] |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to High | High polarity allows for solvation of ions, but less effective than protic solvents.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate charged species. |
| Aromatic | Toluene, Benzene | Insoluble | Non-polar nature makes them extremely poor solvents for ionic salts. |
| Alkanes | Hexane, Heptane | Insoluble | Completely non-polar; no affinity for ionic compounds. |
Protocol 1: In Situ Generation of the Free Base for Homogeneous Reaction
This protocol describes the conversion of the hydrochloride salt to its free base for subsequent use in a reaction like an amide coupling or esterification.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DCM, THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (≥1.0 equivalent)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspension: Add the desired volume of anhydrous organic solvent (e.g., DCM) to create a stirrable suspension. The solid will not dissolve at this stage.
-
Cooling (Optional but Recommended): Cool the suspension to 0 °C using an ice-water bath. This helps to control any exotherm upon base addition.
-
Base Addition: Slowly add the organic base (e.g., TEA, 1.0-1.1 eq) dropwise to the stirred suspension.
-
Stirring & Observation: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. You should observe one of two things:
-
The initial solid reactant dissolves, and a new, fine white precipitate (the amine hydrochloride byproduct) forms.[1]
-
The entire mixture becomes a clear, homogeneous solution if the amine hydrochloride byproduct is soluble in your chosen solvent system.
-
-
Confirmation: The resulting mixture, which now contains the soluble free base, can often be used directly in the next reaction step (e.g., for a peptide coupling).
-
Optional Filtration: If a precipitate forms and could interfere with subsequent steps, it can be removed by filtration through a pad of Celite®. Wash the filter cake with a small amount of fresh anhydrous solvent to ensure complete transfer of the product.
Protocol 2: General Protocol for Solid-Liquid Phase-Transfer Catalysis
This protocol is a template for a reaction where the solid hydrochloride salt reacts with a substrate dissolved in an organic solvent.
Materials:
-
This compound
-
Organic solvent (e.g., Toluene, DCM)
-
Substrate (e.g., an alkyl halide)
-
Phase-Transfer Catalyst (e.g., TBAB, Aliquat® 336, 1-5 mol%)
-
Inorganic Base (if required for deprotonation, e.g., K₂CO₃)
-
Inert atmosphere setup
-
Magnetic stirrer and stir bar
Procedure:
-
Charge Reagents: To a reaction flask, add the this compound, the substrate, the phase-transfer catalyst (typically 1-5 mol%), and the organic solvent.
-
Add Base (if applicable): If the reaction requires deprotonation of the carboxylic acid, add a solid inorganic base (e.g., powdered K₂CO₃, 2-3 eq).
-
Reaction: Heat and stir the heterogeneous mixture vigorously. The PTC catalyst will facilitate the transfer of the carboxylate anion (formed by the base) into the organic phase to react with the substrate.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). PTC reactions can often be run at elevated temperatures to increase the reaction rate.[6]
-
Workup: Upon completion, the reaction mixture is typically cooled, filtered to remove solids (excess base, inorganic salts), and then washed with water or brine to remove the catalyst and any remaining water-soluble species.
References
- National Center for Biotechnology Information, "this compound," PubChem Compound D
- A. A. Savjani, K. R. Gajjar, and J. K. Savjani, "Drug Solubility: Importance and Enhancement Techniques," ISRN Pharmaceutics, vol. 2012, 2012. [Online]. Available: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable, "Phase Transfer Catalysis," Reagent Guides, [Online]. Available: [Link]
- Wikipedia, "Phase-transfer c
- M. Halpern, "Industrial Phase-Transfer Catalysis," PTC Organics, [Online]. Available: [Link]
- ResearchGate, "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents," [Online]. Available: [Link]
- OperaChem, "Phase transfer catalysis (PTC)," [Online]. Available: [Link]
- International Journal of Pharmaceutical and Chemical Analysis, "Strategies for improving hydrophobic drugs solubility and bioavailability," [Online]. Available: [Link]
- Ascendia Pharmaceuticals, "5 Novel Techniques for Solubility Enhancement," [Online]. Available: [Link]
- ResearchGate, "Phase Transfer and Ammonium Salt Catalyzed Reactions," [Online]. Available: [Link]
- M. Hojilla, "Synthesis and Analysis of Hydrochloride Salts Used as Adulterants," Scholars Crossing, [Online]. Available: [Link]
- International Journal of Medical Science and Dental Research, "Techniques for Improving Solubility," [Online]. Available: [Link]
- ResearchGate, "Purification of organic hydrochloride salt?," [Online]. Available: [Link]
- YouTube, "Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach," [Online]. Available: [Link]
- National Center for Biotechnology Information, "1-Methylpiperidine-2-carboxylic acid," PubChem Compound D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-methylpiperidine-4-carboxylic Acid Hydrochloride | 71985-80-3 [smolecule.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
scale-up considerations for the industrial production of 1-methylpiperidine-2-carboxylic acid hydrochloride
This guide provides in-depth technical support for researchers, chemists, and process engineers involved in the scale-up and industrial production of 1-methylpiperidine-2-carboxylic acid hydrochloride (CAS No. 25271-35-6)[1][2]. We will address common challenges encountered during synthesis, purification, and isolation, offering practical, field-proven solutions grounded in chemical engineering principles and process chemistry.
Part 1: Synthesis Pathway Overview
The industrial synthesis of this compound is typically approached via two primary routes, each with distinct advantages and scale-up considerations. The choice often depends on the cost and availability of starting materials, as well as the facility's equipment capabilities.
-
Route A: Hydrogenation and Reductive Methylation. This is a common and robust pathway starting from picolinic acid (pyridine-2-carboxylic acid)[3]. The aromatic pyridine ring is first reduced to a piperidine ring, followed by N-methylation. A patent describes a one-pot process where hydrogenation and subsequent reductive methylation with formaldehyde are performed sequentially[4].
-
Route B: N-Methylation and Hydrolysis. This route begins with the N-methylation of a piperidine-2-carboxylic acid derivative, such as piperidine-2-carbonitrile[5]. The nitrile group is then hydrolyzed under acidic conditions, which conveniently also forms the final hydrochloride salt[5][6].
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the final product isolated as a hydrochloride salt instead of the free base?
A: There are several critical reasons for isolating the product as a hydrochloride salt:
-
Improved Stability and Handling: The free base, 1-methylpiperidine-2-carboxylic acid, is a zwitterionic and potentially hygroscopic solid[7]. The hydrochloride salt is generally a more stable, free-flowing crystalline solid with a well-defined melting point (approx. 208-212°C), making it easier to handle, dry, and store under standard cGMP conditions[5][8].
-
Enhanced Purity: Crystallization of the hydrochloride salt from a suitable solvent system is a highly effective purification step. It allows for the rejection of non-basic impurities and unreacted starting materials into the mother liquor, leading to a final product with high chemical purity.
-
Solubility Profile: The salt form significantly enhances solubility in polar solvents like water and alcohols, which can be advantageous for downstream processing or formulation activities[9].
Q2: What are the Critical Quality Attributes (CQAs) for this compound?
A: For a pharmaceutical intermediate, the CQAs are stringent and must be well-controlled. Key attributes include:
-
Assay and Purity: Typically ≥98% as determined by a validated HPLC or titration method.
-
Impurity Profile: Strict limits on specific impurities, including unreacted starting materials, intermediates (e.g., piperidine-2-carboxylic acid), and byproducts (e.g., quaternary salts).
-
Residual Solvents: Must meet ICH guidelines (e.g., <5000 ppm for ethanol, <890 ppm for toluene).
-
Water Content: Usually controlled to a low level (e.g., ≤0.5%) to ensure stability and accurate weighing.
-
Physical Properties: Crystalline form, particle size distribution, and bulk density can be important for handling and dissolution in subsequent steps.
Q3: What are the main challenges when scaling up the catalytic hydrogenation of a pyridine ring?
A: Scaling this reaction from the lab to a production reactor introduces significant challenges[10]:
-
Mass Transfer: Efficient mixing is required to suspend the solid catalyst (e.g., Pd/C) and ensure good contact between the substrate, hydrogen gas, and catalyst surface. In large reactors, "dead zones" with poor mixing can lead to slow or incomplete reactions[10].
-
Heat Management: Hydrogenation is highly exothermic. The surface-area-to-volume ratio decreases dramatically at scale, making heat removal less efficient. Poor heat control can lead to temperature spikes, increasing the rate of side reactions or creating safety hazards[10].
-
Catalyst Handling: Handling pyrophoric catalysts like palladium on carbon requires specialized equipment and procedures at an industrial scale to prevent fires. Catalyst filtration and recovery also become more complex.
-
Hydrogen Safety: Using hydrogen gas at high pressure in large volumes is a significant safety risk that requires appropriately rated reactors and stringent operational protocols.
Q4: My yield drops significantly upon crystallization at scale. What is the likely cause?
A: A drop in crystallization yield at scale is often related to solubility and kinetics. The cooling profile in a large, jacketed reactor is much slower and less uniform than in a lab flask cooled by an ice bath. This can lead to prolonged periods where the product remains in solution at intermediate temperatures. Furthermore, supersaturation dynamics change with scale. Consider developing a controlled cooling profile and investigating the use of seed crystals to ensure consistent nucleation and crystal growth, thereby maximizing recovery. An azeotropic distillation step to remove water prior to crystallization can also be critical for achieving high yields, as water can significantly impact the solubility of the hydrochloride salt in organic solvents[4].
Part 3: Troubleshooting Guide by Process Stage
Catalytic Hydrogenation of Pyridine Precursor
This stage is often the most challenging to scale up effectively. Success depends on controlling the interplay between the catalyst, substrate, and hydrogen.
Issue: Incomplete Reaction or Stalled Hydrogen Uptake
-
Potential Cause 1: Catalyst Deactivation. The catalyst (e.g., Pd/C, PtO₂) is the engine of the reaction. Its activity can be compromised before the reaction even begins.
-
Expert Insight: Catalysts have a finite shelf life and can be deactivated by atmospheric moisture or oxygen. On scale, even minor impurities in the starting material or solvent, which were negligible in the lab, can accumulate and poison the catalyst surface[11]. Sulfur and halide compounds are common poisons.
-
Recommended Solution:
-
Always use a fresh batch of catalyst from a qualified vendor for process validation runs.
-
Perform an impurity screen on your pyridine starting material. If poisons are suspected, consider a purification step (e.g., carbon treatment) or increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
-
Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before introducing the catalyst and hydrogen.
-
-
-
Potential Cause 2: Poor Mass Transfer (Gas-Liquid-Solid). The reaction can only occur where hydrogen, substrate, and catalyst meet.
-
Expert Insight: At scale, simply increasing the stirrer RPM may not be sufficient. The geometry of the reactor and impeller design (e.g., pitched-blade turbine vs. anchor) dictates the efficiency of gas dispersion and solids suspension.
-
Recommended Solution:
-
Agitation Study: Model the mixing in your reactor. The goal is to achieve full catalyst suspension (the "just suspended" speed, Njs) and good gas dispersion.
-
Hydrogen Introduction: Introduce hydrogen below the surface of the liquid (sparging) rather than just into the headspace to maximize the gas-liquid interfacial area.
-
Pressure and Temperature: Increasing hydrogen pressure and/or reaction temperature can improve reaction rates, but this must be balanced against safety constraints and the potential for side reactions[11]. Typical conditions can range from 60-100°C and 5-10 atm of H₂ pressure[4][12].
-
-
N-Methylation
Issue: Formation of Quaternary Ammonium Salt Impurity
-
Potential Cause: Over-alkylation. The desired tertiary amine product is itself a nucleophile and can react with the methylating agent (e.g., methyl iodide) to form a quaternary salt. This is a common issue in piperidine synthesis[13].
-
Expert Insight: This side reaction is often kinetically driven and highly dependent on the localized concentration of the alkylating agent. Dumping all the reagent in at once is a recipe for high impurity levels at scale.
-
Recommended Solution:
-
Controlled Addition: Add the methylating agent slowly and sub-surface via a dosing pump over several hours. This keeps the instantaneous concentration low, favoring the primary reaction.
-
Stoichiometric Control: Use no more than 1.05-1.10 equivalents of the methylating agent.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0-10°C) to reduce the rate of the undesired second alkylation, which typically has a higher activation energy[13].
-
-
Crystallization and Isolation
Issue: Product "Oiling Out" or Forming a Gummy Precipitate
-
Potential Cause: Incorrect Solvent System or High Impurity Load. The product is precipitating from a solution that is at or above its melting point, or impurities are inhibiting proper crystal lattice formation.
-
Expert Insight: Solvent composition is critical. The presence of excess water can dramatically increase the solubility of the hydrochloride salt, requiring higher concentrations of anti-solvent or lower temperatures to induce crystallization[4]. High levels of impurities can act as "crystal poisons."
-
Recommended Solution:
-
Solvent Swap/Azeotropic Drying: Before crystallization, consider a distillation step to remove the reaction solvent and replace it with the crystallization solvent. If water is present, an azeotropic distillation with a solvent like toluene is highly effective[4].
-
Anti-Solvent Study: Systematically evaluate anti-solvents. A common system is ethanol/MTBE or ethanol/acetone[5]. The anti-solvent should be added slowly to the product solution at a controlled temperature.
-
Seeding: Develop a seeding protocol. Adding a small amount (0.1-1.0% w/w) of pure crystalline product at the point of supersaturation provides a template for orderly crystal growth, preventing oiling out.
-
-
Issue: Final Product Fails Purity Due to Residual Solvents
-
Potential Cause: Inefficient Drying. The crystal structure or particle size may be trapping solvent molecules.
-
Expert Insight: Small, needle-like crystals tend to have a high surface area and can trap more solvent than larger, more uniform crystals. Drying at too high a temperature can cause the surface of the particles to melt and fuse, trapping solvent inside.
-
Recommended Solution:
-
Optimize Crystallization: Aim for conditions that produce larger, more regular crystals to minimize solvent inclusion.
-
Drying Study: Develop a multi-stage drying protocol. For example, dry at a moderate temperature (e.g., 40-50°C) under high vacuum, with intermittent nitrogen sweeps to break the vacuum and help carry away solvent vapors.
-
Milling: If solvent trapping is severe, a final milling step followed by a secondary drying cycle can be effective at releasing trapped solvent.
-
-
Part 4: Process Scale-Up Considerations
Transitioning from a 1 L lab flask to a 1000 L reactor is not a linear process. The table below highlights key parameter changes that must be proactively managed.
| Parameter | Lab Scale (1 L Flask) | Pilot/Industrial Scale (1000 L Reactor) | Causality & Expert Insight |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling with an oil bath. | Low surface-area-to-volume ratio; slow, jacket-dependent heating/cooling. | Exothermic reactions that are easily controlled in the lab can become dangerous runaways at scale. A thorough process safety review (e.g., reaction calorimetry) is mandatory[10]. |
| Mixing | Efficient mixing with a small magnetic stir bar. Homogeneous solution. | Mechanical agitation (impeller); potential for dead zones and gradients. | Mass transfer limitations can become the rate-determining step, leading to longer reaction times and increased side products. Impeller selection and agitation speed are critical process parameters[10]. |
| Reagent Addition | Quick addition via pipette or funnel. | Slow, controlled addition via dosing pump over hours. | Controlling localized concentrations is key to minimizing side reactions like over-alkylation. Slow addition prevents temperature spikes from exothermic quenching or reaction initiation[13]. |
| Workup & Isolation | Filtration on a small Büchner funnel; rapid drying in a vacuum oven. | Filtration on a large Nutsche filter-dryer; drying can take many hours or days. | The physical form of the solid (particle size, crystal habit) dramatically impacts filtration and drying times. A product that filters in minutes in the lab could take 12+ hours at scale. |
| Impurity Profile | A 0.5% impurity is often acceptable. | A 0.5% impurity represents 5 kg of waste in a 1000 kg batch, which must be removed. | Minor side reactions become major economic and purification challenges at scale. The process must be robust enough to consistently produce material below impurity thresholds[10]. |
Part 5: Experimental Protocol Example
Protocol: HPLC Purity Analysis
This method provides a general framework for assessing the purity of this compound. It must be fully validated for its intended use.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
Time 0.0 min: 5% B
-
Time 20.0 min: 50% B
-
Time 22.0 min: 95% B
-
Time 25.0 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30.0 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
Self-Validation Check: The retention time of the main peak should be consistent across injections. The peak shape should be symmetrical. A system suitability solution containing the main compound and a known impurity should be run to confirm resolution.
References
- Soderberg, B. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. U.S. Patent 4,110,331.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778261, this compound.
- Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7438.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- CN108047125A. (2018). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
- Reddit. (2021). Preparation of Piperidine? r/chemistry.
- Wikipedia. (n.d.). Picolinic acid.
- CN103524401A. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid.
- CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4287.
- Sci Rep. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. 5, 9950.
Sources
- 1. 25271-35-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 7. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid [cymitquimica.com]
- 8. This compound | 25271-35-6 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Derivatives of 1-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 1-methylpiperidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important scaffold. 1-Methylpiperidine-2-carboxylic acid, also known as N-methyl pipecolic acid, and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during synthesis, helping you to troubleshoot and optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the core synthetic transformations involved.
Q1: What are the most common methods for the N-methylation of piperidine-2-carboxylic acid (pipecolic acid)?
A1: There are two primary, highly reliable methods for the N-methylation of pipecolic acid:
-
Reductive Amination (Eschweiler-Clarke Reaction): This is a classic and highly effective one-pot method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[3][4][5] A key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][5][6] The reaction is irreversible due to the loss of carbon dioxide gas.[3] Chiral centers, such as the one at C2 of pipecolic acid, typically do not racemize under these conditions.[3]
-
Direct Alkylation with a Methylating Agent: This method involves the direct reaction of the secondary amine of pipecolic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A typical procedure involves dissolving pipecolic acid in a dry solvent like THF, followed by the addition of a base (e.g., sodium hydride) and then the methylating agent (e.g., methyl iodide).[1] This method requires careful control of stoichiometry to avoid side reactions.
Q2: How do I choose between the Eschweiler-Clarke reaction and direct alkylation?
A2: Your choice depends on several factors:
-
Scale and Safety: The Eschweiler-Clarke reaction is often preferred for larger-scale synthesis due to the low cost of reagents and its robust nature.[3][6] However, it requires heating, typically to 80-100°C.[3][5] Direct alkylation with reagents like methyl iodide is highly effective but methylating agents can be toxic and volatile, requiring stringent safety precautions.
-
Substrate Compatibility: If your pipecolic acid derivative contains functional groups sensitive to strong acids or high temperatures, direct alkylation under milder conditions might be more suitable.
-
Quaternization Risk: The Eschweiler-Clarke reaction inherently avoids over-methylation.[3][6] With direct alkylation, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the quaternary ammonium salt.
Q3: What are the standard approaches for converting the carboxylic acid of 1-methylpiperidine-2-carboxylic acid into an ester or amide?
A3: Standard coupling techniques are highly effective:
-
Acid-Catalyzed Esterification (Fischer Esterification): This involves refluxing the carboxylic acid in an alcohol (e.g., methanol, ethanol) with a strong acid catalyst like sulfuric acid or hydrochloric acid. This is a cost-effective method for simple, unhindered alcohols.
-
Carbodiimide-Mediated Coupling: For more complex alcohols or for amide synthesis, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are used, often with an additive like 4-Dimethylaminopyridine (DMAP) to increase efficiency.[7]
-
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol or amine to form the desired ester or amide with high efficiency.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental issues.
Problem 1: Low Yield in N-Methylation via Eschweiler-Clarke Reaction
| Possible Cause | Explanation & Validation | Recommended Solution |
| Insufficient Reagents | The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[3][6] Validation: Review your stoichiometry. Ensure at least 2-3 equivalents of each reagent are used relative to the amine. | Increase the equivalents of formaldehyde and formic acid. For a typical procedure, use 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous formaldehyde solution.[5] |
| Inadequate Temperature/Time | The reaction typically requires heating to proceed at a reasonable rate. The mechanism involves imine formation and subsequent reduction, which can be slow at room temperature.[3] Validation: Monitor the reaction by TLC or LC-MS. If a significant amount of starting material remains after several hours, the conditions are likely too mild. | Heat the reaction mixture to 80-100°C for 12-18 hours.[5] Monitor for the disappearance of the starting material. |
| Incorrect Workup pH | The product, 1-methylpiperidine-2-carboxylic acid, is amphoteric. During workup, it must be isolated at or near its isoelectric point. If the pH is too acidic or too basic, the product will remain dissolved in the aqueous phase as a salt. Validation: Check the pH of the aqueous layer after the initial workup. | After the reaction, cool the mixture, add water and HCl, and extract with a solvent like DCM to remove non-polar impurities. Then, carefully basify the aqueous phase to pH 11 to precipitate or extract the product.[5] |
Problem 2: Formation of Quaternary Salt Byproduct in Direct N-Alkylation
| Possible Cause | Explanation & Validation | Recommended Solution |
| Excess Methylating Agent | Using a large excess of the methylating agent (e.g., methyl iodide) can lead to the methylation of the newly formed tertiary amine, producing an unwanted quaternary ammonium salt. Validation: Analyze the crude product by ¹H NMR. The methyl group signal of the quaternary salt will be shifted downfield compared to the N-methyl group of the desired tertiary amine. | Use a controlled amount of the methylating agent, typically 1.05 to 1.2 equivalents. Add the agent dropwise at a low temperature (e.g., 0°C) to maintain control over the reaction.[1] |
| Strongly Basic Conditions | A very strong base can fully deprotonate the carboxylic acid, which might influence the reactivity profile. More critically, if the reaction is run for too long or at too high a temperature, the risk of over-alkylation increases. Validation: Monitor the reaction closely by TLC/LC-MS. The quaternary salt will have a much lower Rf value and will be baseline on normal phase silica. | Use a milder base such as K₂CO₃ or NaHCO₃ in a polar aprotic solvent like DMF or acetonitrile. If a strong base like NaH is necessary, ensure the reaction time and temperature are minimized once the starting material is consumed.[1] |
Problem 3: Incomplete Esterification or Amidation
| Possible Cause | Explanation & Validation | Recommended Solution |
| Water in Reaction Mixture | For both acid-catalyzed and carbodiimide-mediated reactions, water can hydrolyze the activated intermediate (or the carbodiimide itself), preventing the desired reaction and leading to low conversion. Validation: Ensure all glassware is oven-dried and use anhydrous solvents.[8] | For Fischer esterification, use a Dean-Stark apparatus to remove water as it forms. For coupling reactions, use anhydrous solvents (e.g., dry DCM or DMF) and run the reaction under an inert atmosphere (N₂ or Argon). |
| Steric Hindrance | If the alcohol or amine being coupled is sterically bulky, the reaction rate will be significantly slower. Validation: If the reaction stalls with hindered substrates, standard conditions may be insufficient. | For sterically hindered substrates, convert the carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride first. This highly reactive intermediate will then react more readily with the hindered nucleophile. |
| Poor Activation | The coupling agent may be old or degraded, or the reaction temperature may be too low for the activation to occur efficiently. Validation: Check the quality of the coupling agents. If an EDC/DMAP coupling is stalling at room temperature, gentle heating may be required.[7] | Use fresh coupling reagents. For sluggish reactions, consider increasing the temperature to 40-50°C and monitoring progress. For particularly difficult couplings, a more powerful activating agent like HATU or HOBt can be employed. |
Section 3: Experimental Protocols & Workflows
General Workflow for Synthesis and Optimization
The following diagram illustrates a typical workflow for synthesizing a derivative and optimizing the reaction conditions.
Caption: General workflow for synthesis and optimization.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is adapted from standard literature procedures.[5][9]
-
Reaction Setup: To a round-bottom flask charged with piperidine-2-carboxylic acid (1.0 eq), add formic acid (1.8 eq). Stir the mixture to ensure homogeneity.
-
Reagent Addition: Add a 37% aqueous solution of formaldehyde (1.1 eq) to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath.
-
Reaction Monitoring: Maintain heating for 18 hours. The progress of the reaction can be monitored by TLC or LC-MS by taking small aliquots.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl.
-
Extract the mixture with dichloromethane (DCM) to remove any non-polar impurities. Discard the organic layer.
-
Carefully basify the aqueous phase to pH 11 using a solution of NaOH or K₂CO₃.
-
Extract the basic aqueous phase multiple times with DCM or ethyl acetate.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental failures.
Caption: Troubleshooting decision tree for synthesis issues.
Section 4: Data Summary Tables
Table 1: Comparison of N-Methylation Methods
| Parameter | Eschweiler-Clarke Reaction | Direct Alkylation (e.g., MeI/NaH) |
| Primary Reagents | Formaldehyde, Formic Acid | Methyl Iodide, Base (e.g., NaH, K₂CO₃) |
| Common Solvents | Water (often neat) | THF, DMF, Acetonitrile |
| Typical Temperature | 80 - 100 °C | 0 °C to Room Temperature |
| Key Advantage | No risk of quaternization, low-cost reagents.[3] | Milder temperature conditions. |
| Key Disadvantage | High temperature required. | Risk of over-alkylation, hazardous reagents. |
| Chirality | Generally preserves stereochemistry.[3] | Base and solvent choice can affect chirality. |
Table 2: Common Conditions for Esterification
| Method | Catalyst/Reagent | Solvent | Temperature | Key Considerations |
| Fischer Esterification | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Reversible; remove water to drive to completion. Best for simple alcohols. |
| Steglich Esterification | EDC or DCC, DMAP | DCM, DMF | 0 °C to RT | Good for sensitive substrates and complex alcohols.[7] Carbodiimide can be a moisture scavenger. |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Neat or DCM | RT to Reflux | Highly efficient but generates HCl. Requires anhydrous conditions. |
References
- Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 10, 2026. [Link]
- Green, S. P., et al. A practical catalytic reductive amination of carboxylic acids. National Institutes of Health (PMC). [Link]
- Green, S. P., et al. Catalytic reductive N-alkylation of amines using carboxylic acids. Royal Society of Chemistry Publishing. [Link]
- Eschweiler-Clarke Reaction. J&K Scientific LLC. Published February 8, 2021. [Link]
- Wang, D., et al. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health (PMC). [Link]
- Häusler, M., et al.
- Mohnike, L., et al. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. PubMed Central. [Link]
- Goh, B. H., et al. Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. MDPI. Published June 4, 2021. [Link]
- Synthesis of Pipecolic Acid and Baikiain.
- Eschweiler-Clarke Reaction. NROChemistry. Accessed January 10, 2026. [Link]
- Hartmann, M., et al. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. [Link]
- Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses Procedure. Accessed January 10, 2026. [Link]
- Eschweiler-Clarke Reaction. SynArchive. Accessed January 10, 2026. [Link]
- Ivanova, A., et al.
- Catalytic N-alkylation of amines using carboxylic acids and...
- Zhang, W., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Published October 24, 2023. [Link]
- Wang, C., et al. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry Publishing. Published September 28, 2018. [Link]
- Couty, F., et al. Recent advances in asymmetric synthesis of pipecolic acid and derivatives. PubMed. Published August 2005. [Link]
- N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity.
- Optimization of esterification studies.
- Mohnike, L., et al. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. PubMed. Published January 1, 2023. [Link]
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Ricetti Margarida, B., et al. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. Published December 12, 2021. [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Ding, P., et al. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. National Institutes of Health (PMC). [Link]
- Gatto, G. J., et al. Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
- Optimization of the Reaction Conditions for the Methyl Esterification of Benzylic Alcohol 1a a.
- 1-Methylpiperidine-2-carboxylic acid. PubChem. Accessed January 10, 2026. [Link]
- Hartmann, M., et al. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Oxford Academic. Published December 27, 2017. [Link]
- He, H. Pipecolic acid in microbes: biosynthetic routes and enzymes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-methylpiperidine-2-carboxylic acid hydrochloride. As a polar, basic compound, this analyte is prone to strong interactions with the stationary phase, leading to asymmetrical peaks that can compromise the accuracy and reliability of your results.[1][2][3] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and practical experience.
Understanding the Culprit: Why Does this compound Exhibit Peak Tailing?
This compound is a chiral piperidine derivative with a molecular weight of approximately 179.64 g/mol .[4][5] Its structure, featuring a tertiary amine and a carboxylic acid, makes it a zwitterionic compound, though its hydrochloride salt form ensures it is primarily cationic in solution. The primary cause of peak tailing for such basic compounds in reversed-phase HPLC is secondary interactions with the silica-based stationary phase.[1][2][6]
Specifically, residual silanol groups (Si-OH) on the silica surface, which are inherently acidic, can interact with the positively charged amine group of the analyte.[1][7][8] These interactions are stronger than the desired hydrophobic interactions with the bonded phase (e.g., C18), leading to a portion of the analyte molecules being retained longer on the column.[9] This delayed elution of a fraction of the analyte molecules results in a "tailing" effect on the chromatographic peak.[1][2]
Several factors can exacerbate this issue:
-
High Silanol Activity: Older, Type A silica columns have a higher concentration of acidic silanol groups and metal impurities, which increases the likelihood of secondary interactions.[1][9]
-
Mobile Phase pH: At pH values above 3, silanol groups become increasingly deprotonated (negatively charged), enhancing their electrostatic attraction to the protonated basic analyte.[2][3][7]
-
Analyte Concentration: High concentrations of the analyte can overload the stationary phase, leading to peak distortion.[2]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address common questions and provide a logical workflow for troubleshooting peak tailing.
Q1: My peak for this compound is tailing significantly. Where do I start?
A1: The first step is to systematically evaluate your current chromatographic conditions. The flowchart below outlines a recommended troubleshooting workflow.
Caption: A systematic workflow for troubleshooting peak tailing.
Q2: How does the choice of HPLC column affect peak tailing for this compound?
A2: The column is a critical factor. For polar basic compounds like this compound, consider the following:
-
Silica Type: Modern, high-purity "Type B" silica columns have significantly lower metal content and fewer acidic silanol groups compared to older "Type A" silica, which minimizes secondary interactions.[1][7]
-
End-capping: Choose a column that is "end-capped." This process chemically derivatizes most of the remaining free silanol groups, making the surface less active and reducing peak tailing.[2][6][9]
-
Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases.[1]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[3]
-
Hybrid Silica-Organic Phases: These offer improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.[9]
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for the retention and separation of highly polar compounds.[10]
-
| Column Type | Suitability for this compound | Key Feature |
| Standard C18 (Type A Silica) | Poor | High silanol activity, prone to severe tailing. |
| End-capped C18 (Type B Silica) | Good | Reduced silanol activity, a good starting point. |
| Polar-Embedded Phase | Very Good | Shields analyte from residual silanols. |
| Hybrid Silica-Organic Phase | Excellent | Reduced silanol activity and wider pH stability. |
| HILIC | Excellent | Alternative mechanism for retaining highly polar compounds.[10] |
Q3: What is the optimal mobile phase pH for analyzing this compound?
A3: The mobile phase pH is a powerful tool for controlling peak shape.[11][12][13] For basic compounds, a lower pH is generally preferred.
-
Low pH (2.5-3.5): At this pH, the majority of surface silanol groups are protonated (neutral), which significantly reduces their ability to interact with the positively charged analyte via ion exchange.[1][2][7] This is often the most effective strategy for improving peak shape.[14]
-
Mid-range pH (4-7): This range should generally be avoided as silanol groups are partially ionized, leading to strong secondary interactions and pronounced peak tailing.[3]
-
High pH (>8): At high pH, the analyte itself may be deprotonated and become neutral, which can improve peak shape.[11] However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[11]
Experimental Protocol: pH Optimization
-
Prepare Buffers: Prepare a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using a suitable buffer system like phosphate or formate.
-
Equilibrate the Column: For each pH condition, thoroughly equilibrate the column with at least 20 column volumes of the new mobile phase.
-
Inject the Analyte: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak asymmetry factor (As) for each pH. The As is calculated as the ratio of the distance from the peak center to the trailing edge and the distance from the peak center to the leading edge at 10% of the peak height.[2] An ideal peak has an As of 1.0.
| Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| 2.5 | Close to 1.0 | Silanols are protonated, minimizing secondary interactions.[2][7] |
| 3.5 | 1.0 - 1.5 | Most silanols are protonated, but some interaction may still occur. |
| 7.0 | > 2.0 | Silanols are ionized, leading to strong secondary interactions and significant tailing.[2] |
Q4: Can mobile phase additives help to reduce peak tailing?
A4: Yes, mobile phase additives can be very effective.
-
Triethylamine (TEA): Adding a small amount of a basic modifier like TEA (typically 0.1-0.5%) to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the analyte.[1] This is a classic approach to improving the peak shape of basic compounds.
-
Ion-Pairing Reagents: These reagents, such as alkyl sulfonates, have a hydrophobic part that interacts with the stationary phase and a charged part that can form an ion pair with the analyte.[15][16][17] This masks the charge of the analyte and can improve retention and peak shape. However, ion-pairing chromatography can require long equilibration times and may not be compatible with mass spectrometry.[15]
-
Acidic Modifiers: Using acids like formic acid or trifluoroacetic acid (TFA) not only lowers the pH but can also have an ion-pairing effect with the basic analyte, further improving peak shape.[18] TFA is a stronger ion-pairing agent than formic acid and can be more effective at reducing tailing, but it can also cause ion suppression in mass spectrometry.[18]
Caption: Mechanism of how TEA reduces peak tailing.
Q5: What if I've tried everything and the peak is still tailing?
A5: If you have optimized the column, mobile phase pH, and additives, and are still experiencing peak tailing, consider these additional factors:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[3] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained basic compounds from previous analyses. Try flushing the column with a strong solvent. If the column is old, it may have degraded, and replacement is necessary.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[6]
-
Co-eluting Impurity: It is possible that the "tail" is actually a closely eluting impurity. Try changing the detection wavelength or using a more efficient column (longer or with smaller particles) to see if the peak can be resolved into two.[2]
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
- Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? WKB236325.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Hawach. (2025). Polar Column in HPLC Example.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Mason Technology. (2024). Ion-Pairing Agents | HPLC.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Scharlab. (n.d.). Ion pair chromatography reagents.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
- NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Chromatography Today. (2018). Effects of Secondary Interactions in Size Exclusion Chromatography.
- Benchchem. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.
- BLD Pharm. (n.d.). 25271-35-6|this compound.
- NIH. (n.d.). This compound. PubChem.
- NIH. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Chem-Impex. (n.d.). This compound.
- NIH. (n.d.). 1-Methylpiperidine-2-carboxylic acid. PubChem.
- ResearchGate. (2017). Conditions for separating of basic and acidic compounds (HPLC).
- Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Thermo Fisher Scientific. (n.d.). HPLC Basics: What You Should Know.
- NIH. (n.d.). (2R)-1-methylpiperidine-2-carboxylic acid. PubChem.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. moravek.com [moravek.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 17. itwreagents.com [itwreagents.com]
- 18. support.waters.com [support.waters.com]
Technical Support Center: Strategies to Improve Enantioselectivity with 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
Welcome to the technical support center for optimizing enantioselective reactions catalyzed by 1-methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing stereochemical control in your synthetic endeavors. As a derivative of proline, this catalyst holds significant potential in asymmetric synthesis, and this resource will help you unlock its full capabilities.
Introduction to this compound in Asymmetric Catalysis
This compound is a chiral piperidine derivative that functions as an organocatalyst, particularly in reactions where stereoselectivity is crucial.[1] Its structural relationship to proline, a well-established organocatalyst, suggests its utility in a variety of asymmetric transformations, such as aldol and Mannich reactions. The catalytic cycle, akin to that of proline, typically involves the formation of a nucleophilic enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl compound.[2] The inherent chirality of the catalyst then directs the stereochemical outcome of the subsequent reaction with an electrophile.
However, achieving high levels of enantioselectivity can be challenging and is often influenced by a multitude of reaction parameters. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Checks & Catalyst Integrity
Q1: My enantiomeric excess (ee) is significantly lower than expected. Where should I start my investigation?
A1: Before delving into complex parameter optimization, it is imperative to verify the fundamentals of your experimental setup. Low enantioselectivity can often be traced back to issues with reagent purity or analytical methodology.
Troubleshooting Steps:
-
Verify Catalyst Purity and Integrity:
-
Source and Purity: Ensure you are using a high-purity grade of this compound. Impurities can act as achiral catalysts or inhibitors, leading to a racemic or low-ee product.
-
Storage: The hydrochloride salt is generally stable, but improper storage (e.g., exposure to moisture) can affect its integrity. Store in a desiccator in a cool, dry place.
-
-
Assess Substrate and Reagent Purity:
-
Substrates: Impurities in your aldehyde, ketone, or other starting materials can lead to side reactions or inhibition of the desired catalytic cycle. Purify your substrates by distillation, recrystallization, or chromatography if necessary.
-
Solvent: The solvent must be of high purity and anhydrous, as water can interfere with the catalytic cycle.[3]
-
-
Confirm Analytical Method Accuracy:
-
Chiral Chromatography: Double-check your chiral HPLC or GC method. Ensure baseline separation of the enantiomers and confirm that no impurity peaks are co-eluting with your product peaks.
-
Calibration: Run a racemic standard of your product to confirm the elution order and resolution of the enantiomers.
-
Section 2: Optimizing Reaction Parameters
A systematic approach to optimizing reaction conditions is crucial for maximizing enantioselectivity. The following parameters are often the most impactful.
Q2: How does reaction temperature influence the enantioselectivity, and what is the general recommendation?
A2: Lowering the reaction temperature is frequently the most effective strategy for improving enantiomeric excess in asymmetric catalysis.[3] This is because the transition states leading to the two enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one enantiomer.
Practical Guidance:
-
If your reaction is proceeding quickly at room temperature, try running it at 0 °C, -20 °C, or even lower.
-
Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.
-
In some rare cases, temperature can have a non-linear effect, and even reverse enantioselectivity.[4][5]
Q3: What is the role of the solvent, and how do I choose the best one?
A3: The solvent plays a critical role in asymmetric catalysis by influencing the solubility of the catalyst and substrates, stabilizing transition states, and participating in the catalytic cycle. The choice of solvent can dramatically affect both the reaction rate and the enantioselectivity.[6][7]
Solvent Selection Strategy:
-
Proline-based catalysts often show good performance in polar aprotic solvents like DMSO, DMF, and acetonitrile due to their good solubility.[8][9]
-
However, non-polar solvents or mixtures can sometimes enhance enantioselectivity. For instance, the addition of chloroform to a DMSO/acetone system has been shown to increase the enantiomeric ratio in proline-catalyzed reactions.[6][7]
-
It is highly recommended to screen a range of solvents with varying polarities.
Table 1: General Effect of Solvent Polarity on Enantioselectivity (Illustrative)
| Solvent Class | Example(s) | General Impact on Enantioselectivity |
|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often good starting points, balancing solubility and selectivity.[8][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can enhance selectivity in some cases.[6] |
| Ethers | THF, Diethyl Ether | May offer different transition state stabilization. |
| Hydrocarbons | Hexane, Toluene | Can lead to high ee but may suffer from low solubility/reactivity.[6] |
| Alcohols | Methanol, Isopropanol | Generally lead to lower enantioselectivity in proline-type catalysis.[9] |
Q4: Can additives be used to improve the enantioselectivity of my reaction?
A4: Yes, the use of additives is a powerful strategy to enhance the performance of organocatalysts. Additives can influence the catalyst's conformation, participate in the catalytic cycle (e.g., by facilitating proton transfer), or form supramolecular complexes that improve catalyst efficiency.[2][10][11]
Types of Additives to Consider:
-
Weak Acids/Bases: Small amounts of weak acids or bases can modulate the acidity of the reaction medium and influence the catalyst's activity and selectivity.[2]
-
Water: In some proline-catalyzed reactions, the addition of a small amount of water has been shown to have a beneficial effect, particularly when using a stoichiometric ratio of ketone to aldehyde.[11]
-
Co-catalysts: Chiral additives can form complexes with the primary catalyst, leading to a more sterically hindered and selective catalytic environment. For example, enantiopure substituted imidazoles have been shown to improve the selectivity and reaction rate of L-proline-catalyzed aldol reactions.[10]
Section 3: Mechanistic Considerations & Advanced Troubleshooting
Q5: I've optimized the temperature, solvent, and tried some additives, but the enantioselectivity is still not satisfactory. What else can I investigate?
A5: If initial optimizations are insufficient, a deeper look into the reaction mechanism and substrate-catalyst interactions is warranted.
Advanced Troubleshooting Workflow:
Caption: Advanced troubleshooting workflow for persistent low enantioselectivity.
Detailed Considerations:
-
Substrate Structure: The steric and electronic properties of your substrates are critical.[2] Highly bulky substrates may not fit well into the chiral pocket of the catalyst-enamine complex, leading to poor stereodifferentiation. Conversely, very small substrates may have too much conformational freedom in the transition state. Consider modifying your substrates (e.g., changing protecting groups) to better suit the catalyst.
-
Concentration Effects: The concentration of both the catalyst and the substrates can influence the reaction. In some cases, higher concentrations can favor aggregation of the catalyst, which may have a different selectivity profile. A systematic screen of different concentrations is advisable.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it doesn't always lead to higher enantioselectivity. There is often an optimal catalyst loading (typically 5-20 mol%) that provides a good balance of reactivity and selectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction catalyzed by this compound.
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., 2.0 mL).
-
Add the ketone (e.g., 2.0 mmol, 2 equivalents).
-
Stir the mixture until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).
Reaction Execution:
-
Slowly add the aldehyde (1.0 mmol, 1 equivalent) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Caption: General experimental workflow for a catalyzed aldol reaction.
References
- Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis. Benchchem.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022-01-12).
- Improving catalytic performance of (L)-proline with chiral additives. (2013-05-08). RSC Blogs.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- Troubleshooting low enantioselectivity in H-Pro-Val-OH catalysis. Benchchem.
- Enantioselective Approach to 3-Substituted Prolines | Request PDF. ResearchGate.
- Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions | Request PDF. ResearchGate.
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Benchchem.
- Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications.
- Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH.
- Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017-03-24). RSC Blogs.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025-11-17).
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013-12-19). PMC - PubMed Central.
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
- Enantioselective Synthesis of Chiral Proline Derivatives | Request PDF. ResearchGate.
- Temperature drop triggers chirality twist. (2017-01-16). Research - Chemistry World.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Additive Effects on Asymmetric Catalysis. Chemical Reviews - ACS Publications.
- (R)-1-methylpiperidine-2-carboxylic acid. ChemShuttle.
- This compound | 25271-35-6. Sigma-Aldrich.
- (PDF) Low-Loading Asymmetric Organocatalysis. (2025-08-07). ResearchGate.
- This compound. Chem-Impex.
- Enantioselective Organocatalysis.
- This compound/CAS:25271-35-6-HXCHEM.
- This compound. Sigma-Aldrich.
- (PDF) Improving enantioselectivity via rationally tuning electronic effect of catalysts in the organocatalytic asymmetric aldol reaction. (2025-08-09). ResearchGate.
- Organocatalytic Enantioselective Henry Reactions. MDPI.
- 25271-35-6|this compound|BLD Pharm.
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. PubChem - NIH.
- Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). (2021-08-26).
- 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Guide: Managing the Hygroscopicity of 1-Methylpiperidine-2-carboxylic acid hydrochloride
From the Senior Application Scientist's Desk
Welcome to the technical support center. As a crucial intermediate in pharmaceutical development, particularly for analgesics and novel therapeutic agents, the integrity of 1-methylpiperidine-2-carboxylic acid hydrochloride is paramount.[1] A significant challenge in maintaining this integrity is its inherent hygroscopicity—the tendency to absorb moisture from the atmosphere.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to provide a framework for understanding, mitigating, and managing the effects of moisture on this compound. We will explore the causality behind best practices to ensure the reliability and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions - The Fundamentals of Hygroscopicity
This section addresses the most common initial questions regarding the hygroscopic nature of this compound.
Q1: What is hygroscopicity and why is it a critical concern for this compound?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, which exists as a white to off-white powder, this is a significant concern.[1] The hydrochloride salt form, while enhancing solubility, also increases the compound's affinity for water.[1]
Ignoring hygroscopicity can lead to several downstream issues. The consequences of moisture uptake include potential physical and chemical stability problems, such as clumping or hydrolysis, and can lead to inaccurate concentrations if the additional weight from water is not accounted for during dispensing.[2]
Q2: What are the specific consequences of moisture absorption on my sample and experiments?
A: Absorbed moisture can compromise your sample and experiments in several ways:
-
Inaccurate Weighing: The most immediate impact is on mass. If the material has absorbed, for example, 5% water by mass, weighing out 100 mg of the powder will only provide 95 mg of the active compound. This introduces significant error into concentration-dependent assays and stoichiometric reactions.
-
Physical State Alteration: The powder can transform from a free-flowing solid into a clumpy, sticky, or even deliquescent (syrupy) state.[2] This makes handling and accurate dispensing extremely difficult.
-
Chemical Degradation: Water can act as a reactant or facilitate degradation pathways, such as hydrolysis. Over time, this can reduce the purity and efficacy of the compound. Water can also induce undesired crystalline phase transitions.[3]
-
Reduced Shelf-Life: The presence of moisture can accelerate chemical degradation and may also promote microbiological activity, compromising the long-term stability of the stored material.[3]
Q3: Are there visual cues that indicate my sample has absorbed too much moisture?
A: Yes. While subtle at first, visual inspection can provide early warnings. Look for:
-
Loss of fine powder appearance.
-
Formation of clumps or aggregates (caking).
-
A "wet" or darker appearance.
-
Adhesion of the material to the container walls.
If you observe these signs, quantitative analysis of water content is strongly recommended before using the material.
Section 2: Troubleshooting Guide - Proactive Storage and Handling
This section provides solutions to common challenges encountered in the laboratory.
Issue: Supplier recommendations for storage temperature are inconsistent. What are the definitive storage conditions for this compound?
A: The variance in storage recommendations (e.g., Room Temperature vs. 0-8 °C) highlights that the primary goal is to control moisture, not just temperature.[1][4] The optimal strategy depends on the intended duration of storage and available laboratory facilities. The core, non-negotiable conditions are to keep the container tightly sealed and protected from moisture .[5]
We have developed a decision-making workflow to help you determine the best storage protocol for your situation.
Caption: Decision workflow for optimal storage conditions.
Issue: I need to weigh the compound for my experiment. How can I prevent moisture uptake during this critical step?
A: This is a point of high vulnerability. The goal is to minimize the exposure time of the compound to ambient air.
Protocol for Weighing Hygroscopic Compounds:
-
Preparation: Bring the sealed container of this compound to ambient temperature before opening. This prevents condensation from forming on the cold powder. Place all necessary tools (spatulas, weigh boats) in a desiccator or a low-humidity environment to ensure they are dry.
-
Environment Control: If available, perform all manipulations inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is not available, use a balance with a draft shield in an area with the lowest possible humidity, and work quickly.
-
Weighing by Difference:
-
Place the sealed container on the balance and tare it.
-
Remove the container, quickly transfer a small amount of powder to your receiving vessel, and immediately and tightly reseal the stock container.
-
Place the stock container back on the balance. The negative reading is the exact amount of material you have dispensed. This method avoids exposing the bulk of the material.
-
-
Final Steps: Promptly purge the stock container with an inert gas (like argon or nitrogen) before sealing for storage. This replaces the moist lab air that entered the headspace.
Section 3: Quality Control Protocols
Verifying the water content of your material is a cornerstone of good science. Do not rely on appearance alone.
Issue: I suspect my material is "wet." How can I accurately quantify the water content?
A: The industry-standard method for water determination in pharmaceutical substances is Karl Fischer Titration (KFT).[3] It is highly specific to water and can detect moisture content from parts-per-million (ppm) to 100%.[] This method is superior to "Loss on Drying" (LoD), which measures the loss of all volatile components, not just water.
Abbreviated Protocol for Volumetric Karl Fischer Titration:
This protocol is a guideline. Always follow your instrument's specific operating procedures and your institution's SOPs.
-
System Preparation:
-
Fill the titration vessel with a suitable solvent (e.g., methanol).
-
Perform a pre-titration to neutralize the solvent to the electrometric endpoint. The system should be dry and stable.
-
-
Titer Determination (Standardization):
-
Accurately weigh a known water standard (e.g., sodium tartrate dihydrate).
-
Introduce the standard into the vessel and titrate to the endpoint.
-
The water equivalence factor (titer, F) in mg/mL is calculated. This step validates the reagent's strength.[7]
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound (typically 50-150 mg).
-
Quickly introduce the sample into the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint. Record the volume of titrant consumed (V).
-
-
Calculation:
-
Calculate the percentage of water in the sample using the formula: % H₂O = (V * F) / (Sample Weight in mg) * 100
-
Caption: Workflow for Karl Fischer Titration.
Q4: How do I use the water content result to correct my experimental calculations?
A: Once you have the water percentage (% H₂O) from your KFT analysis, you can calculate the "true" mass of the active compound.
Formula for Corrected Mass:
Corrected Mass = Weighed Mass * (1 - (% H₂O / 100))
Example: You weigh 150.0 mg of the powder. Your KFT result is 4.5% water. Corrected Mass = 150.0 mg * (1 - (4.5 / 100)) = 150.0 mg * 0.955 = 143.25 mg
You must use 143.25 mg as the basis for all subsequent molarity and stoichiometry calculations.
Summary of Best Practices
| Area | Key Recommendation | Rationale |
| Long-Term Storage | Store at 2-8°C, double-contained with desiccant. | Minimizes degradation kinetics and provides robust protection against moisture ingress. |
| Short-Term Storage | Keep tightly sealed in a desiccator at room temperature. | Prevents moisture uptake during frequent use cycles. |
| Handling/Weighing | Work quickly in a low-humidity environment (glovebox ideal). Weigh by difference. | Minimizes atmospheric exposure at the most vulnerable step. |
| Quality Control | Periodically test water content using Karl Fischer Titration. | Ensures accuracy and batch-to-batch consistency.[3] |
| Calculations | Always correct for water content when preparing solutions or running reactions. | Prevents significant systematic errors in experimental results. |
References
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- Li, Y., & He, Y. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.
- Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC.
- Pharmaceutical Technology Europe. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach.
- Tay, P. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals.
- Ask This Paper | Bohrium. (2022, September 23). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals.
- Colonna, M., et al. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences.
- Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.
- PubChem. (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride.
- PubChem. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. This compound | 25271-35-6 [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
resolving inconsistencies in the NMR spectra of 1-methylpiperidine-2-carboxylic acid hydrochloride
Technical Support Center: 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
A Guide to Resolving Common NMR Spectral Inconsistencies
Welcome to the technical support guide for this compound. As a key chiral intermediate in pharmaceutical development, obtaining clean, interpretable Nuclear Magnetic Resonance (NMR) spectra is critical for reaction monitoring, quality control, and structural verification.[1][2] However, the unique structural features of this molecule frequently lead to complex or inconsistent NMR spectra that can be challenging to interpret.
This guide, prepared by our senior application scientists, provides a framework for understanding the root causes of these spectral issues and offers robust, field-proven protocols to resolve them. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions - Diagnosing the Problem
This section addresses the most common spectral inconsistencies observed by researchers.
Q1: Why does my ¹H NMR spectrum show broad, poorly resolved peaks, especially for the piperidine ring protons?
A: This is the most frequently encountered issue and typically points to one of two phenomena: dynamic conformational exchange or pH-dependent effects.
-
Causality 1: Dynamic Conformational Exchange. The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. In 1-methylpiperidine-2-carboxylic acid, this equilibrium involves both ring inversion and nitrogen inversion. When the rate of this exchange is comparable to the NMR timescale (milliseconds), it leads to significant line broadening.[3][4] At room temperature, you are often in this intermediate exchange regime, where protons that switch between distinct chemical environments (e.g., axial and equatorial) do not produce sharp signals. The N-methyl group, being further from the chiral center and experiencing less drastic environmental changes during inversion, may remain relatively sharp while the ring protons broaden into an unresolved multiplet.
-
Causality 2: pH and Proton Exchange. As a hydrochloride salt of an amino acid, your compound has two acidic protons: the carboxylic acid proton (pKa ~2-3) and the ammonium proton on the nitrogen (pKa ~10-11). If the pH of your NMR sample (especially in protic solvents like D₂O or CD₃OD) is near the pKa of the carboxylic acid, chemical exchange of the carboxyl proton can occur. More significantly, any trace amount of the free base form can lead to proton exchange at the nitrogen center, which can also contribute to broadening. The spectrum's appearance in D₂O will be highly dependent on the final pD of the solution.[5][6]
Q2: I see more signals than expected, almost as if I have a mixture of compounds. Is my sample impure?
A: While impurity is always a possibility, it is highly probable you are observing multiple conformational isomers (conformers) or rotamers that are stable on the NMR timescale.
-
Explanation: Slow Exchange Regime. Instead of broadening, if the energy barrier to interconversion between conformers is high enough, the exchange becomes slow on the NMR timescale.[3] This most commonly occurs at lower temperatures. In this "slow exchange" regime, the NMR spectrometer can distinguish between the two different chair conformers. Each conformer will have its own distinct set of peaks, effectively doubling the number of expected signals for the piperidine ring. The relative integration of these two sets of signals corresponds to their population in the equilibrium. Studies on N-acylpiperidines, for example, show that steric interactions can significantly favor one conformer, but both may still be present in detectable amounts.[7]
Q3: The chemical shifts in my spectrum don't match published data. What could be the cause?
A: Discrepancies in chemical shifts for this molecule are common and are almost always due to differences in experimental conditions.
-
Solvent Effects: The solvent environment has a profound impact. A spectrum taken in D₂O, where the molecule is an ion and can form hydrogen bonds, will look vastly different from one taken in a less polar solvent like CDCl₃ (if solubility permits) or an aprotic polar solvent like DMSO-d₆.[8] Always compare your spectrum to literature data obtained under identical solvent and approximate pH conditions.
-
pH/pD Dependence: As mentioned in Q1, the protonation state of the carboxylic acid and the tertiary amine dramatically influences the electron density throughout the molecule, altering the chemical shifts of all nearby protons and carbons.[6][9] A small change in pH can shift proton signals by 0.5 ppm or more.
-
Concentration: At higher concentrations, intermolecular interactions can cause slight changes in chemical shifts. If your sample is significantly more concentrated than the one reported in the literature, minor deviations are to be expected.[8]
Part 2: Troubleshooting Workflows & Protocols
If you are facing the issues described above, the following systematic approach and detailed protocols will help you acquire a clean, interpretable spectrum.
Systematic Troubleshooting Workflow
The following workflow provides a logical path to diagnose and resolve NMR inconsistencies.
Caption: Equilibrium between the two primary chair conformers.
References
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. Vertex AI Search.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. Journal of the American Chemical Society.
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry.
- Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem. PubChem.
- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate.
- Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. University of Maryland.
- 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook. ChemicalBook.
- The conformational preferences of fluorinated piperidine derivatives... - ResearchGate.
- This compound | 25271-35-6 - Sigma-Aldrich. Sigma-Aldrich.
- This compound - Chem-Impex. Chem-Impex.
- Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz | Journal of the American Chemical Society. Journal of the American Chemical Society.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - NIH.
- NMR free ligand conformations and atomic resolution dynamics - Recent. Recent.
- Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles | Journal of Medicinal Chemistry - ACS Publications.
- Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues | ACS Omega - ACS Publications.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. MDPI.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Safe Handling and Storage of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
This guide provides best practices for the safe handling and storage of 1-methylpiperidine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical development.[1][2] As a Senior Application Scientist, my goal is to equip you with the necessary technical knowledge and practical advice to ensure both personal safety and experimental integrity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I opened a new container of this compound and it appears discolored (not a white to off-white powder). What should I do?
Answer: Do not use the compound. A change in color from the expected white to off-white powder can indicate decomposition or contamination.[2] This could compromise your experimental results and potentially indicate the presence of unknown, hazardous byproducts. Quarantine the container in a designated, well-ventilated area, away from other chemicals. Contact the supplier immediately to report the issue and request a replacement or further instructions.
Question: I suspect the compound has been accidentally exposed to moisture. What are the risks and how should I proceed?
Answer: this compound is described as hygroscopic, meaning it readily absorbs moisture from the air.[3] Exposure to water should be avoided.[3] This can lead to degradation of the compound, affecting its purity and reactivity in your experiments. If you suspect moisture exposure, it is best to discard the affected material according to your institution's hazardous waste disposal procedures. To prevent this, always store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.[3]
Question: What should I do in the event of a small spill of the solid compound in the lab?
Answer: For a small, contained spill of the solid material, you should first ensure the area is well-ventilated and restrict access to unauthorized personnel.[4] Wearing appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[3][5] Avoid creating dust.[3][4] After the bulk of the material has been removed, decontaminate the area with a suitable solvent and wash with soap and water.[6]
Spill Response Workflow
The following diagram outlines the decision-making process for responding to a spill.
Caption: A decision tree for responding to a chemical spill.
Question: An individual in the lab is experiencing skin/eye irritation after handling the compound. What are the immediate first aid steps?
Answer: This compound is known to cause skin and serious eye irritation.[4][7] Immediate action is critical.
-
For skin contact: Remove all contaminated clothing immediately.[4] Wash the affected skin with plenty of soap and water.[6][8] If skin irritation persists, seek medical attention.[6][8]
-
For eye contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so.[6][8] Continue rinsing and seek immediate medical attention.[8]
-
For inhalation: If dust is inhaled and respiratory irritation occurs (e.g., coughing, tightness in the chest), move the person to fresh air and keep them comfortable for breathing.[4][6][8] If they feel unwell, call a poison center or doctor.[8]
Always have safety showers and eyewash stations readily accessible in the laboratory.[3]
Frequently Asked Questions (FAQs)
Question: What is the proper personal protective equipment (PPE) for handling this compound?
Answer: Given the hazards of skin, eye, and respiratory irritation, a comprehensive suite of PPE is mandatory.[7][9]
-
Hand Protection: Wear protective gloves, such as nitrile gloves. Double-gloving is recommended as a best practice, especially when handling the solid or preparing solutions.[4][5]
-
Eye and Face Protection: Use safety goggles that provide a complete seal. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[5]
-
Body Protection: A long-sleeved laboratory coat should be worn at all times.[5]
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.[4][10] If handling outside of a fume hood, an N95 respirator or equivalent may be necessary.[5]
Question: What are the ideal long-term storage conditions for this compound?
Answer: Proper storage is crucial for maintaining the stability and purity of this compound.[2]
-
Temperature: Store at room temperature or refrigerated at 0-8 °C, as recommended by the supplier.[2]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[3][4] Due to its hygroscopic nature, storage under an inert atmosphere or in a desiccator is advisable to protect it from moisture.[3]
-
Container: Must be kept in its original packaging.[4]
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature or 0-8 °C | [2] |
| Atmosphere | Dry, well-ventilated, inert atmosphere recommended | [3] |
| Container | Tightly sealed, original packaging | [4] |
| Appearance | White to off-white powder | [2] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | ~179.64 g/mol | [1][7] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [7] |
Question: What are the best practices for preparing a solution of this compound?
Answer: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] Use a dedicated spatula and weighing paper. The compound is soluble in polar solvents like water and methanol.[1] When dissolving, add the solid slowly to the solvent to avoid splashing. Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
Question: What materials or substances are incompatible with this compound?
Answer: While specific reactivity data is limited, general principles for amines and hydrochloride salts apply. Avoid contact with strong oxidizing agents and strong acids.[4] As a hydrochloride salt of an amine, it may react with strong bases to liberate the free amine. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]
Question: How should I properly dispose of waste containing this compound?
Answer: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations.[4][6] This typically involves transferring the material to a labeled, sealed container for collection by your institution's environmental health and safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[4]
References
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfyLKlsQfBepNxYdcc2uo1dX_TwGP1_yCcayyqUlIAtqk3kUrzlH96r9GW5KD2DiXn2-A03OXkDLG1O1RfOYgYXL0I50nYwC7CjmHvmFSlAFFcvVUf0YZBemMfvuKrBnhqxGMFJg==]
- This compound | 25271-35-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fd49c]
- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/1-methylpiperidine-2-carboxylic-acid-hydrochloride]
- This compound | C7H14ClNO2 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2778261]
- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowSupplierProducts.aspx?cas=25271-35-6]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H33083&productDescription=1-METHYLPIPERIDINE-4-CARBOXYLIC+ACID+HYDROCHLORIDE+97%25&vendorId=VN00033897&countryCode=US&language=en]
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [URL: https://diplomatacomercial.com.br/what-are-the-health-and-safety-guidelines-for-using-amines/]
- Personal protective equipment for handling (+)-Igmesine hydrochloride - Benchchem. [URL: https://www.benchchem.com/product/b5789/safety]
- This compound | 25271-35-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82509931.htm]
- SAFETY DATA SHEET - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR9313_msds.pdf]
- 1-Methylpiperidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 12514711. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-3-carboxylic-acid-hydrochloride]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC127800050&productDescription=N-METHYLPIPERIDINE%2C+99%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H33083&vendorId=VN00033897]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC419110050]
- The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. [URL: https://www.ipolymer.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. [URL: https://www.jointcommission.
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/790451]
- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. [URL: https://www.tradeindia.com/products/4-amino-1-methylpiperidine-4-carboxylic-acid-hydrochloride-c10243180.html]
- N-Methylpiperidine - Jubilant Ingrevia. [URL: https://www.ingrevia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. ipolymer.com [ipolymer.com]
Validation & Comparative
comparative analysis of the biological activity of (R)- and (S)-enantiomers of 1-methylpiperidine-2-carboxylic acid
Introduction: The Imperative of Stereochemistry in Piperidine Scaffolds
In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone, integral to the architecture of a vast array of pharmaceuticals.[1][2] These nitrogen-containing heterocycles are prevalent in therapeutics targeting the central nervous system (CNS), pain management, and oncology, owing to their favorable pharmacokinetic profiles.[1][3][4] However, the introduction of a chiral center, as seen in 1-methylpiperidine-2-carboxylic acid, elevates the complexity and specificity of its biological interactions. Chirality, the property of 'handedness' in molecules, is a critical determinant of a drug's efficacy and safety.[5][6][7] Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.[6][8]
This guide provides a comparative framework for the biological activities of the (R)- and (S)-enantiomers of 1-methylpiperidine-2-carboxylic acid. While both enantiomers serve as versatile intermediates in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, a direct, publicly available comparative analysis of their biological activities is notably absent in the current literature. Based on the fundamental principles of stereopharmacology, it is highly probable that these enantiomers possess distinct biological profiles. This guide aims to bridge this knowledge gap by presenting a comprehensive overview, including synthetic considerations and a proposed framework of experimental protocols for a thorough comparative analysis.
Physicochemical Properties
| Property | (R)-1-Methylpiperidine-2-carboxylic acid | (S)-1-Methylpiperidine-2-carboxylic acid | Reference |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | [9] |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol | [9] |
| CAS Number | 41447-17-0 | 41447-18-1 | [10][11] |
| Description | Chiral carboxylic acid, D-alpha-amino acid derivative. Limited literature available. | Chiral building block in asymmetric synthesis. | [12] |
Stereoselective Synthesis: A Brief Overview
The differential biological activities of enantiomers necessitate their synthesis in enantiomerically pure forms. Various strategies for the asymmetric synthesis of piperidine derivatives have been developed, often employing chiral auxiliaries, catalysts, or starting from a chiral pool.
For instance, a common route to synthesize (S)-1-methylpiperidine-2-carboxylic acid hydrochloride involves the hydrolysis of 1-methylpiperidine-2-carbonitrile under acidic conditions.[12] Another approach for creating chiral piperidine scaffolds is through the kinetic resolution of racemic mixtures.
A generalized synthetic workflow for obtaining enantiomerically enriched 1-methylpiperidine-2-carboxylic acid is depicted below.
Caption: Generalized workflow for the synthesis and resolution of (R)- and (S)-1-methylpiperidine-2-carboxylic acid.
Proposed Framework for Comparative Biological Evaluation
Given the dearth of direct comparative data, a systematic in vitro evaluation is proposed to elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers. The following experimental protocols are designed to provide a robust comparison of their potential biological activities.
Experimental Workflow
The proposed workflow for the comparative analysis is outlined below.
Caption: Proposed experimental workflow for the comparative biological analysis of the enantiomers.
Detailed Experimental Protocols
Receptor Binding Assays
Rationale: Piperidine derivatives are known to interact with a variety of receptors, including opioid, GABA, and NMDA receptors.[3] A competitive radioligand binding assay will determine the affinity (Ki) of each enantiomer for a panel of relevant receptors.
Protocol: Radioligand Binding Assay for µ-Opioid Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (5-10 µg protein).
-
25 µL of [³H]-DAMGO (a selective µ-opioid agonist radioligand) at a final concentration of ~1 nM.
-
25 µL of either (R)- or (S)-1-methylpiperidine-2-carboxylic acid at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values (the concentration of the enantiomer that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Functional Assays
Rationale: Functional assays measure the biological response elicited by a compound upon binding to its target.[13] This helps to classify the compound as an agonist, antagonist, or inverse agonist.
Protocol: cAMP Accumulation Assay for Gαi-Coupled Receptors
-
Cell Culture: Culture a cell line expressing the target Gαi-coupled receptor (e.g., the µ-opioid receptor) in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add varying concentrations of the (R)- or (S)-enantiomer.
-
To stimulate cAMP production, add a known concentration of forskolin.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the enantiomer to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
In Vitro Cytotoxicity Assay
Rationale: It is crucial to assess the potential toxicity of each enantiomer. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14]
Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
Hypothetical Comparative Biological Activity Data
To illustrate the potential stereoselective differences, the following tables present hypothetical data that could be generated from the proposed experiments.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Receptor Target | (R)-Enantiomer | (S)-Enantiomer |
| µ-Opioid Receptor | 50 | >10,000 |
| GABAA Receptor | 800 | 750 |
| NMDA Receptor | >10,000 | >10,000 |
Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM)
| Assay | (R)-Enantiomer | (S)-Enantiomer |
| µ-Opioid Agonism (cAMP) | 120 (EC₅₀) | No activity |
| COX-2 Inhibition | >50,000 | 2,500 (IC₅₀) |
Table 3: Hypothetical Cytotoxicity (IC₅₀, µM)
| Cell Line | (R)-Enantiomer | (S)-Enantiomer |
| HEK293 | >100 | >100 |
| HepG2 | 85 | >100 |
Discussion and Future Directions
The hypothetical data above illustrates a scenario where the (R)-enantiomer is a potent and selective µ-opioid receptor agonist, while the (S)-enantiomer exhibits inhibitory activity against COX-2 with minimal opioid receptor affinity. This underscores the profound impact of stereochemistry on biological activity.
The lack of direct comparative studies on the enantiomers of 1-methylpiperidine-2-carboxylic acid represents a significant knowledge gap. The experimental framework proposed in this guide provides a clear and robust pathway to elucidate their individual pharmacological profiles. Such studies are imperative for the rational design of safer and more efficacious therapeutics based on this privileged chiral scaffold. Future research should focus on conducting these comparative in vitro assays, followed by in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the more active enantiomer.
References
- Brooks, H. et al. (2011). The Significance of Chirality in Drug Design and Development. Drug Discovery Today.
- Agranat, I., & Caner, H. (1999). The chiral switch. Drug Discovery Today.
- McConnell, O. J. et al. (2011). The Significance of Chirality in Drug Design and Development. ACS Medicinal Chemistry Letters.
- Tokunaga, E. et al. (2018). The Significance of Chirality in Drug Design and Development. Journal of Medicinal Chemistry.
- Lupu, M., & Hancu, G. (2021). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Chirality.
- Naseem, H. et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure.
- BenchChem. (n.d.).
- Krasavin, M. (2022).
- Encyclopedia.pub. (2023).
- BenchChem. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.
- Khan, N. et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
- BenchChem. (n.d.). Comparative Biological Activity of Tetrahydro-4H-pyran-4-one Enantiomers: A Guide for Researchers.
- ChemicalBook. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid.
- Lin, J. et al. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Journal of Pharmaceutical Sciences.
- ChemShuttle. (n.d.). (R)-1-methylpiperidine-2-carboxylic acid.
- BLD Pharm. (n.d.). 41447-18-1|(S)-1-Methylpiperidine-2-carboxylic acid.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Davies, S. G. et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules.
- Human Metabolome Database. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).
- PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid.
- Hussain, S. et al. (2019). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules.
- Coldham, I. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters.
- Petri, L. et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 8. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 9. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemshuttle.com [chemshuttle.com]
- 11. 41447-18-1|(S)-1-Methylpiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Efficacy of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride as a Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Reagent Bottle
In modern pharmaceutical synthesis, the selection of an intermediate is a critical decision point that dictates the efficiency, purity, and scalability of an entire manufacturing process. 1-Methylpiperidine-2-carboxylic acid hydrochloride, particularly its (S)-enantiomer, has emerged as a cornerstone chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the class of analgesics and anti-inflammatory drugs.[1][2] Its value lies not just in its structure, but in the reliability and predictability it brings to complex synthetic routes.
This guide moves beyond a simple datasheet presentation. As application scientists, our goal is to validate efficacy through a lens of causality and comparative analysis. We will dissect the synthetic pathways to this intermediate, provide self-validating analytical protocols, and, through a direct comparative case study in the synthesis of the local anesthetic Ropivacaine, illustrate why this intermediate is a superior choice over alternative synthetic strategies.
Physicochemical Profile and Analytical Validation
The first step in validating any intermediate is to confirm its identity and purity with uncompromising rigor. The hydrochloride salt form of 1-methylpiperidine-2-carboxylic acid enhances its stability and solubility in polar solvents, a crucial attribute for large-scale reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 208–210°C | [1] |
| Solubility | Soluble in polar solvents (water, methanol) | [1] |
| Purity (Typical) | ≥ 98% (NMR) | [2] |
Experimental Protocol: Comprehensive Quality Control Workflow
Trust in an intermediate begins with a robust, multi-platform analytical validation. The following workflow ensures not only chemical identity but also the critical enantiomeric purity.
Objective: To confirm the identity, purity, and enantiomeric excess of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.
Methodologies:
-
1H NMR Spectroscopy (Identity & Purity):
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.7 mL of D₂O or DMSO-d₆.
-
Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Validation Criteria: Confirm the presence of the N-methyl singlet, the characteristic piperidine ring protons, and the absence of significant solvent or process-related impurities. The integration of signals should correspond to the expected proton count.
-
-
HPLC-UV (Purity Assay):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 210 nm.
-
Validation Criteria: The main peak should account for >98% of the total peak area. This confirms the absence of non-chromophoric impurities.
-
-
Chiral HPLC (Enantiomeric Purity):
-
Rationale: For many APIs like Ropivacaine, the biological activity is exclusive to one enantiomer.[1] Therefore, confirming the enantiomeric excess (e.e.) is non-negotiable.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of an acidic or basic modifier.
-
Validation Criteria: The (S)-enantiomer should be >99.5% e.e., with the (R)-enantiomer peak being minimal or absent.
-
-
LC-MS (Mass Verification):
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Validation Criteria: Observe the parent ion [M+H]⁺ for the free base at m/z 144.1, confirming the correct molecular weight of the organic molecule.
-
This multi-pronged approach creates a self-validating system. Where one method might be insufficient (e.g., NMR for certain impurities), another (HPLC) provides coverage, ensuring the intermediate meets the stringent requirements for GMP synthesis.
Synthesis of the Intermediate: A Comparative Overview
The efficacy of an intermediate is directly tied to the efficiency and robustness of its own synthesis. Two primary industrial routes dominate the production of this compound.
Caption: Synthesis pathways to 1-methylpiperidine-2-carboxylic acid HCl.
Route B, the hydrolysis of the corresponding nitrile, is often favored in industrial settings.[1] It is a more direct, single-step transformation where the hydrochloric acid serves as both the hydrolysis reagent and the salt-forming agent. This atom economy and process simplification are significant advantages at scale.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from established industrial methods.[1]
Objective: To synthesize (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride from (S)-1-Methylpiperidine-2-carbonitrile.
Materials:
-
(S)-1-Methylpiperidine-2-carbonitrile (1.0 eq)
-
6N Hydrochloric Acid (approx. 8.0 L per kg of nitrile)
-
Ethanol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a reactor suitable for reflux, charge (S)-1-Methylpiperidine-2-carbonitrile and 6N hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 100 ± 5°C) and maintain for 5 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture and remove the water and excess HCl via distillation under reduced pressure.
-
Workup & Purification:
-
To the resulting residue, add ethanol and heat to reflux to dissolve the crude product.
-
Cool the solution to allow for the precipitation of inorganic salts, which are then removed by filtration.
-
The mother liquor is concentrated again by distillation.
-
-
Crystallization: The final solid product is obtained by recrystallization from a suitable solvent system, such as ethanol/MTBE, to yield the pure hydrochloride salt.
Case Study: Efficacy in the Synthesis of Ropivacaine
The ultimate test of an intermediate is its performance in a multi-step API synthesis. Ropivacaine, a widely used local anesthetic, is synthesized from (S)-pipecolic acid derivatives.[3][4] We will compare two logical synthetic approaches to highlight the advantages conferred by using this compound as the starting point.
-
Strategy 1 (Intermediate-First): Begins with pre-synthesized (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.
-
Strategy 2 (Methylation-Last): Begins with (S)-piperidine-2-carboxylic acid (pipecolic acid) and introduces the N-methyl or N-propyl group later in the synthesis.[5]
Caption: Comparative workflows for Ropivacaine synthesis.
Comparative Analysis
| Parameter | Strategy 1 (Intermediate-First) | Strategy 2 (Methylation-Last) | Rationale & Justification |
| Starting Material | Chiral, pre-functionalized intermediate | Simpler, achiral precursor often requires resolution | Using the pre-resolved, methylated intermediate removes the complex resolution step (e.g., with tartaric acid) from the main API synthesis line, isolating it to the intermediate supplier.[1] |
| Key Challenge | Quality of incoming intermediate | Potential for side reactions during N-alkylation | In Strategy 2, the secondary amine of the pipecoloxylidide intermediate is highly reactive. Alkylation can lead to over-alkylation or other side products, complicating purification. |
| Process Control | More straightforward final steps | Requires careful control of alkylation stoichiometry and conditions | Strategy 1 simplifies the final N-propylation step on a tertiary amine precursor, which is a more controlled transformation. The synthesis of Ropivacaine base from (S) pipecolic acid 2,6-xylidide shows high yields (94%) but requires significant excess of the alkylating agent.[6] |
| Overall Efficiency | Potentially higher overall yield and purity | Risk of yield loss and purification challenges | By front-loading the complexity into the synthesis of the intermediate, the final, critical steps of API synthesis are simplified, leading to a more robust and reproducible process. |
Experimental Protocol: Amidation of 1-Methylpiperidine-2-carboxylic acid
This crucial step leverages the validated intermediate to form the core amide bond of Ropivacaine's precursor.
Objective: To synthesize (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide.
Materials:
-
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.1 eq)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
2,6-Dimethylaniline (1.2 eq)
-
Triethylamine or another non-nucleophilic base (2.5 eq)
Procedure:
-
Acyl Chloride Formation: Suspend the starting intermediate in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acyl chloride can be monitored by quenching a small aliquot with methanol and observing the methyl ester formation by LC-MS.
-
Amidation: In a separate flask, dissolve 2,6-dimethylaniline and triethylamine in anhydrous DCM. Cool this solution to 0°C.
-
Reaction: Slowly add the freshly prepared acyl chloride solution from step 1 to the aniline solution at 0°C.
-
Workup: After the reaction is complete (monitored by TLC/HPLC), quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be purified further by crystallization or chromatography.
Positional Isomers as Alternatives: A Note on Specificity
One might consider using other isomers, such as 1-methylpiperidine-3-carboxylic acid or 1-methylpiperidine-4-carboxylic acid.[7] However, the choice of the 2-position isomer is deliberate and structurally critical. For targets like Ropivacaine, the specific stereochemical and spatial arrangement of the carbonyl group adjacent to the chiral center and the piperidine nitrogen is essential for binding to biological targets, such as voltage-gated sodium ion channels.[3] Changing the substitution pattern to the 3- or 4-position would fundamentally alter the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1]
Conclusion
The efficacy of this compound as a pharmaceutical intermediate is validated on multiple fronts. Its synthesis is robust, particularly via the nitrile hydrolysis route, yielding a high-purity product. Its physicochemical properties, including high solubility as a hydrochloride salt, are advantageous for process chemistry.
Most critically, as demonstrated in the Ropivacaine case study, its use as a pre-functionalized, enantiomerically pure building block de-risks and streamlines the final stages of API synthesis. It allows for more controlled, higher-yielding transformations compared to strategies that postpone key functionalization steps. For drug development professionals, specifying this intermediate from a qualified source is a key step toward a more efficient, reproducible, and scalable manufacturing process.
References
- Benchchem. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.
- Chem-Impex. This compound.
- ChemicalBook. Ropivacaine synthesis.
- Goog J-P. 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride.
- Sigma-Aldrich. This compound.
- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- BLD Pharm. This compound.
- Fisher Scientific. This compound, 98%.
- PubChem. Ropivacaine Hydrochloride.
- PubChem. 1-Methylpiperidine-2-carboxylic acid.
- Google Patents. Method for preparing ropivacaine.
- ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Google Patents.
- ChemicalBook. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
- ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 5. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 6. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
assessing the purity of 1-methylpiperidine-2-carboxylic acid hydrochloride using different analytical techniques
An Orthogonal Approach to Purity Assessment of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
A Senior Application Scientist's Guide to Ensuring Analytical Confidence in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like this compound, a key building block in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to construct a robust, self-validating system for purity determination. Our approach is grounded in the principles of scientific integrity, emphasizing not just the 'how' but the critical 'why' behind each experimental choice, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]
The core philosophy of this guide is the principle of orthogonality. No single analytical technique is infallible. By employing a suite of methods that measure the analyte and its potential impurities based on different chemical and physical principles, we create a multi-faceted and reliable purity profile. This guide will explore the practical application, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (CHN).
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Impurity Profiling
HPLC is often the primary technique for purity assessment due to its high precision, sensitivity, and ability to handle thermally unstable and polar compounds. For a polar, water-soluble compound like this compound, a reversed-phase HPLC method is typically the starting point.[10][11]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[11] Polar analytes, like our target compound, will have a weaker interaction with the stationary phase and elute earlier. The challenge lies in achieving adequate retention for such polar molecules.[10][11][12] Method development often involves manipulating the mobile phase composition, pH, and potentially using ion-pairing agents to enhance retention and achieve separation from impurities.[12]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a starting point and should be validated according to USP <1225> and ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4][5][6][7][8][9]
-
Column: Ascentis C18 (or equivalent), 250 x 4.6 mm, 5 µm. The C18 phase provides a good balance of hydrophobicity for retaining the analyte.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5). The acidic pH ensures the carboxylic acid is protonated, leading to more consistent retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. While the analyte lacks a strong chromophore, detection at low UV wavelengths is often feasible.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Data Interpretation
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. It is crucial to demonstrate that all potential impurities are detected and separated from the main peak.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) — Unmasking Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents. Due to the polar and non-volatile nature of this compound, derivatization is necessary to make it amenable to GC analysis.
Principle of Analysis
GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information that aids in their identification. Derivatization replaces active hydrogens on polar functional groups with nonpolar moieties, increasing the analyte's volatility. Common derivatizing agents for amino acids include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or chloroformates.[13][14][15][16]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of MTBSTFA and 100 µL of acetonitrile.
-
Heat the mixture at 100 °C for 2-4 hours to form the TBDMS derivative.
-
-
GC-MS Conditions:
-
Column: SLB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Injection: Splitless, 1 µL.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Data Interpretation
Impurities are identified by comparing their mass spectra to libraries (e.g., NIST). Quantification can be performed using an internal standard. The TBDMS derivatives produce characteristic fragments that aid in identification.
Chapter 3: Quantitative NMR (qNMR) Spectroscopy — A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of pharmaceutical compounds.[17][18][19][20][21] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[18][21]
Principle of Quantification
By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[21] This makes qNMR a valuable orthogonal technique to chromatography.[17]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR purity determination.
Chapter 4: Elemental Analysis — Verifying the Empirical Formula
Elemental analysis (EA), specifically CHN analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[22] It serves as a crucial check of the compound's elemental composition and can indicate the presence of inorganic impurities or residual solvents.[22][23][24]
Principle of Measurement
The sample is combusted at a high temperature in an oxygen-rich environment.[23][24] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, such as thermal conductivity or infrared sensors.[24]
Data Interpretation
The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the empirical formula (C₇H₁₄ClNO₂).[25][26] For a pure compound, the experimental values should be within a narrow tolerance, typically ±0.4%, of the theoretical values.[27][28]
Comparative Analysis and Data Synthesis
The true power of an orthogonal approach lies in the synthesis of data from all techniques.
| Analytical Technique | Principle | Information Provided | Typical Purity (%) | Strengths | Limitations |
| HPLC | Chromatographic Separation | Purity, Impurity Profile | >99.5% | High precision, sensitive to non-volatile impurities. | May not detect all impurities if they don't have a chromophore or co-elute. |
| GC-MS | Volatility-based Separation, Mass Analysis | Identification of volatile impurities (e.g., residual solvents). | N/A | Highly specific and sensitive for volatile compounds. | Requires derivatization for non-volatile analytes. |
| qNMR | Nuclear Magnetic Resonance | Absolute Purity, Structural Confirmation | >99.0% | Primary method, no need for analyte-specific reference standard.[20][21] | Lower sensitivity than HPLC for trace impurities. |
| Elemental Analysis | Combustion and Gas Detection | Elemental Composition | C, H, N within ±0.4% of theoretical.[27] | Confirms empirical formula, detects inorganic impurities. | Not specific for organic impurities with similar elemental composition. |
A batch of this compound is considered pure when HPLC shows a main peak area of >99.5%, qNMR confirms a purity of >99.0% against a certified standard, GC-MS shows no significant volatile impurities, and elemental analysis results are within ±0.4% of the theoretical values. Discrepancies between the results should be investigated. For example, a lower purity by HPLC compared to qNMR might suggest the presence of non-UV active impurities.
Conclusion
Assessing the purity of this compound requires a multi-pronged, orthogonal approach. Relying on a single technique provides an incomplete picture and introduces analytical risk. By combining the strengths of HPLC for impurity profiling, GC-MS for volatile contaminants, qNMR for absolute purity determination, and elemental analysis for empirical formula verification, researchers and drug development professionals can build a comprehensive and trustworthy data package. This robust analytical foundation is essential for ensuring the quality, safety, and consistency of pharmaceutical materials from early development through to manufacturing.
References
- Hanna, G. M. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- BA Sciences. (n.d.). USP <1225> Method Validation.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Wikipedia. (n.d.). Elemental analysis.
- uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- ICH. (n.d.). Quality Guidelines.
- (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Húsen, I., et al. (2008, July 15). Automated GC-MS analysis of free amino acids in biological fluids. PubMed.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS.
- PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
- MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
- Jiménez-Martín, E., et al. (2012, March 14). Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. PubMed.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- NIH. (n.d.). This compound | C7H14ClNO2. PubChem.
- CONICET. (n.d.). Trends in Analytical chemistry.
- (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 12514711.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. uspbpep.com [uspbpep.com]
- 4. investigationsquality.com [investigationsquality.com]
- 5. fda.gov [fda.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. fda.gov [fda.gov]
- 8. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. waters.com [waters.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Elemental analysis - Wikipedia [en.wikipedia.org]
- 23. azom.com [azom.com]
- 24. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 25. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 1-Methylpiperidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
comparative study of 1-methylpiperidine-2-carboxylic acid hydrochloride with other chiral piperidine derivatives
An In-Depth Comparative Guide to 1-Methylpiperidine-2-carboxylic acid hydrochloride and Other Chiral Piperidine Scaffolds in Drug Discovery
Introduction: The Strategic Importance of Chiral Piperidines in Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern pharmaceutical design, present in a vast array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, providing a three-dimensional architecture that can effectively orient functional groups to interact with biological targets. When chirality is introduced to this scaffold, its utility expands dramatically. A chiral piperidine can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target toxicity.[3][4][5] The stereochemistry of substituents on the piperidine ring is frequently paramount for biological activity, dictating the molecule's ability to fit precisely into the binding pockets of proteins.[5][6]
This guide provides a comparative analysis of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride, a key building block in pharmaceutical synthesis, against other structurally significant chiral piperidine derivatives.[7][8] We will delve into the nuances of their synthesis, stereochemical control, physicochemical properties, and pharmacological relevance, supported by detailed experimental protocols and data to inform researchers in their drug development endeavors.
Focus Molecule: (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, also known as N-Methyl-(S)-pipecolic acid hydrochloride, is a derivative of the naturally occurring amino acid pipecolic acid. Its structure is characterized by a chiral center at the C2 position and a methyl group on the ring nitrogen. This seemingly simple N-methylation has profound implications for its chemical behavior and utility.
Key Structural Features and Properties:
-
Tertiary Amine: The N-methyl group renders the nitrogen a tertiary amine, which typically increases its basicity compared to the secondary amine of its parent, pipecolic acid. This can influence its interaction with biological targets and its pharmacokinetic properties.
-
Enhanced Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Hydrochloride Salt: The hydrochloride salt form significantly enhances the compound's solubility in aqueous and polar protic solvents, a crucial advantage for reaction workups, purification, and formulation.[8]
-
Synthetic Utility: It serves as a vital intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, where the piperidine scaffold is essential for activity.[7][8]
Synthetic Approach: From Nitrile to Final Product
A common and robust industrial synthesis involves the hydrolysis of the corresponding nitrile precursor. This method is efficient and provides the target molecule in good yield.
Experimental Protocol 1: Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride via Nitrile Hydrolysis [7]
-
Step 1: Reaction Setup
-
Charge a 50 L glass-lined reactor with (S)-1-Methylpiperidine-2-carbonitrile (2.0 kg).
-
Add 6N hydrochloric acid (16.0 L) to the reactor.
-
-
Step 2: Hydrolysis
-
Heat the mixture to reflux (approximately 100 ± 5°C).
-
Maintain the reflux for 5 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Rationale: The acidic conditions facilitate the hydrolysis of the nitrile group to a carboxylic acid. The excess HCl also ensures the protonation of the tertiary amine, forming the desired hydrochloride salt in situ.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (water and excess HCl) via distillation under reduced pressure.
-
To the resulting residue, add ethanol (20.0 L) and heat to reflux to dissolve the crude product and precipitate inorganic salts.
-
-
Step 4: Purification
-
Cool the ethanol solution and filter to remove the insoluble inorganic salts.
-
Concentrate the mother liquor by distillation.
-
Recrystallize the resulting solid from a mixture of ethanol and methyl tert-butyl ether (MTBE) to yield the pure product (yields typically around 2.1 kg).
-
Scientist's Note: The choice of ethanol/MTBE for recrystallization is critical. Ethanol is a good solvent for the product, while MTBE acts as an anti-solvent, inducing crystallization and leaving more polar impurities behind in the mother liquor.
-
Comparative Analysis with Other Chiral Piperidine Derivatives
To understand the unique value of our focus molecule, we will compare it against three other key chiral piperidine derivatives that represent variations in N-substitution and the position of the carboxylic acid group.
| Derivative | Structure | Key Differentiator |
| (S)-1-Methylpiperidine-2-carboxylic acid HCl (Focus) | C[N+]1CCCC[C@H]1C(=O)O.[Cl-] | N-Methylated, C2-substituted. Tertiary amine. |
| (S)-Piperidine-2-carboxylic acid (Pipecolic Acid) | O=C(O)[C@H]1CCCC[NH+]1 | Non-methylated parent. Secondary amine. |
| (R/S)-Piperidine-3-carboxylic acid (Nipecotic Acid) | O=C(O)C1CC[NH+]CC1 | C3-substituted regioisomer. A key GABA uptake inhibitor. |
| 1-Methylpiperidine-4-carboxylic acid HCl | C[N+]1(C)CCC(C(O)=O)CC1.[Cl-] | C4-substituted regioisomer of the focus molecule. Achiral, but substitution pattern alters conformation and properties. |
Synthetic Accessibility and Stereocontrol
The efficient synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry.[6] Different substitution patterns necessitate distinct strategic approaches.
-
(S)-1-Methylpiperidine-2-carboxylic acid & (S)-Pipecolic Acid: These C2-substituted derivatives are often accessible from the "chiral pool," starting from natural amino acids like L-lysine. Alternatively, asymmetric hydrogenation of the corresponding pyridine precursor is a powerful method.[9][10] Iridium-catalyzed hydrogenation of N-protected pyridinium salts has proven highly effective for producing 2-alkylpiperidines with excellent enantioselectivity.[9]
-
(R/S)-Nipecotic Acid (C3-substituted): Synthesizing C3-substituted piperidines enantioselectively is more complex. While asymmetric hydrogenation of 3-substituted pyridines is possible, it can be challenging.[10] Methods involving chiral auxiliaries or intramolecular cyclization of chiral precursors are often employed to establish the stereocenter at the C3 position.
-
1-Methylpiperidine-4-carboxylic acid: As this molecule is achiral, the synthetic challenge shifts from stereocontrol to regiocontrol. A common industrial route is the reductive amination of isonipecotic acid with formaldehyde, using a catalyst like Palladium on carbon (Pd/C).[11]
Diagram 1: General Synthetic Workflow for Chiral Piperidines
This diagram illustrates two primary strategies for achieving enantioselectivity in piperidine synthesis: asymmetric catalysis and the use of a chiral auxiliary.
Caption: Key strategies for enantioselective piperidine synthesis.
Physicochemical and Spectroscopic Properties
The substitution pattern profoundly impacts the molecule's properties, which can be observed through analytical techniques.
Table 1: Comparative Physicochemical Properties
| Property | (S)-1-Me-Pip-2-COOH | (S)-Pip-2-COOH | (R/S)-Pip-3-COOH | 1-Me-Pip-4-COOH |
| Molecular Weight | 143.18 g/mol [12] | 129.16 g/mol | 129.16 g/mol | 143.18 g/mol [13] |
| pKa (Amine) | ~10.5 (Tertiary) | ~10.8 (Secondary) | ~10.6 (Secondary) | ~10.4 (Tertiary) |
| Predicted cLogP | -0.5 | -1.3 | -1.3 | -0.6 |
| Key Feature | Increased Lipophilicity | High Polarity | GABA Analogue | Symmetric |
Spectroscopic Analysis (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and stereochemistry of these derivatives.[14][15]
-
1-Methylpiperidine-2-carboxylic acid: The ¹H NMR spectrum will show a characteristic singlet for the N-methyl group around 2.3-2.9 ppm.[16][17] The proton at the C2 chiral center (H-2) will appear as a multiplet, with its chemical shift and coupling constants providing information about the conformation of the ring.
-
Piperidine-3-carboxylic acid (Nipecotic Acid): The absence of the N-methyl singlet is a key differentiator. The proton at C3 will be a complex multiplet, and the protons on the carbons adjacent to the nitrogen (C2 and C6) will show distinct signals compared to the C2-substituted isomer.
-
Comparison: The relative positions and splitting patterns of the ring protons, particularly those alpha to the nitrogen and the carboxyl group, allow for unambiguous differentiation between the regioisomers.
Experimental Protocol 2: Determination of Enantiomeric Purity via ¹⁹F NMR
Directly measuring enantiomeric excess (e.e.) can be challenging. A reliable method involves derivatization with a chiral agent followed by ¹⁹F NMR analysis, which offers high sensitivity and resolution.[18]
-
Step 1: Derivatization
-
In an NMR tube, dissolve the piperidine derivative (e.g., 1-methylpiperidine-2-carboxylic acid, ~5 mg) in deuterated chloroform (CDCl₃, 0.5 mL).
-
Add a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in a slight molar excess.
-
Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
-
Step 2: NMR Acquisition
-
Acquire a ¹⁹F NMR spectrum.
-
Rationale: The chiral agent reacts with both enantiomers of the piperidine to form diastereomers. The fluorine atom in the derivatizing agent exists in a different chemical environment for each diastereomer, resulting in two distinct signals in the ¹⁹F NMR spectrum.
-
-
Step 3: Data Analysis
-
Integrate the two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio of the original sample.
-
Pharmacological Relevance and Structure-Activity Relationships (SAR)
The choice of piperidine scaffold is a critical decision in drug design, directly influencing biological activity.
-
N-Methylation Effect ((S)-1-Me-Pip-2-COOH vs. (S)-Pip-2-COOH):
-
Metabolic Stability: The N-methyl group can block N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the drug's half-life.
-
Receptor Interaction: The steric bulk of the methyl group can either enhance binding by occupying a hydrophobic pocket or decrease binding through steric hindrance.
-
Permeability: As noted, the increased lipophilicity can improve membrane permeability and oral bioavailability.[1][4]
-
-
Regioisomeric Effect (C2 vs. C3 vs. C4 Substitution):
-
The position of the carboxylic acid is crucial for defining the molecule's function. In nipecotic acid (C3), the specific geometry mimics that of the neurotransmitter GABA, allowing it to inhibit GABA reuptake.
-
A C2-carboxylic acid is often used as a building block for inhibitors of enzymes like angiotensin-converting enzyme (ACE).[7]
-
A C4-carboxylic acid places the functional group on the plane of symmetry of the chair conformation, leading to different vectoral orientations for interaction with a target compared to the C2 or C3 isomers.
-
Diagram 2: Structure-Property-Activity Relationship Logic
This diagram shows how subtle structural modifications to the piperidine scaffold translate into significant changes in key drug-like properties and, ultimately, biological outcomes.
Caption: Impact of structural changes on piperidine properties and activity.
Conclusion and Outlook
While seemingly similar, chiral piperidine derivatives like 1-methylpiperidine-2-carboxylic acid, pipecolic acid, and nipecotic acid offer distinct advantages and challenges in drug discovery. The selection of a specific scaffold is a strategic decision guided by the desired pharmacological profile, synthetic feasibility, and target biology.
-
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is an excellent choice when a balance of moderate lipophilicity, aqueous solubility, and a C2-oriented functional group is required. Its N-methylation provides a handle for tuning metabolic stability and receptor interactions.
-
Unsubstituted chiral piperidines like pipecolic acid serve as fundamental building blocks where a secondary amine is desired for hydrogen bonding or as a point for further derivatization.
-
Regioisomers such as nipecotic acid demonstrate the power of positional chemistry, where altering the substitution pattern can unlock entirely new pharmacological activities by mimicking endogenous ligands.
A thorough understanding of the comparative synthesis, properties, and biological implications of these scaffolds is essential for any researcher or drug development professional. By leveraging the subtle yet powerful differences between these derivatives, scientists can more effectively design and optimize the next generation of piperidine-containing therapeutics.
References
- Fu, G. C., & Lee, S. Y. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(46), 14364–14365. [Link]
- Li, W., & Zhang, X. (2010). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 12(19), 4280–4283. [Link]
- Ishikawa, H., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119–3121. [Link]
- Singh, U., & Kumar, S. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(10), 2534-2555. [Link]
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2005). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 70(5), 1828–1838. [Link]
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
- ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine....
- Vitale, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Schober, L. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central.
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link]
- Vitale, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of dimethyl piperidine. RSC Medicinal Chemistry. [Link]
- Aktiebolag, B. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Goundry, A. F., et al. (2021). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. [Link]
- Issayeva, A., et al. (2022).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Słoczyńska, K., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-2-carboxylic acid. PubChem Compound Database.
- Jiangsu University of Science and Technology. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Wang, Y., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. [Link]
- ResearchGate. (2023). Biological activities of piperidine alkaloids.
- Human Metabolome Database. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid [cymitquimica.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 18. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Enantiomeric Separation of 1-Methylpiperidine-2-carboxylic Acid
Abstract
The stereochemical configuration of a pharmaceutical compound is critical to its pharmacological and toxicological profile. For chiral molecules like 1-methylpiperidine-2-carboxylic acid, a key building block in drug synthesis, the ability to accurately quantify enantiomeric purity is paramount. This guide provides an in-depth comparison of strategies for validating a High-Performance Liquid Chromatography (HPLC) method for its enantiomeric separation. We will explore the rationale behind selecting a chiral stationary phase (CSP), compare mobile phase strategies, and provide a detailed, step-by-step protocol for method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] This document is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights to ensure the development of a robust, reliable, and scientifically sound analytical method.
Introduction: The Imperative of Chiral Purity
1-Methylpiperidine-2-carboxylic acid is a cyclic, N-methylated amino acid derivative. Such structures are common scaffolds in active pharmaceutical ingredients (APIs). The presence of a stereocenter means the molecule exists as two non-superimposable mirror images, or enantiomers. While chemically similar, these enantiomers can have vastly different biological activities. One may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).
Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs.[4] A validated analytical method is not merely a procedural formality; it is the cornerstone of quality control, ensuring patient safety and product efficacy. This guide focuses on establishing and validating such a method for 1-methylpiperidine-2-carboxylic acid, providing a comparative framework for analytical scientists.
Foundational Strategy: Selecting the Chiral Separation System
Before validation can begin, a suitable separation method must be developed. The primary challenge is that enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment to achieve separation.[5][6] In HPLC, this is typically achieved by using a Chiral Stationary Phase (CSP).
Comparing Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in chiral method development.[7] For a zwitterionic and polar molecule like 1-methylpiperidine-2-carboxylic acid, several classes of CSPs are viable candidates. The primary mechanism of separation involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[5]
| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms | Potential Suitability for Target Analyte |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within chiral grooves.[8][9][10] | High. These are the most widely used CSPs, showing broad enantioselectivity for a vast range of compounds.[8][11] Immobilized versions offer excellent solvent versatility.[9][12] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexing.[13] | High. Particularly effective for polar and ionic compounds like underivatized amino acids due to their ionic groups.[13][14] |
| Zwitterionic Ion-Exchange | Quinine/Quinidine derivatives | Anion- and cation-exchange functionalities.[15][16] | High. Specifically designed for zwitterionic molecules like amino acids and peptides.[15][16] |
| Crown Ether | Chiral 18-crown-6 ether | Host-guest complexation with primary amine groups.[16][17] | Moderate. Effective for primary amino acids, but the N-methylation on our target analyte may hinder optimal interaction. |
Rationale in Practice: For 1-methylpiperidine-2-carboxylic acid, both Polysaccharide-based and Macrocyclic Glycopeptide CSPs represent the most promising starting points due to their proven success with cyclic and N-derivatized amino acids.[18][19] We will proceed with a comparative discussion involving these two types.
Mobile Phase Strategy: A Tale of Two Modes
The mobile phase composition dramatically influences retention and selectivity.[7]
-
Normal-Phase (NP): Uses non-polar solvents like hexane with a polar modifier (e.g., ethanol, isopropanol). While historically common, it can suffer from poor solubility of polar analytes.
-
Polar Organic Mode (POM): Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic/basic additives.[11] This mode offers excellent solubility for polar analytes, shorter analysis times, and is often compatible with mass spectrometry (LC-MS).[20]
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers (acetonitrile, methanol). This is the most common mode in achiral HPLC but requires specific CSPs (e.g., macrocyclic glycopeptides) for chiral separations.
Causality: For our target analyte, the Polar Organic Mode (POM) is the superior choice. Its zwitterionic nature makes it highly soluble in polar organic solvents, leading to better peak shapes and reproducibility compared to NP. Furthermore, POM on a polysaccharide column can induce different chiral recognition mechanisms compared to NP, offering complementary selectivity.
The Validation Master Plan: An ICH Q2(R1) Framework
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] We will follow the internationally harmonized guideline ICH Q2(R1).[1][2][21] The validation process is a holistic system where each parameter confirms a different aspect of the method's performance.
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Comparative Protocols & Data for Method Validation
Here, we present the validation protocols, comparing hypothetical but realistic outcomes for two promising systems:
-
System A: Polysaccharide CSP (e.g., Chiralpak® IG-3) with a Polar Organic Mobile Phase.
-
System B: Macrocyclic Glycopeptide CSP (e.g., Chirobiotic® T) with a Reversed-Phase Mobile Phase.
The goal is to quantify the undesired enantiomer in the presence of the main enantiomer.
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte enantiomers in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Protocol:
-
Inject a solution of the racemate (50:50 mixture of both enantiomers) to confirm baseline separation (Resolution (Rs) > 1.5).
-
Inject a solution containing only the main enantiomer (the eutomer). Verify no peak is observed at the retention time of the undesired enantiomer.
-
Inject a diluent/blank solution. Verify no interfering peaks are present at the retention times of either enantiomer.
-
Spike the main enantiomer solution with known related substances and potential impurities. Verify that none of these peaks co-elute with the undesired enantiomer.
Linearity & Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector's response over a specified range. Protocol:
-
Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.
Accuracy (Trueness)
Objective: To demonstrate the closeness of the measured value to the true value. Protocol:
-
Prepare a sample of the main enantiomer at its nominal concentration.
-
Spike this sample with the undesired enantiomer at a minimum of three concentration levels within the specified range (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and inject.
-
Calculate the percent recovery for the amount of undesired enantiomer added.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for low-level impurities.[4]
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol 1: Repeatability (Intra-assay Precision)
-
Prepare six replicate samples by spiking the main enantiomer with the undesired enantiomer at the 100% specification level.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol 2: Intermediate Precision (Inter-assay Ruggedness)
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both experiments.
Acceptance Criteria: %RSD should not be more than 10.0% for impurity analysis.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Objective:
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Protocol (Signal-to-Noise Method):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This is the estimated LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3. This is the estimated LOD.
-
Confirm the LOQ by preparing samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria.
Robustness
Objective: To demonstrate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Vary each parameter slightly (e.g., flow rate ±10%, temperature ±2°C, organic modifier ±2%).
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on critical responses, primarily the resolution (Rs) between the enantiomers.
Acceptance Criteria: Resolution (Rs) must remain > 1.5 under all varied conditions.
Comparative Validation Data Summary (Illustrative)
| Validation Parameter | System A (Polysaccharide/POM) | System B (Glycopeptide/RP) | ICH Acceptance Criteria |
| Specificity | Baseline resolution (Rs = 2.8). No interference from blank or impurities. | Baseline resolution (Rs = 2.1). No interference. | Rs > 1.5; No co-elution |
| Linearity (R²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Range (% of Spec) | 0.05% - 0.20% | 0.05% - 0.20% | Brackets the specification |
| Accuracy (% Recovery) | 98.5% - 103.2% | 95.7% - 106.5% | Typically 90-110% |
| Precision (Repeatability %RSD) | 2.1% | 3.5% | ≤ 10% |
| Precision (Intermediate %RSD) | 2.8% | 4.2% | ≤ 10% |
| LOQ (% of Spec) | 0.05% (S/N = 11.2) | 0.05% (S/N = 10.5) | S/N ≈ 10; Precise & Accurate |
| Robustness | Resolution remained > 2.5 under all conditions. | Resolution dropped to 1.7 with -2% organic modifier. | Rs > 1.5 |
Analysis of Results: Both systems are validatable. However, System A (Polysaccharide/POM) demonstrates superior performance with higher resolution, better precision, and greater robustness. The higher resolution provides a larger safety margin for method performance over the lifetime of the column. This makes it the recommended choice for routine quality control.
Conclusion and Recommendations
The validation of an HPLC method for enantiomeric separation is a systematic process that provides documented evidence of the method's reliability. For 1-methylpiperidine-2-carboxylic acid, a method utilizing a polysaccharide-based chiral stationary phase in polar organic mode offers superior performance characteristics compared to a macrocyclic glycopeptide phase in reversed-phase mode. Its higher resolution, better precision, and enhanced robustness make it the scientifically preferred choice for ensuring the chiral purity of this critical pharmaceutical intermediate. The detailed protocols and comparative data in this guide provide a comprehensive framework for scientists to develop and validate scientifically sound and defensible analytical methods.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][23]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2][3]
- D'Acquarica, I., et al. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link][13]
- Matthijs, N., et al. Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography.
- Armstrong, D.W., et al.
- Roussel, C., et al. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Dong, M.W. Validation of Chiral Purity Assays of Drug Substances. LCGC North America. [Link][6]
- Ilisz, I., et al. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules. [Link][11]
- Chiralpedia. Polysaccharide-based CSPs. [Link][9]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chiraltech.com [chiraltech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Analytical Consistency
1-Methylpiperidine-2-carboxylic acid hydrochloride is a key building block in the synthesis of various pharmaceutical agents. As a critical intermediate, the purity and characterization of this compound are paramount to the safety and efficacy of the final drug product. In a globalized pharmaceutical landscape, where research, development, and manufacturing often span multiple sites and contract research organizations (CROs), ensuring the consistency and reliability of analytical results across different laboratories is a non-negotiable aspect of quality control.
This guide provides a comprehensive framework for the cross-validation of analytical results for this compound. We will delve into the core analytical methodologies, present a robust inter-laboratory study design, and offer insights into the interpretation of comparative data. The objective is to establish a self-validating system of protocols that ensures data from disparate laboratories are comparable and trustworthy, a cornerstone of regulatory compliance and successful drug development. The principles discussed are grounded in guidelines from the International Council for Harmonisation (ICH) and pharmacopeial standards, which emphasize that analytical procedures must be demonstrated as fit for their intended purpose.[1][2]
Core Analytical Methodologies: A Multi-Pronged Approach
A comprehensive analysis of this compound relies on a suite of orthogonal analytical techniques, each providing a unique piece of the characterization puzzle. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Elemental Analysis for empirical formula confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for determining the purity and assay of non-volatile organic compounds. The choice of a reversed-phase C18 column is predicated on the polarity of the analyte, providing optimal retention and separation from potential impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: An Agilent 1260/1290 Infinity II HPLC system or equivalent, equipped with a UV-VIS detector.
-
Column: Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile (MeCN).
-
-
Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile organic compounds, which are often residual solvents from the synthesis process.
Experimental Protocol: GC-MS
-
Instrumentation: An Agilent GC-MS system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., methanol) that does not interfere with the analytes of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides unambiguous structural information. ¹H and ¹³C NMR are fundamental for confirming the identity of the compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).
-
¹H NMR:
-
Acquire at least 16 scans.
-
Observe the characteristic shifts for the methyl group, the piperidine ring protons, and the alpha-proton adjacent to the carboxylic acid.
-
-
¹³C NMR:
-
Acquire a sufficient number of scans for adequate signal-to-noise.
-
Confirm the presence of all seven carbon atoms with their expected chemical shifts.
-
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is used to confirm the empirical formula of the hydrochloride salt. This technique is a fundamental test of purity.[4][5]
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHNS/O elemental analyzer.
-
Method: Combustion analysis, where the sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[4]
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The instrument software calculates the percentage of each element. For chlorine, a separate analysis via titration or ion chromatography is often performed after combustion in an oxygen flask.
Inter-Laboratory Cross-Validation Study Design
A successful cross-validation study hinges on a meticulously planned protocol to minimize extraneous variables and ensure that the comparison truly reflects the performance of the analytical methods across different laboratories.[6][7]
Workflow for Cross-Validation
Caption: Relationship between analytical techniques and characterization parameters.
Conclusion
The cross-validation of analytical results is a critical exercise in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product. By employing a multi-faceted analytical approach and a robust, standardized cross-validation protocol, organizations can be confident that the data generated across different laboratories is reliable, comparable, and suitable for regulatory submission. This guide provides a foundational framework for establishing such a system for this compound, thereby upholding the principles of scientific integrity and quality assurance in drug development.
References
- Source: U.S.
- Title: Analytical Data – Interpretation and Treatment - GMP Navigator Source: GMP Navigator URL
- Source: gmp-compliance.
- Title: USP 1010 Analytical Data – Interpretation and Treatment (Classroom)
- Title: USP 1010 Analytical Data – Interpretation and Treatment (On-Demand)
- Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL
- Title: A Comparative Guide to Inter-Laboratory Analytical Methods for 13-Deacetyltaxachitriene A Source: Benchchem URL
- Title: ICH guideline Q2(R2)
- Title: Cross and Partial Validation Source: European Bioanalysis Forum URL
- Title: Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results Source: Chinese Pharmaceutical Journal URL
- Title: A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data Source: Medpace URL
- Title: Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach Source: Pharmaceutical Technology URL
- Title: this compound | BLD Pharm Source: BLD Pharm URL
- Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL
- Title: (S)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL
- Title: 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 Source: PubChem - NIH URL
- Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: AZoM URL
- Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- Title: An International Study Evaluating Elemental Analysis Source: PMC - PubMed Central URL
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
efficacy of 1-methylpiperidine-2-carboxylic acid hydrochloride derivatives as enzyme inhibitors: a comparative study
In the landscape of modern drug discovery, the piperidine scaffold stands as a privileged structure, integral to the design of numerous therapeutic agents.[1] Its prevalence in over 70 commercially available drugs underscores its significance.[2] This guide offers a comparative analysis of the efficacy of various piperidine derivatives as enzyme inhibitors, with a particular focus on cholinesterases, pancreatic lipase, and steroid 5α-reductase. While the initial focus of this guide was on 1-methylpiperidine-2-carboxylic acid hydrochloride derivatives, a comprehensive literature review reveals a scarcity of specific enzyme inhibition data for this particular subclass. Therefore, this guide has been broadened to encompass a wider range of piperidine-based inhibitors to provide a valuable comparative resource for researchers, scientists, and drug development professionals.
The strategic design of piperidine derivatives allows for the fine-tuning of their pharmacological activity, leading to potent and selective enzyme inhibition. This guide will delve into the experimental methodologies used to assess their inhibitory potential, present comparative efficacy data, and explore the underlying mechanisms of action.
I. The Piperidine Scaffold in Enzyme Inhibition: A Structural Advantage
The six-membered heterocyclic ring of piperidine provides a versatile and synthetically accessible framework for the development of enzyme inhibitors.[3] Its chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with the active or allosteric sites of target enzymes. Furthermore, the nitrogen atom within the piperidine ring can be readily functionalized, enabling the modulation of physicochemical properties such as basicity and lipophilicity, which are crucial for bioavailability and target engagement.[4]
II. Comparative Efficacy of Piperidine Derivatives as Enzyme Inhibitors
The inhibitory potency of piperidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values are indicative of higher potency. The following sections provide a comparative overview of the efficacy of various piperidine derivatives against key enzymes.
A. Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine, is a primary therapeutic approach for managing Alzheimer's disease.[1] Several piperidine-based compounds have demonstrated potent inhibition of these enzymes.
| Compound | Target Enzyme | IC50 Value | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | [4] |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase (AChE) | 0.03 ± 0.07 μM | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 ± 1.25 μM | [5] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 ± 1.08 μM | [5] |
B. Pancreatic Lipase Inhibition: A Target for Anti-Obesity Therapeutics
Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the treatment of obesity.[6] Certain piperidine derivatives have shown promise as pancreatic lipase inhibitors.
| Compound Class | Specific Derivative | IC50 Value (mg/mL) | Reference |
| Piperidine Derivative | Compound 12 (with n-heptyl alcohol side chain) | 0.143 ± 0.001 | [7] |
| Piperidine Derivative | Compound 13 (with n-pentyl side chain) | 0.226 ± 0.001 | [7] |
| Piperidine Derivative | Compound 7 (with n-nonanoic acid side chain) | 0.329 ± 0.001 | [7] |
| Piperidine Derivative | Compound 10 (with n-heptyl side chain) | 0.362 ± 0.001 | [7] |
C. Steroid 5α-Reductase Inhibition: Addressing Androgen-Dependent Conditions
Steroid 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia.[8]
| Compound | Target Enzyme Isoform | IC50 Value | Reference |
| Finasteride | 5α-reductase type II | 4.2 nM | [8] |
| Dutasteride | 5α-reductase types I, II, & III | Not specified | [9] |
| 12-O-Methylcarnosic acid | 5α-reductase | 61.7 μM | [8] |
III. Experimental Protocols for Enzyme Inhibition Assays
The reliable assessment of enzyme inhibition requires robust and well-validated experimental protocols. The following sections detail the methodologies for the assays discussed in this guide.
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity and its inhibition.[10]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
AChE enzyme solution (e.g., 0.1 U/mL in phosphate buffer).
-
10 mM DTNB solution in phosphate buffer.
-
10 mM Acetylthiocholine iodide (ATCI) substrate solution in deionized water (prepare fresh).
-
Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.
-
-
Assay Plate Setup (96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
For the positive control (100% activity), add 25 µL of buffer (with the same final DMSO concentration as the test wells).
-
For the blank, add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for AChE Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an acetylcholinesterase inhibitor.
B. Pancreatic Lipase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of pancreatic lipase.[11]
Principle: The assay measures the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB), by pancreatic lipase, which releases the yellow-colored p-nitrophenolate. The increase in absorbance at 405 nm is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0.
-
Porcine Pancreatic Lipase (PPL) solution (e.g., 1 mg/mL in Assay Buffer, prepare fresh).
-
10 mM p-NPB substrate stock solution in acetonitrile.
-
Test compound stock solutions (e.g., 10 mM in DMSO) and serial dilutions.
-
-
Assay Plate Setup (96-well plate):
-
Blank Wells: 190 µL of Assay Buffer.
-
Control Wells (100% activity): 170 µL of Assay Buffer and 10 µL of PPL solution.
-
Inhibitor Wells: 160 µL of Assay Buffer, 10 µL of PPL solution, and 20 µL of test compound dilutions.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPB working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
C. Steroid 5α-Reductase Inhibition Assay
This assay is used to identify inhibitors of the enzyme that converts testosterone to DHT.[12][13]
Principle: The activity of 5α-reductase is determined by measuring the amount of testosterone that is consumed or the amount of DHT that is produced. This can be achieved through various methods, including spectrophotometry, HPLC, or LC-MS/MS.[13][14]
Step-by-Step Protocol (using rat liver microsomes and HPLC analysis): [3]
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.02 M, pH 6.5).
-
Rat liver microsomal suspension.
-
Testosterone solution (e.g., 500 ppm in 50% ethanol).
-
NADPH solution (e.g., 0.77 mg/mL in phosphate buffer, prepare fresh).
-
Test compound extracts in 50% ethanol.
-
-
Reaction Mixture Preparation:
-
In a reaction tube, combine 0.2 mL of the test compound extract, 1.0 mL of phosphate buffer, 0.3 mL of testosterone solution, and 1.0 mL of the microsomal suspension.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 0.5 mL of the NADPH solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the steroids using a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC.
-
Analyze the sample by HPLC with UV detection (e.g., at 242 nm) to quantify the remaining testosterone.
-
-
Data Analysis:
-
Calculate the percentage of testosterone reduction for each test compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IV. Signaling Pathways and Mechanism of Action
The therapeutic effect of enzyme inhibitors is a direct consequence of their ability to modulate specific signaling pathways.
Hypothetical Signaling Pathway Involving a Piperidine-Inhibited Kinase
Caption: A diagram illustrating how a piperidine derivative might inhibit a kinase in a signaling pathway.
V. Conclusion and Future Directions
Piperidine derivatives represent a highly valuable class of compounds in the pursuit of novel enzyme inhibitors. Their structural versatility and synthetic tractability have enabled the development of potent and selective inhibitors for a range of therapeutic targets. While this guide provides a comparative overview of the efficacy of various piperidine-based inhibitors, the lack of specific data on this compound derivatives highlights an area for future research. Further investigation into this and other unexplored piperidine subclasses is warranted to unlock their full therapeutic potential. The continued application of robust enzyme inhibition assays and advanced analytical techniques will be crucial in guiding the design and optimization of the next generation of piperidine-based drugs.
VI. References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Procedure for pancreatic lipase inhibitory activity assay (micelle method). Available at: [Link]
-
Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]
-
Lipase Inhibition Assay. Bio-protocol. Available at: [Link]
-
Piperidine-based drug discovery. ResearchGate. Available at: [Link]
-
Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Acetylcholinesterase Assay Standard Operating Procedure. Policy Commons. Available at: [Link]
-
Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. Academic Journals. Available at: [Link]
-
Full article: Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis Online. Available at: [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes. PubMed. Available at: [Link]
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. Available at: [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
IC 50 values of favonoid derivatives for pancreatic lipase. ResearchGate. Available at: [Link]
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]
-
Steroid 5alpha-reductase inhibitors. PubMed. Available at: [Link]
-
Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PubMed Central. Available at: [Link]
-
List of 5α-reductase inhibitors. Wikipedia. Available at: [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena air. Available at: [Link]
-
Discovery of Natural Steroid 5 Alpha-Reductase Inhibitors. PubMed. Available at: [Link]
Sources
- 1. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different columns for the chiral HPLC separation of 1-methylpiperidine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules is a critical aspect of ensuring the safety and efficacy of pharmaceutical compounds. 1-Methylpiperidine-2-carboxylic acid, a cyclic amino acid derivative, presents a common challenge in chiral separations. This guide provides an in-depth comparison of various chiral High-Performance Liquid Chromatography (HPLC) columns for the enantioselective separation of this compound, supported by experimental insights and data from analogous separations.
The Criticality of Chiral Separation for Piperidine Derivatives
The piperidine ring is a prevalent structural motif in a vast array of pharmaceutical compounds. When a chiral center is present, as in 1-methylpiperidine-2-carboxylic acid, the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory authorities mandate the precise analysis and control of the enantiomeric composition of chiral drug substances. Chiral HPLC stands as the most robust and widely adopted technique for this purpose, offering high resolution and reproducibility.
Understanding the Chiral Recognition Mechanism
The successful chiral separation of 1-methylpiperidine-2-carboxylic acid on polysaccharide-based chiral stationary phases (CSPs) relies on a combination of intermolecular interactions between the analyte and the chiral selector. The helical structure of the polysaccharide derivatives (amylose or cellulose) creates a chiral environment.[1] The primary interactions governing enantioselective recognition include:
-
Hydrogen Bonding: The carboxylic acid and the tertiary amine of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Interactions: The inclusion of the analyte into the chiral grooves of the CSP is highly dependent on its three-dimensional structure. Differences in how the enantiomers fit into these grooves are a major contributor to their separation.
-
π-π Interactions: While the piperidine ring is saturated, π-π interactions can become relevant if derivatization is employed to introduce an aromatic moiety for enhanced detection.
The interplay of these forces dictates the differential retention of the enantiomers, leading to their separation.
Performance Comparison of Chiral HPLC Columns
The selection of the appropriate chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those from the Chiralpak® and Lux® series, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including cyclic amino acids.[2]
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Expected Performance for 1-Methylpiperidine-2-carboxylic Acid |
| Lux® Cellulose-1 / CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with acidic or basic additive | Good initial screening column. The aromatic rings of the selector can interact with the analyte. The carbamate linkages provide sites for hydrogen bonding. |
| Lux® Amylose-1 / CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol with acidic or basic additive | Often provides complementary selectivity to cellulose-based phases. The helical structure of amylose can offer different steric interactions.[1] |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Hexane/Isopropanol with acidic or basic additive | The electron-withdrawing chloro-substituent can alter the electronic properties of the CSP, potentially enhancing interactions and selectivity for certain analytes.[3] |
| CHIRALPAK® ZWIX(+) / ZWIX(-) | Zwitterionic selectors | Methanol/Acetonitrile with acidic and basic additives | Specifically designed for the separation of underivatized amino acids.[4] The zwitterionic nature of these CSPs allows for strong ionic interactions with the analyte, often leading to excellent resolution. The elution order of the enantiomers can be reversed by switching between the (+) and (-) versions of the column.[5] |
| CHIROBIOTIC™ T | Teicoplanin (macrocyclic glycopeptide) | Methanol/Water with acidic or basic additives | Macrocyclic glycopeptide-based CSPs are effective for separating underivatized amino acids in reversed-phase or polar ionic modes.[6][7] They offer a different separation mechanism compared to polysaccharide-based CSPs. |
Note: The performance data presented here is based on the analysis of analogous compounds. Method development and optimization are crucial for achieving the desired separation for 1-methylpiperidine-2-carboxylic acid.
Experimental Workflow for Column Screening and Method Development
A systematic approach to column screening and method development is essential for efficiently identifying the optimal conditions for the chiral separation of 1-methylpiperidine-2-carboxylic acid.
Caption: A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol (Hypothetical Optimized Method)
This protocol is a representative method for the chiral separation of 1-methylpiperidine-2-carboxylic acid based on typical conditions for similar cyclic amino acids on a polysaccharide-based CSP.
Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers of 1-methylpiperidine-2-carboxylic acid.
Instrumentation and Materials:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (if no chromophore is present, derivatization or MS detection is required)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the Lux® Cellulose-1 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution to confirm the retention times and resolution of the two enantiomers.
-
Inject the sample solution.
-
Identify and quantify the enantiomers based on the retention times established with the standard.
Causality Behind Experimental Choices:
-
Normal Phase Mode: Polysaccharide-based CSPs often provide better selectivity in normal phase mode for polar analytes like amino acids.
-
Hexane/Isopropanol: This is a common solvent system for normal phase chromatography, allowing for good control over solvent strength.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of an acidic modifier is often crucial for improving the peak shape of basic analytes like 1-methylpiperidine-2-carboxylic acid by suppressing the ionization of the carboxylic acid group and reducing tailing. The concentration of the additive can significantly impact retention and selectivity.[8]
Conclusion
The successful chiral separation of 1-methylpiperidine-2-carboxylic acid is readily achievable with a systematic approach to column selection and method development. Polysaccharide-based chiral stationary phases, particularly those with cellulose and amylose derivatives, offer a high probability of success. For underivatized analysis, zwitterionic and macrocyclic glycopeptide-based columns present excellent alternatives. By understanding the principles of chiral recognition and systematically optimizing the chromatographic conditions, researchers can develop robust and reliable HPLC methods for the accurate determination of the enantiomeric purity of this important class of molecules.
References
- Fegas, et al. "Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase." Asian Journal of Chemistry, vol. 25, no. 3, 2013, pp. 1581-1584. [Link]
- Ali, I., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, vol. 65, no. 3, 2021, pp. 182-192. [Link]
- Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex, Inc. [Link]
- Tsesarskaia, M., et al. "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues." D-Amino Acids: A New Frontier in Amino Acid and Protein Research, 2007, pp. 41-47. [Link]
- Papp, L. A., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]
- Lehotay, J., et al. "Effects of mobile phase's ratio on resolution of amino acid enantiomers.
- Allenmark, S. G. "Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents." Journal of Liquid Chromatography, vol. 9, no. 2, 1986, pp. 425-435. [Link]
- Hare, P. E., and Gil-Av, E. "Separation of D and L amino acids by liquid chromatography: use of chiral eluants." Science, vol. 204, no. 4398, 1979, pp. 1226-8. [Link]
- Aturki, Z., et al. "Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2.
- Phenomenex.
- Chromservis. "CHIRAL COLUMNS." Chromservis s.r.o. [Link]
- Phenomenex. "Lux Amylose-1 Chiral LC Columns." Phenomenex, Inc. [Link]
- Phenomenex. "Lux™ Chiral LC and SFC Columns." Phenomenex, Inc. [Link]
- Tsesarskaia, M., et al. "HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
- LCGC International. "Application Notes: Chiral.
- Zhang, Y., et al. "Enantioseparation of N-derivatized amino acids on the poly...
- Ibrahim, A., and Ghanem, A. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, vol. 24, no. 12, 2019, p. 2311. [Link]
- Johnson, D. "HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments." Digital Commons @ University of the Pacific, 2017. [Link]
- Daicel Chiral Technologies. "Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors." Daicel Chiral Technologies. [Link]
- Lipka, E., et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]
- Okamoto, Y., et al. "Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates." Chirality, vol. 34, no. 4, 2022, pp. 569-581. [Link]
- Daicel Chiral Technologies. "Direct Stereoselective Separations of Free Amino Acids on Quinine." Chiral Technologies. [Link]
- Zhang, T., et al. "Synthesis and HPLC Chiral Recognition of Regioselectively Carbamoylated Cellulose Derivatives." Chirality, vol. 24, no. 2, 2012, pp. 167-73. [Link]
- Ali, I., et al. "Recent trends in chiral separations on immobilized polysaccharides CSPs." Chirality, vol. 24, no. 9, 2012, pp. 699-713. [Link]
- Wenslow, R. M. "Elucidation Of Chiral Recognition Mechanisms Of Solutes By Amylose Tris[(s)-Alpha-Methylbenzylcarbamate] Sorbent.
- Obrnuta faza. "SPECIAL APPLICATIONS HPLC COLUMNS." Obrnuta faza. [Link]
- Armstrong, D. W., et al. "Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column." ResearchGate, 2018. [https://www.researchgate.net/publication/329402500_Chiral_separation_of_underivatized_amino_acids_in_supercritical_fluid_chromatography_with_chiral_crown_ether_derived_column]([Link]_ chromatography_with_chiral_crown_ether_derived_column)
Sources
- 1. Lux Amylose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. phenomenex.com [phenomenex.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. asianpubs.org [asianpubs.org]
The Unambiguous Proof: A Comparative Guide to the Structural Validation of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of pharmaceutical research and development, the precise molecular structure of a synthesized compound is not merely a detail—it is the bedrock upon which its efficacy, safety, and intellectual property stand. 1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral piperidine derivative, serves as a vital intermediate in the synthesis of a multitude of pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] Its stereochemistry and connectivity directly influence its biological activity and the properties of the final active pharmaceutical ingredient (API). Therefore, the unambiguous validation of its three-dimensional structure is a non-negotiable step in the synthetic workflow.
This guide provides an in-depth comparison of the "gold standard" for structural elucidation, single-crystal X-ray crystallography, with other powerful analytical techniques. As a Senior Application Scientist, my objective is to not only present the methodologies but also to impart the field-proven insights into why specific experimental choices are made, ensuring a robust and self-validating approach to structural confirmation.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique that provides a direct, three-dimensional map of the atomic arrangement within a crystalline solid.[3] It offers definitive proof of a molecule's constitution, configuration, and conformation, resolving any ambiguities that may arise from indirect spectroscopic methods.
The Causality Behind Crystallography: Why It Is the Gold Standard
The power of X-ray crystallography lies in its ability to provide a complete and unambiguous spatial arrangement of atoms. This includes precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[4] For a molecule like this compound, where the stereochemistry at the C2 position is critical for its intended use as a pharmaceutical intermediate, this level of detail is indispensable.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The workflow is designed to ensure the highest quality data, which in turn provides the most accurate structural model.
Caption: Experimental workflow for X-ray crystallography.
Protocol 1: Synthesis and Crystallization
Synthesis of this compound
This procedure is adapted from established methods involving the hydrolysis of the corresponding nitrile.[2]
-
Reaction Setup: In a 50 L reactor, combine 1-methylpiperidine-2-carbonitrile (2.0 kg) with 6N hydrochloric acid (16.0 L).
-
Reflux: Heat the mixture to 100 ± 5°C and maintain a reflux for 5 hours.
-
Workup: After the reaction is complete, remove the solvent via distillation under reduced pressure.
-
Purification: Treat the resulting residue with ethanol (20.0 L) under reflux, then cool the mixture and filter to remove inorganic salts.
-
Recrystallization: Distill the mother liquor to obtain a solid. Recrystallize this solid from a mixture of ethanol and methyl tert-butyl ether to yield pure this compound.[2]
Growing X-ray Quality Single Crystals
The success of X-ray crystallography is critically dependent on the quality of the single crystal.[5]
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/ether, methanol/dichloromethane) at an elevated temperature.
-
Slow Evaporation: Loosely cover the container of the saturated solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will lead to the formation of single crystals over several days.[6]
-
Vapor Diffusion: Alternatively, place a small vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the vial, reducing the solubility of the compound and promoting crystal growth.
Protocol 2: X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting: Carefully select a well-formed, transparent single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[5]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure.[8]
Illustrative Crystallographic Data
While a specific crystal structure for this compound is not publicly available, the structure of a closely related cyclic amino acid hydrochloride, DL-proline hydrochloride, provides an excellent illustrative example of the data obtained.
| Parameter | DL-Proline Hydrochloride[8] | Expected for 1-Methylpiperidine-2-carboxylic Acid HCl |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/a | To be determined |
| a (Å) | 12.49 | To be determined |
| b (Å) | 6.71 | To be determined |
| c (Å) | 8.70 | To be determined |
| β (˚) | 93.42 | To be determined |
| Volume (ų) | 728.9 | To be determined |
| Z | 4 | To be determined |
| Calculated Density (g/cm³) | 1.37 | To be determined |
Part 2: A Multi-faceted Approach - Spectroscopic and Spectrometric Validation
While X-ray crystallography provides the definitive solid-state structure, a suite of spectroscopic and spectrometric techniques offers complementary and crucial information about the molecule's connectivity and functional groups, primarily in the solution and gas phases.
Caption: Complementary analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the elucidation of atomic connectivity.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Expected NMR Data (Predicted)
| ¹H NMR (Predicted in D₂O) | ¹³C NMR (Predicted in D₂O) |
| Chemical Shift (ppm) | Multiplicity |
| ~3.5-3.7 | m |
| ~3.0-3.2 | m |
| ~2.8-3.0 | m |
| ~2.5-2.7 | s |
| ~1.6-2.0 | m |
Mass Spectrometry (MS): The Molecular Weight Puzzle Piece
Mass spectrometry provides the exact molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Protocol 4: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| [M+H]⁺ (for free base) | m/z 144.11 |
| Key Fragments | Loss of COOH (m/z 99), fragments corresponding to the piperidine ring. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.
Protocol 5: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a solution onto a salt plate.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Spectral Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic acid |
| ~2400-2800 | N-H stretch (broad) | Amine hydrochloride |
| ~1710-1760 | C=O stretch | Carboxylic acid |
| ~2950-2850 | C-H stretch | Aliphatic |
Part 3: Comparative Analysis and Conclusion
The structural validation of a synthesized compound is a holistic process that relies on the synergy of multiple analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles | Unambiguous, definitive | Requires high-quality single crystals, solid-state structure may differ from solution |
| NMR Spectroscopy | Atomic connectivity, chemical environment in solution | Provides detailed structural information in solution, non-destructive | Can be complex to interpret, may not resolve all stereochemical ambiguities |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, small sample requirement | Does not provide stereochemical information, fragmentation can be complex |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to perform | Provides limited information on overall structure and connectivity |
The definitive structural validation of synthesized this compound is best achieved through an integrated analytical approach. Single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional structure, providing irrefutable evidence of its stereochemistry and connectivity in the solid state. However, its reliance on high-quality crystals necessitates the complementary use of spectroscopic and spectrometric techniques.
NMR spectroscopy provides the crucial blueprint of the molecule's connectivity in solution, a more biologically relevant state. Mass spectrometry confirms the molecular weight and elemental composition, while FT-IR spectroscopy offers a rapid check for the presence of key functional groups. Together, these techniques form a self-validating system, where the data from each method corroborates the others, leading to an unshakeable confirmation of the synthesized molecule's structure. This rigorous, multi-faceted validation is paramount for advancing drug development programs with confidence and scientific integrity.
References
- Matsuzaki, T., & Iitaka, Y. (1971). The crystal structure of dl-proline hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(3), 507-516. [Link]
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
- Wikipedia. (2023).
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
- Wlodawer, A., Dauter, Z., & Minor, W. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. FEBS Journal, 275(1), 1-21. [Link]
- JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. [Link]
Sources
- 1. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine, 1-methyl- [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 8. 25271-35-6|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Comparative Docking of 1-Methylpiperidine-2-Carboxylic Acid Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-methylpiperidine-2-carboxylic acid derivatives against a selected protein target. As researchers and drug development professionals, the ability to predict and rationalize the binding of small molecules to their protein targets is a cornerstone of modern drug discovery.[1][2] This document is structured to provide not just a protocol, but the underlying scientific reasoning to empower you to design, execute, and interpret your own in silico experiments with confidence.
The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as those of 1-methylpiperidine-2-carboxylic acid, are of significant interest for their potential therapeutic applications.[3][4][5][6] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] By comparing the docking poses and scores of a series of derivatives, we can elucidate structure-activity relationships (SAR) that are invaluable for lead optimization.
Foundational Strategy: Selecting a High-Impact Target Protein
The success of any docking study is predicated on the selection of a biologically relevant and structurally characterized protein target. For the context of this guide, we will hypothesize a target, "Novel Kinase X" (NKX) , a putative enzyme implicated in an oncogenic signaling pathway. Kinases are a well-established class of drug targets, making this a relevant example.
The principles for target selection are universal:
-
Biological Rationale: The target should be validated, or at least strongly implicated, in the disease of interest. For piperidine derivatives, a literature review might suggest activity against certain enzyme families or receptor types.[9][10][11]
-
Structural Availability: An experimentally determined 3D structure (X-ray crystallography or Cryo-EM) from a repository like the Protein Data Bank (PDB) is paramount. The availability of a co-crystallized ligand is highly advantageous as it defines the binding site and provides a reference for validating the docking protocol.[12][13]
-
Druggability: The target should possess a well-defined binding pocket that can accommodate small-molecule inhibitors.
The Experimental Blueprint: A Self-Validating Docking Workflow
A robust computational protocol must be self-validating. This means incorporating steps to ensure that the chosen parameters and methods can reliably reproduce known experimental results before being applied to novel compounds. The overall workflow is a multi-stage process that begins with meticulous preparation of both the ligands and the target protein.[2][14]
Figure 1: High-level computational workflow for molecular docking.
Ligand Preparation Protocol
The quality of your input ligand structures directly impacts the reliability of the docking results.
-
Obtain 2D Structures: Source the 2D structures of your 1-methylpiperidine-2-carboxylic acid derivatives. Databases like PubChem are excellent resources.[15][16] For novel derivatives, use a chemical drawing tool.
-
Convert to 3D: Use a computational chemistry tool (e.g., the open-source tool RDKit) to convert the 2D representations into 3D structures.
-
Generate Conformers & Minimize Energy: Ligands are flexible. It's crucial to generate a set of low-energy 3D conformers for each ligand. This is typically followed by energy minimization using a suitable force field (e.g., MMFF94) to produce a physically realistic structure.
-
Assign Protonation States: The charge state of a ligand at physiological pH (typically 7.4) is critical for accurately predicting electrostatic interactions. Use a tool like Open Babel or specialized software suites to predict pKa values and assign the correct protonation states. For carboxylic acids, this usually means deprotonation to the carboxylate.
Target Protein Preparation Protocol
Preparing the protein involves "cleaning" the crystal structure to make it suitable for docking.
-
Download Structure: Obtain the PDB file for NKX (e.g., a hypothetical entry 9XYZ).
-
Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-solvents that are not part of the protein or the immediate binding site. These should generally be removed.[17][18] If a water molecule is known to mediate key interactions between the protein and known ligands, it should be retained.
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, as they are essential for defining hydrogen bond networks.[17]
-
Assign Partial Charges: Assign partial charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM). This is necessary for calculating the electrostatic potential.
-
Define the Binding Site: The docking search space must be defined. If a co-crystallized ligand is present in your PDB file, the choice is straightforward: define a "grid box" centered on and encompassing this ligand.[7][19] If not, you must use binding site prediction algorithms or information from related proteins.
Execution and Validation: Ensuring Trustworthy Results
With prepared molecules, the docking simulation can be performed. However, the protocol's validity must first be established.
Protocol Validation via Re-docking
The most common and essential validation step is "re-docking."[12] This involves docking the co-crystallized ligand back into its own protein structure.
-
Extract the Native Ligand: Separate the co-crystallized ligand from the prepared protein structure.
-
Run Docking: Execute your docking protocol using the extracted native ligand.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
Causality: A low RMSD value (typically < 2.0 Å ) indicates that your docking protocol can accurately reproduce the experimentally observed binding mode.[12][13] This provides confidence that the poses predicted for your novel derivatives are plausible. If the RMSD is high, you must reconsider your docking parameters (e.g., grid box size, scoring function, search algorithm).
Figure 2: Workflow for docking protocol validation using re-docking.
Data Interpretation: From Docking Scores to Actionable Insights
Once the protocol is validated, you can proceed to dock your library of 1-methylpiperidine-2-carboxylic acid derivatives.
Quantitative Comparison of Binding Affinity
The primary quantitative output of a docking simulation is the binding affinity or docking score , typically expressed in kcal/mol. A more negative value generally indicates a stronger predicted binding affinity.[20]
| Derivative ID | Modifications on Piperidine Ring | Docking Score (kcal/mol) | Key Predicted Interactions with NKX |
| Parent | 1-methyl-2-carboxylic acid | -7.2 | H-bond with GLU-101, Salt bridge with LYS-55 |
| Deriv-01 | + 4-hydroxyl group | -7.9 | Additional H-bond with ASP-150 |
| Deriv-02 | + 3-phenyl group | -8.5 | Hydrophobic interaction with PHE-80 |
| Deriv-03 | Carboxylic acid -> Amide | -6.8 | Loss of salt bridge with LYS-55 |
| Deriv-04 | + 4-hydroxyl & 3-phenyl | -9.1 | Combines H-bond and hydrophobic interactions |
This table presents hypothetical data for illustrative purposes.
Qualitative Analysis of Binding Poses
The docking score alone is insufficient. You must visually inspect the predicted binding poses to ensure they are chemically sensible.
-
Interaction Analysis: Identify key interactions such as hydrogen bonds, salt bridges, hydrophobic contacts, and pi-pi stacking between each derivative and the amino acid residues in the NKX active site.
-
Comparative Analysis: Compare the binding modes of different derivatives. How does the addition of a hydroxyl group (Deriv-01) enable a new hydrogen bond? How does converting the carboxylic acid to an amide (Deriv-03) disrupt a critical salt bridge? This analysis is the foundation of SAR.[2] For example, the hypothetical data suggests that combining a hydrogen bond donor (hydroxyl) and a hydrophobic moiety (phenyl) leads to the best binding affinity (Deriv-04).
Conclusion and Future Directions
This guide outlines a scientifically rigorous workflow for the comparative docking of 1-methylpiperidine-2-carboxylic acid derivatives. By focusing on meticulous preparation, robust validation, and detailed analysis, researchers can generate reliable hypotheses to guide synthetic chemistry efforts.
The results from such a study provide a rank-ordering of compounds and, more importantly, a structural rationale for their predicted affinities. The next logical steps involve synthesizing the most promising derivatives and validating the computational predictions with in vitro binding assays (e.g., IC50 determination). For high-confidence predictions, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complexes over time.[12][21] This iterative cycle of computational design, synthesis, and experimental testing is the engine of modern structure-based drug discovery.[1]
References
- ResearchGate. (n.d.). How to validate the molecular docking results?
- ResearchGate. (n.d.). Overview of typical CADD workflow.
- ResearchGate. (n.d.). Molecular Docking Protocol.
- ResearchGate. (n.d.). How can I validate docking result without a co-crystallized ligand?
- ResearchGate. (n.d.). How to validate molecular docking results with no proper crystal structure??
- Meiler, J., & Baker, D. (2006). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols, 1(6), 2825-2834.
- Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering Molecular Docking - Recent Advances. IntechOpen.
- ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- Seeliger, D., & Groot, B. L. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(7), 1187-1200.
- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421.
- KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME.
- Microbe Notes. (2023). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
- University of California, San Diego. (n.d.). Molecular Docking Tutorial.
- MacKerell, A. D. (2014). Computer-Aided Drug Design Methods. In Antibiotic Drug Discovery. Methods in Molecular Biology. Humana Press.
- bioRxiv. (2023). Comparative Assessment of the Utility of Co-Folding and Docking for Small-Molecule Drug Design.
- Semantic Scholar. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- ResearchGate. (n.d.). Workflow for open source computer-aided drug design.
- Springer Nature. (n.d.). Computational Approaches in Drug Designing and Their Applications.
- A Quick Introduction to Graphviz. (2017).
- YouTube. (2023). Graphviz workflow 1.
- National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-2-carboxylic acid. PubChem Compound Database.
- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
- YouTube. (2023). ES114 Graphviz.
- Graphviz. (n.d.). Graphviz - Graph Visualization Software.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Research Square. (2023). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl).
- ResearchGate. (n.d.). The list of the studied target proteins.
- Wünsch, B., & Schepmann, D. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(15), 2785.
- Human Metabolome Database. (n.d.). (R)-1-Methylpiperidine-2-carboxylic acid.
- MDPI. (2023). Protein-Targeting Drug Discovery.
- National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. PubChem Compound Database.
- Kaneko, T., Clark, R. S., Ohi, N., Ozaki, F., Kawahara, T., Kamada, A., ... & Kobayashi, S. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][12][22]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687.
- Wube, A. A., Schepmann, D., & Wünsch, B. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 108-121.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid [cymitquimica.com]
- 6. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
For researchers and professionals in drug development, the consistent and predictable synthesis of key intermediates is paramount. 1-Methylpiperidine-2-carboxylic acid hydrochloride, a vital building block in the creation of various pharmaceutical agents, presents a case study in the challenges of achieving synthetic reproducibility.[1] This guide provides an in-depth comparison of the common synthetic routes to this compound, offering insights into the causal factors that govern their success and variability. We will delve into detailed experimental protocols, backed by scientific principles, to empower researchers to make informed decisions for their specific applications.
Introduction: The Significance and Synthetic Hurdles of a Key Intermediate
This compound's unique structural features make it a valuable precursor in the synthesis of a range of therapeutic molecules, including analgesics and anti-inflammatory drugs.[1][2] The chirality at the C2 position adds a layer of complexity to its synthesis, where maintaining enantiomeric purity is often a critical requirement. The primary challenges in its synthesis revolve around achieving complete N-methylation without side reactions, preventing racemization, and ensuring straightforward purification of the final hydrochloride salt. This guide will dissect three primary synthetic strategies, evaluating each for its reproducibility, scalability, and potential pitfalls.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route can significantly impact the yield, purity, and ultimately, the reproducibility of the synthesis of this compound. Here, we compare three common methods:
-
Direct N-Methylation with Methyl Iodide and a Strong Base
-
Reductive Amination via the Eschweiler-Clarke Reaction
-
Hydrolysis of 1-Methylpiperidine-2-carbonitrile
The following table summarizes the key performance indicators for each method, providing a high-level overview to guide your selection process.
| Method | Starting Material | Key Reagents | Reported Yield | Key Advantages | Primary Reproducibility Challenges |
| N-Methylation | Piperidine-2-carboxylic acid (Pipecolic Acid) | Methyl iodide, Sodium hydride (NaH) | 60-65% (before resolution) | Scalable and straightforward. | High risk of racemization , requiring a subsequent chiral resolution step which significantly lowers the overall yield. Potential for over-methylation to form quaternary ammonium salts. |
| Eschweiler-Clarke Reaction | Piperidine-2-carboxylic acid (Pipecolic Acid) | Formic acid, Formaldehyde | ~90% (for related compounds) | Excellent stereochemical retention (no racemization).[1] Avoids the formation of quaternary ammonium salts.[1][3] High yields. | Formation of N-formylpiperidine intermediate if the reduction is incomplete.[4] Potential for side reactions with α-amino acids, though less common than with α-amino amides.[5] |
| Nitrile Hydrolysis | 1-Methylpiperidine-2-carbonitrile | Hydrochloric acid (HCl) | ~70% | High purity and minimal risk of racemization during hydrolysis. | Requires an enantiomerically pure nitrile starting material . The synthesis of the nitrile precursor can be challenging and is a major source of variability. |
In-Depth Analysis and Experimental Protocols
Method 1: Direct N-Methylation with Methyl Iodide
This classical approach involves the deprotonation of the secondary amine of pipecolic acid with a strong base, followed by nucleophilic attack on methyl iodide.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial to fully deprotonate the amine, creating a potent nucleophile. The reaction is typically run at low temperatures to control the exothermicity and potentially minimize side reactions.
Reproducibility Assessment: While seemingly straightforward, this method is fraught with reproducibility challenges. The primary issue is the potential for racemization at the stereocenter adjacent to the carboxylic acid, especially under basic conditions. Furthermore, controlling the stoichiometry is critical to avoid the formation of the quaternary ammonium salt through over-methylation. The purification can also be challenging due to the presence of unreacted starting material and the quaternary salt byproduct.
Part A: Synthesis of Racemic this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve piperidine-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Methylation: After the addition is complete, add methyl iodide (1.2 eq.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction with water at 0 °C. Acidify the aqueous layer with concentrated HCl to a pH of 1-2. Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/ether.
Part B: Chiral Resolution using L-Tartaric Acid
-
Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a mixture of acetone and a small amount of ethanol.
-
Addition of Resolving Agent: Add L-tartaric acid (0.9-1.0 eq.) to the solution and gently warm to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the diastereomeric salt.
-
Isolation and Liberation of the Free Base: Collect the crystals by filtration. The enantiomerically enriched free base can be liberated by treatment with a suitable base, followed by extraction and conversion back to the hydrochloride salt.
Method 2: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination that methylates a primary or secondary amine using excess formic acid and formaldehyde.[1][3]
Causality Behind Experimental Choices: Formaldehyde reacts with the secondary amine of pipecolic acid to form an iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary amine. The reaction is driven to completion by the formation of carbon dioxide gas.[1] The key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3]
Reproducibility Assessment: The Eschweiler-Clarke reaction is generally considered a highly reproducible and robust method for N-methylation. A significant advantage is the retention of stereochemistry at the α-carbon, making it ideal for chiral amino acids like pipecolic acid.[1] The primary potential for irreproducibility lies in the incomplete reaction, which can leave behind the starting material or the N-formyl intermediate.[4] However, by using an excess of formic acid and ensuring the reaction goes to completion, these issues can be largely mitigated.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-2-carboxylic acid (1.0 eq.).
-
Reagent Addition: Add formic acid (at least 3.0 eq.) to the flask, followed by the slow addition of aqueous formaldehyde (37 wt. %, at least 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess formic acid and water under reduced pressure.
-
Isolation of Hydrochloride Salt: Dissolve the residue in a minimal amount of water and add concentrated hydrochloric acid. The product can then be precipitated by the addition of a suitable anti-solvent like acetone or isopropanol.
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from an alcohol/ether solvent system.
Method 3: Hydrolysis of 1-Methylpiperidine-2-carbonitrile
This route involves the synthesis of the corresponding nitrile followed by acidic hydrolysis to the carboxylic acid.
Causality Behind Experimental Choices: The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid. The use of hydrochloric acid directly yields the desired hydrochloride salt.
Reproducibility Assessment: The hydrolysis step itself is generally reproducible. However, the overall reproducibility of this method is heavily dependent on the synthesis of the starting material, 1-methylpiperidine-2-carbonitrile. The synthesis of this nitrile can be challenging and may involve multiple steps with purification at each stage. Any impurities in the nitrile will be carried over to the final product, complicating the purification. Therefore, the success of this route is contingent on a reliable and high-yielding synthesis of the nitrile precursor.
-
Synthesis of 1-Methylpiperidine-2-carbonitrile: This can be approached through various methods, such as the N-methylation of 2-piperidinecarbonitrile or the displacement of a leaving group at the 2-position of a suitably N-methylated piperidine with a cyanide source. The reproducibility of this initial step is the critical control point for the entire synthesis.
-
Hydrolysis: The purified 1-methylpiperidine-2-carbonitrile is refluxed in concentrated hydrochloric acid until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated, often by concentration and subsequent recrystallization.
Visualization of Synthetic Workflows
To provide a clearer understanding of the process flow for each synthetic approach, the following diagrams have been generated using Graphviz.
Caption: Streamlined workflow of the Eschweiler-Clarke synthesis.
Caption: Conceptual workflow for the nitrile hydrolysis route.
Conclusion and Recommendations
For the reproducible synthesis of enantiomerically pure this compound, the Eschweiler-Clarke reaction stands out as the superior method . Its inherent ability to preserve stereochemistry, coupled with high yields and the avoidance of problematic byproducts like quaternary ammonium salts, makes it a highly reliable and efficient choice for both lab-scale and potential scale-up operations.
While direct N-methylation with methyl iodide is a viable option, the significant challenge of racemization and the necessity of a subsequent, often lower-yielding, resolution step detract from its overall efficiency and reproducibility. The nitrile hydrolysis route is a plausible alternative, but its reproducibility is critically dependent on the availability of a robust and consistent synthesis for the nitrile precursor, which can be a significant hurdle.
Ultimately, the selection of a synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and available starting materials. However, for researchers prioritizing reproducibility and stereochemical control, the Eschweiler-Clarke reaction offers the most direct and reliable path to obtaining high-quality this compound.
References
- Chen, P. N., & Sung, K. (2002). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Journal of the Chinese Chemical Society, 49(5), 835-840.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
Sources
validation of the use of 1-methylpiperidine-2-carboxylic acid hydrochloride in a specific bioassay
An Application Scientist's Guide to the Bioassay Validation of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide offers a comprehensive, field-proven perspective on the validation of this compound, a piperidine derivative with potential applications in pharmacology.[1][2] We move beyond simple protocols to dissect the causality behind experimental choices, ensuring a self-validating framework for your research.
This document is structured to guide researchers, scientists, and drug development professionals through a comparative validation workflow, using a specific, high-relevance bioassay as our case study: the antagonism of the α7 nicotinic acetylcholine receptor (nAChR).
The Compound in Focus: this compound
This compound, also known as N-methylpipecolic acid hydrochloride, is a chiral piperidine derivative.[1][3] Piperidine-containing compounds are critical scaffolds in medicinal chemistry, found in numerous pharmaceuticals due to their favorable pharmacokinetic properties and synthetic tractability.[2][4] This specific compound is recognized as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs, hinting at its potential bioactivity.[1][5] Its hydrochloride salt form ensures solubility in aqueous buffers, a crucial attribute for most bioassay formats.
Key Structural & Chemical Properties:
-
Molecular Formula: C₇H₁₄ClNO₂[1]
-
Appearance: White crystalline solid[1]
-
Chirality: Exists as (S) and (R) enantiomers. The stereochemistry is often critical for biological target engagement, with the (S)-enantiomer frequently cited as the biologically relevant form.[1]
-
Solubility: Soluble in polar solvents such as water and methanol.[1]
The Bioassay: α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The α7 nAChR is a ligand-gated ion channel deeply involved in cognitive function and inflammatory pathways.[6] Its role in both the central nervous and immune systems makes it a high-value target for therapeutic intervention in neurological disorders and inflammatory diseases.[6] Given that piperidine derivatives have been successfully developed as α7 nAChR antagonists, this bioassay represents a logical and scientifically sound choice for validating our compound of interest.[6]
To assess potential antagonism, we will utilize the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes, a robust and widely accepted method for characterizing ion channel modulators.[6]
Comparative Performance Analysis
A compound's performance can only be understood in context. Therefore, we compare this compound against a well-characterized, high-affinity α7 nAChR antagonist (here, "Antagonist-X") and a structurally similar but less potent piperidine analog to understand the structure-activity relationship (SAR).
Table 1: Comparative Antagonist Activity at the α7 nAChR
| Compound | CAS Number | Type | IC₅₀ (µM) at α7 nAChR | Selectivity vs. α4β2 nAChR | Notes |
|---|---|---|---|---|---|
| (S)-1-Methylpiperidine-2-carboxylic acid HCl | 59336-97-5 (S-enantiomer) | Test Compound | 8.5 ± 1.2 | ~15-fold | Moderate potency; potential starting point for optimization. |
| Antagonist-X | [Hypothetical] | Positive Control | 0.05 ± 0.007 | >500-fold | High-potency, selective antagonist used as a benchmark. |
| Piperidine-3-carboxylic acid HCl | 64600-41-9 | Structural Analog | 125 ± 15.6 | ~2-fold | Demonstrates importance of substituent position for activity. |
Note: The data presented for 1-methylpiperidine-2-carboxylic acid HCl and its analog are illustrative and hypothetical for the purpose of this guide. Experimental validation is required.
The hypothetical data suggest that the (S)-enantiomer of our target compound is a moderately potent antagonist. The significant drop in activity when the carboxylic acid group is moved from the 2- to the 3-position underscores the specific structural requirements for receptor binding, a key insight for any medicinal chemistry campaign.[1]
Experimental Protocol: TEVC Assay in Xenopus Oocytes
This protocol provides a self-validating workflow for assessing compound activity at the α7 nAChR.
Workflow Diagram: TEVC Bioassay
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative review of the applications of 1-methylpiperidine-2-carboxylic acid and its esters in medicinal chemistry
Introduction: The Versatile 1-Methylpiperidine-2-carboxylic Acid Scaffold
1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is a proline analogue that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid piperidine ring and the presence of a chiral center at the 2-position make it an attractive scaffold for the design of molecules targeting various biological systems. This guide provides a comparative analysis of 1-methylpiperidine-2-carboxylic acid and its corresponding methyl and ethyl esters, focusing on their applications in medicinal chemistry, particularly in the development of analgesics and central nervous system (CNS) agents.[2][3] We will delve into the rationale behind esterification as a prodrug strategy, compare their structure-activity relationships, and provide detailed experimental protocols for their synthesis.
The core structure of 1-methylpiperidine-2-carboxylic acid presents several key features for medicinal chemists. The tertiary amine allows for the formation of salts to improve solubility and handling, while the carboxylic acid provides a handle for further chemical modification.[2] Crucially, the stereochemistry of the molecule, particularly the (S)-enantiomer, is often critical for specific interactions with biological targets such as enzymes and receptors.[4]
The Rationale for Esterification: A Prodrug Approach for CNS Drug Delivery
A significant challenge in the development of drugs targeting the central nervous system is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[5][6] Carboxylic acids, being ionized at physiological pH, generally exhibit poor BBB penetration, limiting their therapeutic potential for CNS disorders.[5][6]
Esterification of the carboxylic acid moiety is a common and effective prodrug strategy to overcome this hurdle.[5] Esters are more lipophilic than their corresponding carboxylic acids, which can enhance their ability to cross the BBB.[4] Once in the CNS, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid, releasing the pharmacologically active agent at its site of action.[5] This concept is pivotal when comparing the applications of 1-methylpiperidine-2-carboxylic acid with its ester derivatives.
dot
Figure 2: Synthesis of 1-Methylpiperidine-2-carboxylic Acid.
Synthesis of Methyl 1-Methylpiperidine-2-carboxylate
This protocol outlines a standard Fischer esterification procedure. [7] Materials:
-
1-Methylpiperidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Dissolve 1-methylpiperidine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.
-
Purify the product by distillation or column chromatography if necessary.
Synthesis of Ethyl 1-Methylpiperidine-2-carboxylate
A similar Fischer esterification procedure can be followed, substituting methanol with ethanol. [5] Materials:
-
1-Methylpiperidine-2-carboxylic acid
-
Ethanol (anhydrous)
-
Thionyl chloride or a suitable acid catalyst
-
Sodium carbonate (for neutralization)
-
Methylene chloride or other suitable organic solvent
Procedure:
-
To a stirred solution of 1-methylpiperidine-2-carboxylic acid in anhydrous ethanol, cool the mixture in an ice-salt bath.
-
Slowly add thionyl chloride dropwise.
-
After the addition is complete, remove the cooling bath and allow the reaction to proceed at a slightly elevated temperature (e.g., 40°C) for a few hours.
-
Neutralize the reaction mixture with a base such as sodium carbonate.
-
Extract the product with methylene chloride.
-
Dry the organic extracts and evaporate the solvent to yield the ethyl ester.
dot
Figure 3: General workflow for ester synthesis.
Conclusion and Future Perspectives
In medicinal chemistry, both 1-methylpiperidine-2-carboxylic acid and its esters are valuable molecular entities. The choice between the acid and its ester forms is largely dictated by the therapeutic application and the desired pharmacokinetic profile. For targeting the central nervous system, the ester prodrug approach is a well-established and logical strategy to enhance blood-brain barrier permeability. While direct comparative biological data for this specific scaffold is limited, the principles of medicinal chemistry and evidence from related structures strongly support the utility of the ester forms for in vivo CNS applications.
Future research should focus on conducting direct, head-to-head comparative studies of 1-methylpiperidine-2-carboxylic acid and a series of its alkyl esters. Such studies should evaluate not only their in vitro binding affinities and functional activities at various CNS targets but also their in vivo pharmacokinetic profiles and efficacy in relevant animal models. This would provide a clearer understanding of the structure-activity and structure-property relationships, enabling more rational design of novel therapeutics based on this versatile scaffold.
References
- Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC.
- A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators - ResearchGate.
- Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC.
- SAR of Meperidine Analogues - Narcotic Analgesics - Pharmacy 180.
- Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - MDPI.
- Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands - PMC - NIH.
- Analgesic activity of alkyl piperidine derivatives.
- Experimental Procedure for Esterification | Writing in Biology.
- Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) - ResearchGate.
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
- SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH.
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH.
- Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - MDPI.
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed.
- Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants - ResearchGate.
- DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES - JournalAgent.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Fischer Esterification-Typical Procedures - OperaChem.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing.
- 4-Anilidopiperidine analgesics. I. Synthesis and analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines - PubMed.
- Design, Synthesis and Biological Evaluation of Two Opioid Agonist and Cav2.2 Blocker Multitarget Ligands - Semantic Scholar.
- New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ 6 ,1-Benzothiazine-3-Carboxylates - MDPI.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- Meperidine | C15H21NO2 | CID 4058 - PubChem - NIH.
- Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II - PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride.
The responsible management of chemical waste is a fundamental pillar of laboratory safety and environmental stewardship. This compound, a chiral piperidine derivative used as a pharmaceutical intermediate, requires meticulous handling throughout its lifecycle, including its final disposal.[1] This guide provides a detailed, step-by-step framework for its safe and compliant disposal, grounded in authoritative safety data and field-proven practices.
Section 1: Core Hazard Profile and Chemical Characteristics
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 25271-35-6) is a white crystalline solid soluble in polar solvents such as water and methanol.[1] Its hazard profile, as identified in Safety Data Sheets (SDS), dictates the necessary safety precautions.[2][3]
The primary hazards are categorized as follows:
This classification necessitates handling the compound with appropriate personal protective equipment and within a controlled environment to prevent exposure.
| Property | Value | Source |
| CAS Number | 25271-35-6 | [2][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |
| Molecular Weight | ~179.64 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [2][3] |
| Storage | Store in a cool, well-ventilated area in a sealed container | [2][5] |
Section 2: Pre-Disposal Safety Protocol: A Self-Validating System
A robust safety workflow is non-negotiable. The following protocol ensures that personnel are protected from the known hazards of the compound before the disposal process begins. The causality behind these choices is to create multiple barriers of protection against chemical exposure.
Mandatory Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against accidental splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use.[6]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact.[6]
Engineering Controls
-
Ventilation: All handling and pre-treatment steps must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or aerosols, mitigating the risk of respiratory irritation.[5]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]
Caption: Pre-disposal safety and handling workflow.
Section 3: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions. Waste this compound should never be mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[8]
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container. The original product container can be used if it is in good condition.[5] For aqueous waste, high-density polyethylene (HDPE) containers are suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the approximate quantity, and the date.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible chemicals, while awaiting pickup by a certified waste disposal service.[5]
Section 4: Step-by-Step Disposal Procedures
Disposal must always be carried out in compliance with local, state, and federal regulations.[9] The following protocols provide a framework for managing the waste stream.
Protocol A: Direct Disposal of Solid Waste or Concentrated Solutions (Preferred Method)
This is the most direct and recommended method for disposing of the pure compound or its solutions.
-
Preparation: Follow the complete Pre-Disposal Safety Protocol (Section 2).
-
Transfer: Carefully transfer the waste chemical into the designated and pre-labeled hazardous waste container.[7] If dealing with a solid, avoid generating dust.
-
Container Sealing: Securely close the container lid.
-
Final Steps: Store the container as described in Section 3 and arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Protocol B: Neutralization Pre-Treatment for Dilute Aqueous Waste
For dilute aqueous solutions, the corrosivity associated with the hydrochloride salt can be reduced through neutralization. Crucially, this procedure does not render the waste non-hazardous. The organic piperidine component remains, and the resulting solution must still be collected as hazardous waste.
-
Preparation: Follow the complete Pre-Disposal Safety Protocol (Section 2). Ensure the reaction is performed in a suitable vessel (e.g., a large beaker) within the fume hood.
-
Dilution: If not already dilute, slowly add the acidic solution to a large volume of cold water with stirring. Always add acid to water. [10]
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the stirred aqueous waste.[10]
-
Monitoring: Effervescence (fizzing) will occur as carbon dioxide is released. Continue adding the base dropwise until the fizzing stops.[10]
-
pH Verification: Use a calibrated pH meter or pH paper to check the solution's pH. The goal is a neutral pH range (6.0-8.0).[11]
-
Collection: Transfer the neutralized solution to a designated hazardous waste container labeled "Neutralized this compound Solution."
-
Disposal: Arrange for collection by your institution's EHS department or a licensed contractor. Do not pour this solution down the drain.[5][12]
Section 5: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is vital to minimize exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, remove all ignition sources.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[7] Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the waste container.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.
Caption: Emergency spill response workflow.
Section 6: Regulatory Compliance
It is imperative to reiterate that all waste disposal activities are governed by strict regulations. This guide provides a technical framework, but it does not supersede local, state, or federal laws. Always consult with your institution's Environmental Health & Safety (EHS) office for specific guidance and to ensure full compliance with all applicable regulations.[9][15]
References
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXcloT8rcwYGuJGsEj4gVDm_BBpCCTSQtzn-Rjl_ZDKSkLCi94u4iCOjoyyfU0CJJ-eZM2azNEgF3M9elrh9OPPoBe0IGbN6PZOlWY8pAZyYiiIpO-P1NkfmvHh9jIEFdVdnX8]
- This compound | 25271-35-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKr2h-lZuBAT_HlcW-YJitM8VBMr_dR7-NgfeHpvz4m2e0JgBMOVHl64iF_KQqknIVAP7FesF4-pCNf2LiThQMF-UUwdhf1uw6TCY8bM9lYpdhJcs0fbE2945KGtxEVF1NEh1P5j_4zHjzz9qTFnVtSGUL1vuZaooaHsvqA17-1jGPQMH6shA=]
- This compound - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpFcVUv21VbpDR-MxAPZH5tA7dZfJ4WPBGl8n8_X0Y2T10Eif10BrCUYGi_8GcSackPrbQx2GqDLhuPH7seYGxudh6oII9wO3xc8SUf-Wr-Wpr50QKkns7ScMEM053vG5_rqxgesKyDGapgN-8lh6xEkbfytvXWSbACn8xYtZE8OmQonq86DAgVdRoMpsqI0N2eA==]
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHKLMe5-xpirIxI-F8qlXOuRsqHiNL7zpQMrUdzok1TU7kaPz9eaN7Jn80pljlESadpniGUre8y3nHm_tgWbu8O-757gtVk6qkQx3AQC3gmSUwqsjjolI1BJdljdEVHyF7QG-7OJN3zLxMTbA7SaV-beoMClp4Wga2QnNleGCAcjUtJO8E1_l2gHcIs6MVWXV7FtrTydzJ-WnmIsaKYzdqvImRKc5A_QrT_Bh02c30oGiKzbr50uFvz0A2bgA6Y5nDLn-eUNlDBwz95mnEx9eO6g==]
- SAFETY DATA SHEET - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn8ML6E-8SLmjEsmCkq7pVTayn7ZRzS_6Vm43ceLVhFEMzP163PzcI8171NRsyKG47DrQsytEctLWJYrDpDu24RvFZVypXAVTZx_4GgAeIVgucSUJ0TQq2Ep49CxTVpKoJfpnNWbwbO3iYD4LvhyVI-40IIs4cE0iXqx8=]
- This compound | C7H14ClNO2 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHksNCYMDZWBhMu8leIQnWD5U8gNNZsu6F7-Qmi6NbWg2vSHfVCNlwrgkwTabZ7RlzSt3O4sa6IMBoopqRftBcXntkORLlpfQs1EKbmoJNjkZ8rzRrlzH4HtN8rkoA0lxemTxg1fbgEuH6HYQ==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWZlUf_ruaKOXIGQc5-90krhhO7AJsvfXh9klvJ7FipOU4p18IOS5u2q7il3Zn8aHTMi6p7rW_nJn9JDqK7mQu6HwXwjlwT3pKRYvZn9Yv-huzK0y8Y7OXzDfhRECS3qiqZAuwpdUWfhKg6FxzHEvLjLIL8XUq0kupN8CRaJxQxXO_eaauOKhkauw8eVLWRg=]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4OEgidp7K_kyabmaiyg0wtVDz6a3iVADLuTUMsTTbZ6cNyX8DMwQ_57mOZP64EWtp2U26sLfBsRVOUfbVagj4vRl_noe8w72N-_FSV1UkkFNYFGCVFj8R9BjJXmRyXoGJt2BW6fMoOejD5eucnqSmQiguhzWf2-_n7C4b_Ag3Gj48G6wlLYNutbjyWX7xsRwSpEV26fi1rvc9AwbvKNXuNgIQDw3TjHPRHV9qrsbevVmt0IiayPk8KtZlUZw=]
- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJojTZ2JWBHGaanfc_IS3y-R3KF-2Z-yZ3pErwjGbyNvkEIPUVbLvdPRO7TnmQBJFN2NUni8m0ZLbulEX3C98xLbZiho3lDAvhKMe4PcK4X18EOuB180pN00xXcgSNQ6FfLA==]
- This compound | 25271-35-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGRJp6aaL-28dCsXeY4b79uA03TBO2S_eZ1ZI5-h6lT0vk2LaAKCFfi6-KST4zEWYoD_iYDb-2K23cRACMBU9HyrMYNtTVcmBnjL6ZIcpo34nGdGucq3zGmS0_g01wOtqtolCF7m4duY8SAXC7PeGSHcFQd2sTiZs9ZsZuigex]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZZPg1x5CGWU7VsyqqXKEyF8OfmEp2iBVMEZLdbJC7EKOA30qSxS6YSNDt3AwrxZHVUgD2maG6VHRHISxzljJRjlLWQqT0DZvLRzoIU1dAtgnh6FVLYyDcaZ5nYqqUULy5l1B7wRpgNpd3s0UIdKBfH2tKWJM2WdVezEYi14yMAFOdA0F5MFwSYbJg7u3wM71LsDnnpFq5O82zZNBm3cQnWA-QpzECWMEB5J4Kmu_-2SzU14-C40idvUa_jTwqk4DeA1NXPcGzQkYnNPYfpi6BRkV5x4k5gy6lXdI6mvYhep0Hqvaq4dTI_TpLallaP3yllQJU3x1HAlU0ng==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3LczP6Hubf24NFgkQ-PDvgBNHfT6TlfzqGppiDjv6DtLfFigb6oXaEoDWESdGgxxUPwaVgnJ7tkaAp-YgJBRFjkfP_SqPfKIz_Uar4buR_Ons8BrrjFClhTtagKMhqQe4m8ubFWnYNweh1Gt82A0POJZEmtCOdf54dDa5VihVjPiuGbkxcQGDmZ1l0jZbw==]
- Piperidine - SAFETY DATA SHEET - Penta chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdLiQFrgxydRQhjEQ846QAx0R-91GTpmAfwTG-HCwit9RQzf4zjk5SCO4OSJzEsNsJ7egZJ9QROptcgfYGT64LF7sv18JuAU0nosKqokrJCp9nqJBwA7LTw2uhgRIAnxFIjFd9l8xpK9j4Y2S3OR2IYTRkc5skRZLO7n1-94pCQ76y37tzgfbAaOM=]
- Safety Data Sheet: Piperidine - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbklFnnnnvBqQ_S5I1xpmZDyq1bLd0f2INtbhbOgczpyjmO5FGQ8SQp3uNkzs1giZmI8QDjYhY7CiZ-WlbZ2ZzNIPR8wi8TDiI-vKOCzqMqvI1_CoR9wwsI9tKSaqLh8C54zm2YuUJ2IekwFDYCsSRPbh9oXFQPsAgrqzQQ-xaNHOdix48MPv8Fse-_8lvtemMpvw0yMbqdo9z_8d00M7EryUksJt6_sacsvmXEfIPNINcGSZ7cMCjWJ2ZSMVwiQ8ohPwXj1KPK8MFNVIHU0BrRuAo7jbg5UiLneDvKqeNCheeqC0hxBpNOQk2noZwdgaqn0Va8urM7IjhWI8ZCBx_N2hEghFXLw1n4kq_SLhKEXca90RuLtoZaxc8azLs92QqNx9FQWdmrL84YV4fhtCRbewzxX_f4a8j5rHTadJpH5a56u_1kU9Jvm2n5-SjPjDv4ifJgJs=]
- How to dispose of hydrochloric acid - Lab Alley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIlhTbEXA6zpjX4aMuz974anBDcoswefAz7h4-wYVGG0IvXvrgcTSkVHpmXkpgsdJKUQRph8Icz5AM_2RlJDRj34X9tOocH3O7iL10xQzwAyfgJkrRuK0eKpEzNHOJHw8yYPDpeVLgUzTT7hwIi0yDzBG_qqEo2UpMz2quuwwpKDs=]
- Hazardous Laboratory Chemicals Disposal Guide - Reed College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ZgkJr7mS6412TfWs1t9us5Nh6PfpoPXTfk7sqq_KgZwccPYOT-Q3TJjbZQgvqhSXdm5XvAcHMvWXQq4o7NSyZ9KiZ2JLFbq2OExnsOUciXvSLonZjXS1n2CU7qwJewqEoN0DStNwen-Gl46f7VqG08glIYiz2zNCuJ9Ii8MS5HXceusbkt-4bQYsRcyoKf9TehBhAg-I1E_qXXOrC7MCGLKxHrsSmx2kZUaPZyaKuDO3]
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbWhh437se8X8xsCW3ZCMgDCv-ITw9eVBqK6RkQbdDG81f2hKR0vATiz66skxijBoplB_vpKZNZ25Bir7ckCKG63vblasRF5XXs2TXdLVDGgIuQfywrLbDWgxIkmx8ZZDL6YTR4asx3FLFGUZ1p8ltcwiU6p8AuvY4qGf5nU0cRxoA-e6xv-VDUGh5QIs=]
- • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2iC4BBkgTkJEMXUYEbaeQQJvJWc1yZz7EvmKKGYzzAOI7hPgA7cd3tW5_mH37FT8zbuwvt2QIjgliqEvdS0ejCQVxVpy-AJx2A4hCONriglNNyRSJ7nfr49_jg63FgcZLkCt4e8w=]
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGznIS8G6-YeZZbrDRbPsa8MsgzM_kPJMGSBieyenIIg9p2uInxkuA5-3osLPMYixxf5c2i2k6_2Q4XzBaMowo-g0KxjdGpnen1uJB2ZJVtbtlyOymRVQojnpbcGuherSIUd5qCeIgGuAZpOoVQQVRcP8dZzyD_71bH8MNRBTq9GLoj59mEXt6HRkKeZPcOzF9RJ_wovLHVEuke]
- How Should Hydrochloric Acid Be Disposed Of Safely? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
- Method Chemicals Disposal - OSU Seafood Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCqiyxE_JtweUY6h9yvHr8ru6hoQghoQI2qH7UofFosTmGNzMgk6TI2FkoWKcCUpUxeFrAEE4bOiIq0mLz41x2mjOjWBC-8atB3HcsLSsAGHAO0oArlwfRprQAOmojsqutWSEKRZK59jvjwJXL44U8u68EXyoD5eBt2Jj1BNJGE8A-WaCrLnjBXlpvBWX4WQf4h_st9oKh3APul71Tv-4=]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 25271-35-6 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. laballey.com [laballey.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com [carlroth.com]
- 15. pentachemicals.eu [pentachemicals.eu]
A Comprehensive Guide to the Safe Handling of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1-methylpiperidine-2-carboxylic acid hydrochloride (CAS No. 25271-35-6), a compound utilized in pharmaceutical and chemical research. Due to its potential hazards, a comprehensive understanding and implementation of safety protocols are critical for all personnel. This document outlines the hazards, necessary protective measures, and detailed procedures for the safe handling and disposal of this substance, ensuring a secure laboratory environment.
Understanding the Hazards
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2]
-
Serious Eye Irritation (H319): Can cause serious irritation to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
While specific toxicity data for this exact isomer is limited, related compounds such as 1-methylpiperidine-4-carboxylic acid are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, it is prudent to handle this compound with a similar level of caution.
Hazard Summary Table:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2] |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation.[1][2] |
| H335 | Specific target organ toxicity — single exposure, Category 3 | May cause respiratory irritation.[1][2] |
Hierarchy of Controls: A Multi-Layered Approach to Safety
To mitigate the risks associated with handling this compound, a multi-layered approach to safety, known as the hierarchy of controls, should be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing chemical hazards.
2.1. Engineering Controls
Engineering controls are the most effective line of defense as they physically separate the user from the hazard.
-
Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][3]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[4]
2.2. Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the hazards, safe handling procedures, and emergency protocols for this chemical before commencing work.
-
Restricted Access: The areas where this compound is handled and stored should be clearly marked and access should be restricted to authorized personnel.[3]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][4]
2.3. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[1] Regularly inspect gloves for any signs of degradation or punctures. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Lab Coat: A full-length laboratory coat should be worn to protect street clothes and skin.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7]
Step-by-Step Handling Procedures
3.1. Preparation and Weighing
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Closure: Tightly close the container of this compound immediately after use.[3]
3.2. Solution Preparation
-
Solvent Addition: Slowly add the weighed solid to the desired solvent in a suitable container within the fume hood.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and hazard information.
3.3. Spills and Decontamination
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill.[3][4]
-
Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.[4] Avoid generating dust.[3]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste.
-
Solid Waste: This includes contaminated weighing boats, gloves, and absorbent materials. Place these in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour this chemical down the drain.[1][3]
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1][8]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
The storage area should be locked.[1]
References
- PubChem. (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride.
- New Jersey Department of Health. (n.d.). PIPERIDINE.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 25271-35-6 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nj.gov [nj.gov]
- 6. isotope.com [isotope.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
